Propylene
説明
Structure
3D Structure
特性
IUPAC Name |
prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6, Array, CH3CHCH2 | |
| Record name | PROPYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | PROPYLENE | |
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| Record name | propene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0 | |
| Record name | Isotactic polypropylene | |
| Source | CAS Common Chemistry | |
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| Record name | Syndiotactic polypropylene | |
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| Record name | 1-Propene, homopolymer, stereoblock | |
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| Record name | 1-Propene, dimer | |
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| Record name | 1-Propene, pentamer | |
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| Record name | 1-Propene, tetramer | |
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| Record name | Polypropylene | |
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DSSTOX Substance ID |
DTXSID5021205 | |
| Record name | 1-Propene | |
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Molecular Weight |
42.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor. | |
| Record name | PROPYLENE | |
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| Record name | Propylene | |
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| Record name | PROPYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | PROPYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/138 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F | |
| Record name | PROPYLENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/138 | |
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Flash Point |
-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F | |
| Record name | PROPYLENE | |
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| Record name | Propylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Propylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
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| Record name | PROPYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/138 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor | |
| Record name | PROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4355 | |
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| Record name | Propylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F | |
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| URL | https://cameochemicals.noaa.gov/chemical/4355 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/138 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46 | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4355 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/138 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F | |
| Record name | PROPYLENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/4355 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/138 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5). | |
| Record name | Propylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4 | |
| Record name | PROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4355 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tripropylene | |
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| Record name | Propylene | |
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| Record name | 1-Propene, tetramer | |
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| Record name | 1-Propene, homopolymer, isotactic | |
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| Record name | Propene, ammoxidized, by-products from | |
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| Record name | PROPYLENE | |
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| Record name | Propylene | |
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| Record name | PROPYLENE | |
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Melting Point |
-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F | |
| Record name | PROPYLENE | |
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| Record name | Propylene | |
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| Record name | PROPYLENE | |
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Foundational & Exploratory
Technical Monograph: Propylene (CAS 115-07-1)
Critical Safety Protocols & Application Framework for Pharmaceutical Synthesis
Executive Summary
This technical guide provides a rigorous analysis of Propylene (CAS 115-07-1), tailored for research scientists and drug development professionals. Unlike downstream derivatives such as this compound glycol, this compound exists as a liquefied gas under pressure and serves as a fundamental carbon C3-feedstock in organic synthesis. Its handling requires precise engineering controls to mitigate flammability and asphyxiation risks.[1] This document synthesizes authoritative Safety Data Sheet (SDS) parameters with field-proven handling methodologies to ensure experimental integrity and personnel safety.
Part 1: Identity & Physicochemical Profile
Substance Identity:
-
Chemical Name: this compound (IUPAC: Propene)
-
Formula:
-
Synonyms: Methylethylene, 1-Propene[7]
Critical Physicochemical Data for Process Design: The following parameters dictate the engineering controls required for safe reactor integration.
| Property | Value | Implications for Research |
| Physical State | Liquefied Gas | Requires pressure-rated stainless steel (316SS) lines; avoid Tygon tubing. |
| Boiling Point | -47.6 °C | Rapid phase change upon release; extreme frostbite hazard. |
| Vapor Density | 1.5 (Air = 1.[3]0) | Heavier than air. Leaks "pool" in low-lying areas/drains, creating explosion pockets. |
| Flash Point | -108 °C | Ignites instantly upon contact with a spark; cryogenic temperatures do not mitigate fire risk. |
| LEL / UEL | 2.0% / 11.1% | Narrow flammability window but easily reached in fume hoods if ventilation fails. |
| Autoignition Temp | ~455 °C | High thermal stability, but catalytic surfaces can lower this threshold. |
Part 2: Hazard Identification & Toxicology (GHS Standards)
GHS Classification:
-
Flammable Gases: Category 1 (H220: Extremely flammable gas)[3]
-
Gases Under Pressure: Liquefied Gas (H280: Contains gas under pressure; may explode if heated)[3]
Toxicological Mechanism: this compound is classified as a Simple Asphyxiant .[4] It possesses low systemic toxicity (LC50 Rat Inhalation > 65,000 ppm/4h). The primary physiological threat is Oxygen Displacement .
-
Mechanism:[5][8] In confined spaces (e.g., NMR rooms, walk-in hoods), a leak displaces atmospheric oxygen (
). -
Threshold: Oxygen levels < 19.5% trigger cognitive impairment; < 6% leads to immediate collapse.
-
Warning Properties: this compound has a faint petroleum-like odor, but the odor threshold is often inadequate to warn of hazardous concentrations before asphyxiation risks arise.
Part 3: Safe Handling & Experimental Workflow
The "Static-Zero" Protocol: this compound's low conductivity and high flammability make electrostatic discharge (ESD) the primary ignition source in laboratory settings.
1. Engineering Controls
-
Bonding & Grounding: All conductive equipment (cylinders, regulators, reactor vessels) must be cross-bonded and grounded to earth. Resistance should be < 10 ohms.
-
Flash Arrestors: Must be installed downstream of the regulator and upstream of the reactor to prevent flame propagation back into the cylinder.
-
Ventilation: Minimum 10 air changes per hour (ACH) in the lab; 100 lfm face velocity in fume hoods.
2. Experimental Setup: Cylinder to Reactor
The following workflow illustrates the mandatory safety architecture for introducing this compound into a reaction vessel (e.g., for hydroformylation or oxidation).
Caption: Figure 1. Standardized this compound delivery train preventing backflow and flashback events.
Part 4: Pharmaceutical Applications & Synthesis Pathways
This compound is rarely the API itself but is a critical "C3 Synthon" in drug development. It serves as the precursor for chiral intermediates.
Key Synthetic Utility:
-
Epoxidation: Conversion to this compound Oxide, a precursor for chiral this compound glycols used in drug solubilization.
-
Hydroformylation: Conversion to Butyraldehyde, a scaffold for synthesizing APIs like levetiracetam.
-
Polymerization: Synthesis of Polythis compound for medical devices (syringes, mesh).
Caption: Figure 2. This compound as a divergent feedstock for pharmaceutical excipients and medical materials.
Part 5: Emergency Response Protocols
Scenario: Leaking Cylinder in Lab
-
Evacuate: Immediate evacuation. Do not toggle electrical switches (lights/hoods) to avoid sparks.
-
Isolate: If safe, shut off the main gas supply valve remotely.
-
Ventilate: Allow high-velocity exhaust systems to dissipate the gas. Do not re-enter until LEL < 10%.
Scenario: Skin Contact (Cryogenic Burn)
-
Do Not Rub: Rubbing frozen tissue causes necrosis.
-
Tepid Water: Immerse area in warm water (not hot, ~40°C).[7]
-
Sterile Dressing: Apply loose, sterile bandages. Seek immediate medical attention.
References
-
Linde Gas. (2022).[5] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2024).[9][10] this compound Safety Data Sheet (Product 295663). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: this compound. Retrieved from
-
PubChem. (n.d.). Propene (Compound Summary). National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2021). Chemical Sampling Information: this compound. Retrieved from
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. rentfreegas.uk [rentfreegas.uk]
- 4. hess.com [hess.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. churchtownegas.com [churchtownegas.com]
- 8. gasinnovations.com [gasinnovations.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Advanced Bio-based Propylene Production: Metabolic Engineering & Catalytic Upgrading
Executive Summary
Propylene (propene) is the second most important petrochemical feedstock globally, yet its bio-based production remains a complex challenge due to the lack of direct, high-flux biological pathways. This guide analyzes the two most viable technical routes for researchers: the Fermentation-Dehydration Pathway (via Isopropanol) and the Thermochemical Gasification Pathway (Methanol-to-Olefins/MTO) .
We prioritize the Isopropanol (IPA) Route for this audience, as it leverages standard fermentation infrastructure familiar to drug development and biotech professionals, allowing for modular scale-up.
Part 1: The Isopropanol-Acetone-Butanol (IAB) Pathway
Metabolic Engineering Strategy
Direct microbial production of this compound is thermodynamically difficult and hindered by product toxicity and gas-phase capture issues. The most robust solution is the metabolic engineering of Escherichia coli to produce isopropanol (IPA), which is subsequently dehydrated.
Mechanistic Insight: The pathway diverts flux from Acetyl-CoA (normally destined for the TCA cycle or acetate excretion) toward solventogenesis. The critical engineering challenge is balancing the redox potential (NADH/NAD+ ratio) and preventing the reversion of acetone to acetoacetate.
Key Enzymes:
-
Thiolase (thl): Condenses two Acetyl-CoA molecules to Acetoacetyl-CoA.
-
Coenzyme A Transferase (atoAD): Transfers CoA to acetate/butyrate, forming Acetoacetate.
-
Acetoacetate Decarboxylase (adc): Irreversibly decarboxylates Acetoacetate to Acetone (the volatile intermediate).
-
Secondary Alcohol Dehydrogenase (adh): Reduces Acetone to Isopropanol (IPA), regenerating NAD+.
Pathway Visualization
The following diagram illustrates the engineered metabolic flux from Glucose to Isopropanol.
Caption: Engineered metabolic pathway from Glucose to Bio-Propylene via the Isopropanol intermediate.[1][2][3][4][5]
Part 2: Experimental Protocols
Protocol: Fed-Batch Fermentation for Isopropanol Production
Objective: Maximize IPA titer in engineered E. coli (e.g., strain harboring C. acetobutylicum genes).
Reagents & Equipment:
-
Medium: M9 Minimal Medium supplemented with 20 g/L glucose and 5 g/L yeast extract.
-
Inducer: IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Bioreactor: 5L Stirred Tank Reactor (STR) with off-gas analysis.
Step-by-Step Methodology:
-
Inoculum Prep: Cultivate seed culture in LB medium at 37°C overnight. Inoculate bioreactor at 10% v/v.
-
Growth Phase: Maintain pH at 7.0 using 5M NH4OH. Control DO > 30% via cascade agitation (200-800 rpm).
-
Induction: At OD600 ~ 5.0, induce protein expression with 0.1 mM IPTG.
-
Production Phase: Switch to micro-aerobic conditions (reduce aeration to 0.1 vvm). This is critical: adh activity is often oxygen-sensitive, and lower oxygen tension prevents carbon loss to CO2 via the TCA cycle.
-
Feeding: Initiate exponential glucose feeding to maintain residual glucose < 1 g/L, preventing overflow metabolism (acetate formation).
-
Harvest: Centrifuge broth at 48h. Supernatant contains IPA.
Protocol: Catalytic Dehydration of IPA to this compound
Objective: Convert bio-IPA to polymer-grade this compound.
Reaction:
Catalyst Selection:
-
Gamma-Alumina (
): Industrial standard, robust, requires high T (300-400°C). -
ZSM-5 Zeolite: Higher activity at lower T, but prone to coking.
Methodology:
-
Reactor Setup: Use a fixed-bed tubular quartz reactor (ID 10mm) loaded with 2g of
pellets. -
Pre-treatment: Calcine catalyst at 500°C under
flow (50 mL/min) for 2 hours to remove adsorbed water. -
Reaction Conditions:
-
Temperature: 350°C (Endothermic equilibrium favors high T).
-
Pressure: Atmospheric (High pressure disfavors dehydration).
-
WHSV (Weight Hourly Space Velocity): 2.0
.
-
-
Feed Injection: Vaporize bio-IPA and feed into the reactor using a syringe pump.
-
Product Capture: Pass effluent through a cold trap (ice/salt bath) to condense water and unreacted IPA. Collect gaseous this compound in a gas sampling bag.
-
Analysis: Quantify this compound purity via GC-FID. Expect >95% conversion with >99% selectivity.
Part 3: The Methanol-to-Olefins (MTO) Pathway
For large-scale industrial applications utilizing lignocellulosic biomass rather than sugar, the Gasification-MTO route is preferred.
Process Logic:
-
Gasification: Biomass is gasified to Syngas (
).[6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Methanol Synthesis: Syngas is catalytically converted to Methanol.
-
MTO Reaction: Methanol is converted to olefins over SAPO-34 catalysts via the "Hydrocarbon Pool" mechanism.[6]
Caption: Industrial flow for Biomass-to-Propylene via the MTO process.
Part 4: Data Summary & Techno-Economics
The following table compares the two primary bio-routes against the fossil fuel baseline (Steam Cracking).
| Metric | Fossil Steam Cracking | Bio-IPA Dehydration | Biomass Gasification (MTO) |
| Feedstock | Naphtha / Ethane | Glucose / Sugars | Wood chips / Ag Waste |
| Process TRL | 9 (Mature) | 7 (Demonstration) | 6-7 (Pilot/Demo) |
| Carbon Footprint | ~1.5 - 2.0 kg | 0.2 - 0.5 kg | 0.4 - 0.8 kg |
| This compound Selectivity | 15-30% (Ethylene dominant) | >99% (On-purpose) | 40-45% (Tunable) |
| Key Cost Driver | Crude Oil Price | Glucose Price | CAPEX (Gasifier) |
| Purity Potential | High (Requires separation) | High (Polymer Grade) | High (Requires separation) |
Analysis: While the Bio-IPA route has a higher Operating Expense (OPEX) due to glucose costs, it offers the highest selectivity ("on-purpose this compound") and integrates seamlessly into existing fermentation facilities used by pharmaceutical companies. The MTO route is CAPEX heavy but utilizes cheaper, non-food feedstocks.
References
-
Isopropanol Production by Metabolically Engineered Escherichia coli Source: National Institutes of Health (PubMed) Significance: Establishes the foundational metabolic pathway (thl, atoAD, adc, adh) for converting glucose to isopropanol. URL:[Link]
-
Catalytic Dehydration of Isopropanol to this compound Source: MDPI Catalysts Journal Significance: detailed review of c
vs Zeolites) and reaction kinetics for the dehydration step. URL:[Link] -
Techno-Economic Analysis of Bio-Propylene Production Source: ResearchGate (Journal of Environmental Chemical Engineering) Significance: Provides comparative data on GHG emissions and Minimum Selling Price (MSP) for bio-based routes vs. fossil routes. URL:[Link]
-
Methanol-to-Olefins (MTO): From Fundamentals to Commercialization Source: ACS Catalysis Significance: Authoritative overview of the MTO reaction mechanism (Hydrocarbon Pool) and industrial reactor design. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of isopropanol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. projekter.aau.dk [projekter.aau.dk]
Mechanistic Control in Propylene Functionalization: A Guide to Electrophilic Addition
Executive Summary: The Electronic Landscape of Propylene
This compound (
For the drug development chemist, this compound is not merely a feedstock but a model system for installing chirality and functional groups (alcohols, halides, epoxides) onto carbon backbones. This guide moves beyond basic textbook definitions to explore the kinetic and thermodynamic controls that dictate product distribution, providing actionable protocols for high-fidelity synthesis.
The Core Directive: Carbocation Stability vs. Concerted Mechanisms
The reactivity of this compound is governed by the stability differential between the potential intermediates:
-
Secondary (
) Carbocation: Stabilized by the methyl group ( significantly lower than ). -
Primary (
) Carbocation: Highly unstable, rarely observed in unconstrained electrophilic additions.
Thermodynamic & Kinetic Control: The Markovnikov Pathway
In standard electrophilic additions (H-X, Acid-Catalyzed Hydration), the reaction is kinetically controlled by the transition state energy. The transition state resembling the
Mechanism Visualization
The following diagram illustrates the divergence in pathways based on intermediate stability.
Figure 1: Kinetic pathway divergence. The green path represents the energetically favorable Markovnikov route.
High-Fidelity Experimental Protocols
In pharmaceutical synthesis, "good enough" purity is insufficient. We employ specific reagents to bypass the limitations of simple acid catalysis (which suffers from rearrangements and polymerization).
Protocol A: Oxymercuration-Demercuration (Strict Markovnikov)
Objective: Synthesis of Isopropyl Alcohol (2-Propanol) with 100% regioselectivity and no carbocation rearrangements. Mechanism: Proceeds via a cyclic mercurinium ion, preventing the formation of a free carbocation and ensuring anti-addition.[1]
| Parameter | Specification |
| Selectivity | >99% Markovnikov (OH at C2) |
| Stereochemistry | Anti-addition (H and OH add to opposite faces) |
| Key Reagent | Mercury(II) Acetate [Hg(OAc)₂] |
| Safety | HIGH RISK: Organomercury compounds are toxic. Use double-gloving and fume hood. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under
, dissolve Hg(OAc) (10 mmol) in THF/Water (1:1 v/v, 20 mL). -
Addition: Bubble this compound gas through the solution (or add liquid alkene analog) at 0°C. Stir for 1 hour. The solution typically clears as the mercurinium complex forms.
-
Reduction (Demercuration): Add NaOH (3M, 10 mL) followed by slow addition of NaBH
(0.5 eq in NaOH solution).-
Observation: Elemental mercury will precipitate as a gray solid.
-
-
Workup: Decant the organic layer, extract aqueous layer with ether, dry over MgSO
, and distill.
Protocol B: Hydroboration-Oxidation (Anti-Markovnikov)
Objective: Synthesis of n-Propanol (1-Propanol). This is the only reliable method to install functionality at the terminal carbon (C1) of this compound. Mechanism: Concerted syn-addition controlled by steric hindrance. Boron adds to the less hindered C1.[2][3]
| Parameter | Specification |
| Selectivity | >95% Anti-Markovnikov (OH at C1) |
| Stereochemistry | Syn-addition (H and OH add to same face) |
| Key Reagent | Borane-THF complex ( |
| Safety | Borane is pyrophoric. THF solutions must be kept anhydrous. |
Step-by-Step Methodology:
-
Inert Environment: Flame-dry all glassware. Maintain a positive pressure of dry Argon.
-
Hydroboration: Charge flask with this compound (or alkene substrate) in anhydrous THF. Cool to 0°C.
-
Reagent Addition: Add
(1.0M solution) dropwise via syringe.-
Note: The reaction is exothermic.[4] Maintain temp <5°C to prevent isomerization.
-
Stirring: Allow to warm to room temperature and stir for 1-2 hours.
-
-
Oxidation: Cool back to 0°C. Add NaOH (3M) followed strictly by slow addition of
(30%).-
Critical: The oxidation is exothermic. Vigorous evolution of oxygen may occur if too fast.
-
-
Heating: Heat to 50°C for 1 hour to ensure complete oxidation of the C-B bond.
Drug Development Application: The Epoxide Scaffold
This compound Oxide is a crucial chiral building block. While industrial synthesis uses the "Chlorohydrin Process" or direct oxidation, the halohydrin route is the most relevant mechanistic model for understanding electrophilic addition in complex drug synthesis.
The Halohydrin Pathway (Chlorohydrin)
This reaction demonstrates how manipulating the nucleophile changes the outcome of the electrophilic addition.
-
Electrophilic Attack:
approaches the -bond. The -electrons attack Cl, expelling Cl⁻ to form a Chloronium Ion (analogous to the mercurinium ion). -
Nucleophilic Competition: Water is present in solvent quantities (55M) vs. Cl⁻. Water attacks the more substituted carbon (C2) due to its ability to support partial positive charge better than C1.
-
Result: Formation of 1-chloro-2-propanol (this compound Chlorohydrin).
-
Cyclization: Treatment with base (NaOH) causes intramolecular
attack, yielding this compound Oxide.
Figure 2: The Chlorohydrin route to Epoxides.[3][5] Note the regioselectivity is driven by the partial positive charge character at the secondary carbon during ring opening.
Comparative Data Summary
For a researcher selecting a pathway for a this compound derivative (or analog), the following table summarizes the mechanistic outcomes:
| Reaction Type | Reagents | Regioselectivity | Stereochemistry | Rearrangement? |
| Hydrohalogenation | HX (dry) | Markovnikov | Mixed (Racemic) | Possible (Rare in C3) |
| Acid Hydration | Markovnikov | Mixed (Racemic) | Yes (via Carbocation) | |
| Oxymercuration | 1.[6] Hg(OAc)₂, H₂O2.[1][5][6] NaBH₄ | Strict Markovnikov | Anti (Net scrambled by step 2) | No |
| Hydroboration | 1. BH₃-THF2. H₂O₂, NaOH | Anti-Markovnikov | Syn | No |
| Halohydrin | Markovnikov (OH at C2) | Anti | No |
References
-
Mechanism of Electrophilic Addition to Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Oxymercuration-Demercuration: Mechanism and Selectivity. Master Organic Chemistry. Available at: [Link]
-
Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
This compound Oxide Production via Chlorohydrin Process. Intratec Solutions. Available at: [Link]
-
Electrophilic Addition to Unsymmetrical Alkenes (Kinetics). ChemGuide. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explain the reaction hydroboration oxidation to prepare propan 1-ol from .. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
An In-depth Technical Guide to the Thermodynamic Properties of Propylene Gas
Abstract
Propylene (C₃H₆), a colorless, flammable gas, is a cornerstone of the petrochemical industry, serving as a primary feedstock for the production of polythis compound, this compound oxide, and other critical chemical intermediates.[1] A comprehensive understanding of its thermodynamic properties is paramount for the design, optimization, and safe operation of chemical processes, as well as for fundamental research in physical chemistry and fluid dynamics. This guide provides a detailed exploration of the thermodynamic behavior of this compound gas, intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this vital compound. We will delve into its equation of state, caloric properties, transport phenomena, and the experimental methodologies used to determine these characteristics, ensuring a blend of theoretical depth and practical applicability.
Fundamental Properties and Equation of State
The thermodynamic behavior of any substance is rooted in its fundamental physical properties. For this compound, these foundational data points are crucial for any thermodynamic calculation.
Table 1: Fundamental Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₆[2] |
| Molar Mass | 42.081 g/mol [2] |
| Normal Boiling Point | -47.6 °C (225.6 K)[2] |
| Melting Point | -185.2 °C (88.0 K)[2] |
| Critical Temperature | 91.8 °C (365.0 K)[3] |
| Critical Pressure | 4.62 MPa (45.6 atm)[3] |
| Critical Density | 223.4 kg/m ³[1] |
| Acentric Factor | 0.144 |
Equation of State (EoS)
The relationship between pressure (P), volume (V), and temperature (T) of a fluid is described by its equation of state. For this compound, particularly at high pressures and temperatures where ideal gas behavior is not a valid assumption, more complex equations are necessary. A highly accurate representation of this compound's thermodynamic properties can be achieved using the fundamental equation of state developed by Reiner Tillner-Roth.[4] This equation is valid for temperatures ranging from 100 K to 600 K and pressures up to 200 MPa.[4]
The causality behind employing such a sophisticated EoS lies in its ability to accurately predict a wide range of thermodynamic properties, including enthalpy, entropy, and heat capacities, from a single formulation. This self-validating system ensures thermodynamic consistency across different properties.
For many engineering applications, cubic equations of state such as the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) EoS provide a good balance between accuracy and computational simplicity. These equations are particularly useful for phase equilibrium calculations.
Caloric Properties: A Deeper Dive into Energy Content
Caloric properties, such as specific heat capacity, enthalpy, and entropy, are essential for energy balance calculations in chemical processes.
Specific Heat Capacity (Cp and Cv)
Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. For gases, it is important to distinguish between specific heat at constant pressure (Cp) and at constant volume (Cv).
The ideal gas heat capacity of this compound is a function of temperature. The methyl group (CH₃) in the this compound molecule can rotate around the C-C bond, contributing a specific internal rotational component to its thermodynamic properties.[5]
Table 2: Ideal Gas Specific Heat Capacity (Cp) of this compound at 1 atm [6]
| Temperature (K) | Cp (J/mol·K) |
| 298.15 | 64.32 |
| 400 | 80.45 |
| 500 | 95.17 |
| 600 | 108.00 |
| 800 | 128.72 |
| 1000 | 144.44 |
| 1500 | 169.18 |
The difference between Cp and Cv for an ideal gas is equal to the ideal gas constant (R). The ratio of specific heats (γ = Cp/Cv) is a crucial parameter in fluid dynamics, particularly in the study of compressible flow.
Enthalpy and Entropy
Enthalpy (H) is a measure of the total energy of a thermodynamic system, while entropy (S) is a measure of its disorder. The standard enthalpy of formation (ΔfH°) for this compound gas is a key value in thermochemical calculations.
-
Standard Enthalpy of Formation (ΔfH°gas): +20.41 kJ/mol[7]
-
Standard Gas Enthalpy of Combustion (ΔcH°gas): -2057.7 ± 0.6 kJ/mol[7]
For practical applications, the reference state for enthalpy and entropy is often set to zero for the ideal gas state at a specific temperature and pressure (e.g., h=0 kJ/kg and s=0 kJ/kg-K at 298.15 K and 101.325 kPa).[4]
Transport Properties: Understanding Fluid Motion and Heat Transfer
Transport properties govern the movement of mass, momentum, and energy within a fluid. For this compound gas, viscosity and thermal conductivity are the most critical transport properties.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. The viscosity of this compound gas increases with temperature.
Table 3: Viscosity of this compound Gas at 1 atm
| Temperature (°C) | Viscosity (µPa·s) |
| 16.7 | 8.34[2] |
Thermal Conductivity
Thermal conductivity is the property of a material to conduct heat. Similar to viscosity, the thermal conductivity of this compound gas increases with temperature.
Table 4: Thermal Conductivity of this compound Gas at 1 atm
| Temperature (°C) | Thermal Conductivity (mW/m·K) |
| 0 | 14.667[8] |
| 15 | 16.1[8] |
| 25 | 17.095[8] |
The Joule-Thomson Effect: A Key Consideration in Gas Expansion
The Joule-Thomson effect describes the temperature change of a real gas when it is forced through a valve or porous plug while being kept insulated, a process known as throttling or isenthalpic expansion.[9] The Joule-Thomson coefficient (μJT) is defined as the change in temperature with respect to a change in pressure at constant enthalpy:
μJT = (∂T/∂P)H
A positive Joule-Thomson coefficient indicates that the gas will cool upon expansion, while a negative coefficient means it will heat up.[5] For this compound, the Joule-Thomson coefficient is positive under typical industrial conditions, meaning it cools upon expansion.[5] This is a critical consideration in processes involving pressure reduction, such as in refrigeration cycles and gas liquefaction. The temperature at which the Joule-Thomson coefficient changes sign is known as the inversion temperature. For this compound, the maximum inversion temperature is estimated to be around 1341 K based on the SRK EoS.[5]
Experimental Determination of Thermodynamic Properties
The accurate determination of thermodynamic properties relies on precise experimental measurements. These protocols serve as self-validating systems, ensuring the reliability of the obtained data.
Measurement of Specific Heat Capacity
A common method for determining the specific heat capacity of a gas is through calorimetry.[10][11]
Experimental Protocol: Constant-Pressure Calorimetry
-
A known mass of this compound gas is passed through a constant-flow calorimeter at a steady rate.
-
The gas is heated by an electric heater with a known power input (Q).
-
The temperature of the gas is measured before (T_in) and after (T_out) the heater using calibrated thermometers.
-
The specific heat at constant pressure (Cp) is then calculated using the equation:
Cp = Q / (ṁ * (T_out - T_in))
where ṁ is the mass flow rate of the gas.
The key to this experiment's trustworthiness is the precise control and measurement of the mass flow rate and the electrical power supplied to the heater, along with accurate temperature measurements.
Measurement of Viscosity
The viscosity of gases can be determined using various types of viscometers.[7] The capillary tube viscometer is a widely used and reliable method.
Experimental Protocol: Capillary Tube Viscometry
-
A known volume of this compound gas is allowed to flow through a capillary tube of known length and radius.
-
The pressure difference (ΔP) across the capillary is maintained at a constant value.
-
The flow rate (Q) of the gas is measured.
-
The viscosity (η) is then calculated using the Hagen-Poiseuille equation:
η = (π * r⁴ * ΔP) / (8 * L * Q)
where r is the radius of the capillary, L is its length.
The accuracy of this method is highly dependent on the precise measurement of the capillary dimensions and the control of the pressure difference and flow rate.
Measurement of Thermal Conductivity
The transient hot-wire method is a highly accurate and widely used technique for measuring the thermal conductivity of gases.[12][13]
Experimental Protocol: Transient Hot-Wire Method
-
A thin platinum wire is submerged in the this compound gas sample.
-
A step voltage is applied to the wire, causing it to heat up.
-
The wire acts as both a heating element and a resistance thermometer. The change in its resistance over a short period (typically around 1 second) is measured with high precision.
-
The thermal conductivity (λ) of the gas is determined from the rate of temperature increase of the wire. The short measurement time minimizes the effects of convection.[12][14]
This method is considered an absolute technique, meaning it does not require calibration with a reference material, which enhances its trustworthiness.[13]
Visualizing Thermodynamic Behavior
Diagrams are powerful tools for understanding the relationships between thermodynamic properties and the phase behavior of a substance.
This compound Phase Diagram
The phase diagram illustrates the conditions of temperature and pressure at which this compound exists as a solid, liquid, or gas.
Caption: A simplified phase diagram of this compound illustrating the solid, liquid, gas, and supercritical fluid regions.
Interrelation of Thermodynamic Properties
The fundamental equation of state serves as the cornerstone from which other thermodynamic properties can be derived through mathematical operations.
Caption: The central role of the Equation of State and Specific Heat Capacity in deriving other key thermodynamic properties.
Conclusion
A thorough grasp of the thermodynamic properties of this compound gas is indispensable for its efficient and safe utilization in scientific research and industrial processes. This guide has provided a comprehensive overview of these properties, from the fundamental equation of state to caloric and transport properties, and has detailed the experimental methodologies that ensure the accuracy and reliability of this data. By synthesizing theoretical principles with practical experimental insights, this document serves as a valuable resource for professionals working with this important industrial chemical.
References
-
This compound - Thermopedia. (n.d.). Retrieved from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
Chao, J., Wilhoit, R. C., & Zwolinski, B. J. (1974). Ideal Gas Thermodynamic Properties of Ethylene and this compound. Journal of Physical and Chemical Reference Data, 3(1), 141-163. Retrieved from [Link]
-
This compound | CH2CHCH3 | CID 8252 - PubChem. (n.d.). Retrieved from [Link]
-
This compound - F-Chart Software. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
Propene | Gas Encyclopedia Air Liquide. (n.d.). Retrieved from [Link]
-
Joule–Thomson effect - Wikipedia. (n.d.). Retrieved from [Link]
-
Propene - NIST WebBook. (n.d.). Retrieved from [Link]
-
Chemical Properties of Propene (CAS 115-07-1) - Cheméo. (n.d.). Retrieved from [Link]
-
Powell, T. M., & Giauque, W. F. (1939). This compound. The Heat Capacity, Vapor Pressure, Heats of Fusion and Vaporization. The Third Law of Thermodynamics and Orientation Equilibrium in the Solid. Journal of the American Chemical Society, 61(9), 2366–2370. Retrieved from [Link]
-
Joule-Thomson Inversion Curves for this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal conductivity measurement - Wikipedia. (n.d.). Retrieved from [Link]
-
Transient Hot Wire Method - The Overview - Thermtest. (2023, August 25). Retrieved from [Link]
-
Measurement of Gas Viscosity at High Pressures and High Temperatures. (2015, October 21). ResearchGate. Retrieved from [Link]
-
Heat Capacity and Calorimetry. (n.d.). LibreTexts. Retrieved from [Link]
-
Heat Capacity and Calorimetry | Thermodynamics Class Notes - Fiveable. (n.d.). Retrieved from [Link]
-
A High-Temperature Transient Hot-Wire Thermal Conductivity Apparatus for Fluids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Joule-Thomson Coefficient | PNG 520: Phase Behavior of Natural Gas and Condensate Fluids [courses.ems.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. users.metu.edu.tr [users.metu.edu.tr]
- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Joule–Thomson effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 13. thermtest.com [thermtest.com]
- 14. A High-Temperature Transient Hot-Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Propylene solubility in water and organic solvents
Title: Technical Whitepaper: Thermodynamics and Kinetics of Propylene Solubility in Aqueous and Organic Matrices
Executive Summary
This compound (propene,
This technical guide provides a rigorous analysis of this compound solubility, contrasting its behavior in aqueous systems (governed by hydrophobic exclusion) versus organic media (governed by enthalpy of mixing).[1] It includes validated experimental protocols for solubility determination and thermodynamic modeling.[1][2]
Physicochemical Fundamentals
This compound is a non-polar hydrocarbon with a weak dipole moment (
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Relevance to Solubility |
| Molecular Weight | 42.08 g/mol | Diffusion coefficient estimation |
| Boiling Point | -47.6 °C | State at STP (Gas) |
| Dipole Moment | 0.366 D (Gas) | Weak interaction with polar solvents |
| Log | 1.77 | Lipophilicity indicator; prefers organic phases |
| Henry's Constant ( | ~ | Low aqueous solubility |
Solubility in Water: The Hydrophobic Effect
This compound solubility in water is low, governed strictly by Henry's Law at low partial pressures (
Thermodynamic Model: Henry's Law
For dilute solutions, the concentration of this compound in the liquid phase (
Where
-
Standard Value (25°C):
(at 1 atm partial pressure).[1] -
Temperature Dependence: Solubility decreases as temperature increases, following the van 't Hoff equation for exothermic dissolution (gas into liquid).[1]
Mechanistic Pathway: Gas-Liquid Equilibrium[1]
The following diagram illustrates the thermodynamic equilibrium and the kinetic barrier (interfacial mass transfer) involved in solubilizing this compound.
Figure 1: Thermodynamic equilibrium of this compound dissolution showing the competition between cavity formation energy and interaction energy.
Solubility in Organic Solvents
In contrast to water, this compound exhibits high solubility in organic solvents, particularly non-polar hydrocarbons (heptane, benzene) and intermediate polarity solvents (ethanol).[1]
-
Non-Polar Solvents (e.g., Heptane, Toluene): this compound behaves almost ideally.[1] The solute-solvent interactions are similar to solvent-solvent interactions.[1] Solubility is often limited only by the vapor pressure of the gas.[1]
-
Polar Organic Solvents (e.g., Ethanol, Methanol): Solubility is lower than in alkanes but significantly higher than in water.[1] The hydroxyl group of the alcohol does not repel the alkene as strongly as water does.[1]
Table 2: Comparative Solubility Data (Approximate at 25°C, 1 atm)
| Solvent | Polarity Index | Solubility Trend | Mechanism |
| Water | 10.2 | Very Low (~0.2 g/L) | Hydrophobic exclusion |
| Ethanol | 5.2 | Moderate | Dipole-induced dipole |
| Benzene | 2.7 | High | |
| n-Heptane | 0.1 | Very High | Dispersion forces (Ideal) |
Critical Insight: In drug synthesis involving hydrogenation or hydroformylation, using a non-polar solvent like toluene can increase the effective concentration of this compound in the reactor by orders of magnitude compared to aqueous media, significantly accelerating reaction kinetics.[1]
Experimental Protocol: Static Pressure Decay Method
To ensure scientific integrity, we utilize the Static Pressure Decay Method .[1] This is a self-validating system because it relies on mass balance within a closed system, minimizing errors from evaporation or sampling handling.[1]
Objective
Determine the Henry’s Law constant (
Equipment Requirements
-
Thermostated Equilibrium Cell (Stainless steel or high-pressure glass).[1]
-
High-precision Pressure Transducer (
psi).[1] -
Magnetic Stirrer.[1]
-
Vacuum Pump.[1]
-
This compound Gas (Grade 4.0 or higher).[1]
Step-by-Step Methodology
-
System Preparation:
-
Initial Pressurization:
-
Equilibration:
-
Calculation (Mass Balance):
Experimental Workflow Diagram
Figure 2: Workflow for the Static Pressure Decay Method. The feedback loop ensures equilibrium is reached before calculation.
Implications for Drug Development
While this compound is a gas, its solubility data is vital for:
-
Synthesis Intermediates: this compound is used to synthesize isopropyl alcohol and this compound oxide.[1] Accurate solubility data ensures correct stoichiometry in multiphase reactors.[1]
-
Residual Solvent Analysis: In the manufacturing of polymers (e.g., polythis compound containers for IV bags), residual monomer (this compound) must be quantified.[1] Understanding its partition coefficient between the polymer matrix and extraction solvents is key to validating safety assays.[1]
-
Bioreactor Engineering: For fermentation processes utilizing gaseous carbon sources, the
(volumetric mass transfer coefficient) is directly dependent on the solubility limit ( ).[1]
References
-
National Institute of Standards and Technology (NIST). "Propene: Henry's Law Constants."[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
Dashti, A., et al. (2014). "Experimental and Modeling of the Propene Solubility in the Heptane and Methylbenzene Solvents."[1][2] Journal of Chemical & Engineering Data, 59(7), 2252–2257.[1] [Link]
-
Hayduk, W., et al. (1990). "Solubility of this compound gas in octane and various polar solvents."[1][2] Canadian Journal of Chemical Engineering, 68(4).[1] [Link][1]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link][1]
Sources
Methodological & Application
Application Note: Kinetic Profiling of Metallocene-Catalyzed Propylene Polymerization
Executive Summary & Mechanistic Foundation
The transition from heterogeneous Ziegler-Natta catalysts to homogeneous single-site metallocenes revolutionized polyolefin synthesis. Unlike multi-site systems, metallocenes allow for precise tailoring of polymer microstructure (tacticity), molecular weight distribution (MWD), and comonomer incorporation.
This guide details the protocol for determining the intrinsic kinetic parameters of propylene polymerization. Understanding these kinetics is not merely academic; it is the critical path to scaling up from a 1L Buchi reactor to a continuous pilot plant.
The Catalytic Cycle
The polymerization follows a coordination-insertion mechanism. The neutral metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂) must first be alkylated and ionized by a cocatalyst (typically Methylaluminoxane, MAO, or a perfluoroaryl borate) to form the cationic active species
The reaction rate (
Where:
- = Propagation rate constant.
- = Concentration of active centers.
- = Monomer (this compound) concentration.
- = Reaction order with respect to monomer (typically 1 for metallocenes).
Visualization: The Active Center Lifecycle
The following diagram illustrates the pathway from precursor activation to chain termination.
Figure 1: The catalytic cycle of metallocene polymerization. Note that 1,2-insertion is typically the rate-determining step.
Experimental Design & Setup
To obtain reliable kinetic data, impurities (water, oxygen, polar compounds) must be reduced to sub-ppm levels. Metallocenes are notoriously sensitive; a "poisoned" kinetic run will mimic first-order decay, leading to erroneous interpretations of catalyst stability.
Reagent Purification Protocol
-
Solvent (Toluene/Hexane): Must be dried over columns of activated alumina and copper catalyst (to remove O₂), then stored over molecular sieves (3Å or 4Å) in an inert glovebox.
-
This compound (Monomer): Polymerization grade (99.5%+) is insufficient. It must pass through a purification train containing:
-
Activated Alumina (removes polar impurities).
-
Molecular Sieves (removes water).
-
Supported Copper Catalyst (removes O₂).
-
-
Cocatalyst (MAO): Solid MAO (sMAO) or solution MAO must be titrated to determine exact Aluminum content. Aged MAO solutions can form gels that alter kinetics.
Reactor Configuration
A 500mL or 1L stainless steel Buchi pressure reactor is standard.
-
Impeller: Gas-entrainment impeller is crucial to maintain saturation of this compound in the liquid phase.
-
Temperature Control: An external oil bath/circulator capable of
control. Metallocene activity is highly temperature-dependent (Arrhenius behavior).
Standard Operating Procedure (SOP): Kinetic Profiling
Objective: Determine the activity profile and polymer yield over time at constant pressure.
Step 1: Reactor Preparation (Baking)
-
Heat reactor to 100°C under vacuum for 1 hour to desorb water from steel walls.
-
Refill with dry Nitrogen/Argon. Repeat Vacuum/Refill cycle 3 times.
-
Cool to reaction temperature (e.g., 60°C).
Step 2: Scavenging & Solvent Loading
-
Under positive Argon flow, transfer dry solvent (e.g., 200 mL Toluene) into the reactor via cannula.
-
Add scavenger (e.g., Triisobutylaluminum, TiBA, 0.5 mmol) to neutralize any remaining impurities.
-
Stir at 500 RPM for 10 minutes.
Step 3: Monomer Saturation
-
Pressurize reactor with this compound to target pressure (e.g., 5 bar).
-
Increase stirring to 1000 RPM.
-
Critical Check: Wait for pressure to stabilize. If pressure drops without catalyst, you have a leak. If temperature spikes, you have contamination.
-
Calculation: Calculate dissolved this compound concentration
using Henry’s Law constants for this compound/Toluene at reaction T.
Step 4: Catalyst Injection (Time )
-
Prepare the catalyst solution in the glovebox: Mix Metallocene precursor + MAO in toluene.
-
Note: Pre-activation time matters. 5-10 minutes is standard.
-
-
Inject catalyst solution into the pressurized reactor using a high-pressure injection bomb or HPLC pump.
-
Immediately start data logging (Temperature, Pressure, Mass Flow of this compound).
Step 5: Polymerization & Quenching
-
Maintain constant pressure. The Mass Flow Controller (MFC) will feed this compound to replace what is consumed. The flow rate is directly proportional to
. -
Stop reaction typically after 15–30 minutes or before viscosity limits mass transfer.
-
Quench: Inject 10mL of Ethanol/HCl (acidified alcohol) to kill the catalyst and ash the aluminum residues.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-pressure polymerization.
Data Analysis & Interpretation
Calculating Activity
Activity is usually expressed in two forms:
-
Instantaneous Activity: kg polymer / (mol Zr · h). Derived from the this compound flow rate curve.
-
Average Activity: Total Yield / (mol Zr · reaction time).
Catalyst Symmetry & Tacticity
The kinetic profile and the resulting polymer properties are dictated by the ligand symmetry.
| Symmetry Class | Ligand Example | Stereocontrol | Polymer MP ( | Kinetic Characteristic |
| Cp₂ZrCl₂ | Atactic | Amorphous | Rapid decay, low stereospecificity | |
| rac-Et(Ind)₂ZrCl₂ | Isotactic | 130–160°C | High activity, steady state possible | |
| iPr(Cp)(Flu)ZrCl₂ | Syndiotactic | 120–140°C | Sensitive to monomer concentration |
Troubleshooting Common Issues
-
Issue: "Runaway" Exotherm (Temp spikes > 5°C).
-
Cause: Catalyst loading too high.
-
Fix: Reduce [Zr] or lower initial temperature. High temps accelerate decay and reduce molecular weight (
).
-
-
Issue: Low Activity / No Polymer.
-
Cause: Poisons (O₂/H₂O) or low Al/Zr ratio.
-
Fix: Check purification train. Increase Al/Zr ratio (Standard is 1000:1 to 5000:1 for MAO).
-
-
Issue: Broad Molecular Weight Distribution (PDI > 3.0).
-
Cause: Multiple active sites or mass transfer limitations.
-
Fix: Ensure single-site nature (pure catalyst). Increase stirring speed to eliminate diffusion limits.
-
References
-
Brintzinger, H. H., et al. (1995). "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts." Angewandte Chemie International Edition.
-
Kaminsky, W. (1986). "Stereoselective Polymerization of Olefins with Homogeneous Chiral Ziegler-Natta Catalysts." Angewandte Chemie.
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.
-
Sinn, H., & Kaminsky, W. (1980). "Ziegler-Natta Catalysis." Advances in Organometallic Chemistry. (Foundational work on MAO activation).
Gas-phase polymerization of propylene reaction kinetics
Initiating Research on Propylene
I'm starting with focused Google searches to gather information on this compound's gas-phase polymerization reaction kinetics. I'm concentrating on the foundational principles, experimental methods, kinetic modeling, and the influence of different factors. I'm aiming for a comprehensive overview to begin.
Analyzing Polymerization Kinetics
I'm now diving into targeted Google searches for gas-phase this compound polymerization kinetics, prioritizing core principles, experimental methods, and modeling approaches. I'm actively pinpointing authoritative sources like peer-reviewed papers and established protocols. Next, I plan to structure the application note, introducing the topic, then detailing experiments and modeling.
Deepening Information Gathering
I'm expanding my Google searches to cover both foundational principles and the practical aspects of gas-phase this compound polymerization kinetics. I am evaluating sources like academic papers and industry standards. I'm also preparing to structure the application note, starting with an overview and then moving into experimental design and kinetic modeling. I plan to document the structure and findings in a detailed, organized way. I am also working on experimental protocols and detailed tables for the kinetic data.
Technical Application Note: Advanced Catalytic Epoxidation of Propylene to Propylene Oxide
Executive Summary
This application note details the laboratory-scale synthesis of Propylene Oxide (PO) via the Hydrogen Peroxide to this compound Oxide (HPPO) process. Unlike the traditional Chlorohydrin process, which generates significant brine waste (approx. 2 tons of CaCl₂ per ton of PO), the HPPO route utilizes Titanium Silicalite-1 (TS-1) to catalyze the direct oxidation of this compound with hydrogen peroxide, yielding only water as a byproduct. This guide provides a self-validating protocol for synthesizing the TS-1 catalyst, executing the high-pressure epoxidation, and validating the product stream, tailored for researchers in green chemistry and drug development.
Mechanistic Principles
The efficacy of the HPPO process relies on the unique lattice structure of the TS-1 zeolite (MFI topology). The active site is a tetrahedrally coordinated Titanium atom substituted into the Silicalite framework.
The Catalytic Cycle
The reaction does not proceed via a simple radical mechanism but rather through an electrophilic attack.
-
Activation: The Ti(IV) center activates
, forming a stable Ti-hydroperoxo species ( ). -
Epoxidation: The electrophilic oxygen of the hydroperoxo group attacks the electron-rich double bond of this compound.
-
Regeneration: this compound oxide is released, and the Ti site returns to its initial state, releasing a water molecule.
Solvent Criticality: Methanol is not merely a solvent; it acts as a co-catalyst by forming hydrogen bonds with the Ti-hydroperoxo species, stabilizing the transition state and enhancing selectivity.
Reaction Pathway Diagram
Figure 1: The catalytic cycle of TS-1 mediated epoxidation. The Ti-hydroperoxo intermediate is the key oxidizing species.
Protocol A: Synthesis of TS-1 Catalyst
Commercially available TS-1 often varies in Ti-loading. For reproducible kinetic data, in-house hydrothermal synthesis is recommended.
Materials
-
Silicon Source: Tetraethyl orthosilicate (TEOS)[1]
-
Titanium Source: Tetrabutyl orthotitanate (TBOT)
-
Template: Tetrapropylammonium hydroxide (TPAOH, 25% aq. solution)
-
Solvent: Isopropyl Alcohol (IPA)
Methodology
Step 1: Hydrolysis
-
Mix TEOS and TPAOH solution in a beaker. Stir vigorously at 0°C (ice bath) for 60 minutes.
-
In a separate vessel, dissolve TBOT in IPA.
-
Add the TBOT/IPA solution dropwise to the TEOS/TPAOH mixture under vigorous stirring.
-
Target Molar Ratio:
[2]
-
Step 2: Aging & Crystallization [3]
-
Warm the mixture to 80°C and stir for 3 hours to remove alcohols (hydrolysis byproducts).
-
Add deionized water to readjust the volume to the calculated ratio.
-
Transfer the gel to a Teflon-lined stainless steel autoclave.[3]
-
Crystallize at 170°C (443 K) for 72 hours under static pressure.
Step 3: Calcination (Activation)
-
Centrifuge the white precipitate and wash 5x with deionized water until pH is neutral.
-
Dry at 100°C overnight.
-
Calcine in air: Ramp to 550°C at 2°C/min; hold for 6 hours. This burns off the TPAOH template, opening the pores.
Quality Control (Self-Validation)
Before using the catalyst, verify its structure:
-
FTIR: Look for a band at 960 cm⁻¹ .[4] This specific vibration indicates Ti is successfully incorporated into the silica framework (Ti-O-Si bond). If this peak is missing, you have TiO₂ mixed with Silica, not TS-1.
-
XRD: Confirm MFI topology with peaks at
.
Protocol B: High-Pressure Epoxidation (HPPO)
Safety Warning: this compound Oxide is a volatile carcinogen and highly flammable. All operations must occur in a certified fume hood. Use Butyl rubber gloves (Nitrile is insufficient for prolonged contact).
Experimental Setup
-
Reactor: 100 mL Stainless Steel Autoclave with magnetic stirring and internal cooling coil.
-
Feed: Polymer-grade this compound (gas), 30%
(aq), Methanol (HPLC grade).
Execution Procedure
-
Catalyst Loading: Charge the autoclave with 0.5 g of activated TS-1 catalyst.
-
Solvent Addition: Add 40 mL of Methanol.
-
Note: Methanol is essential for miscibility. Without it, the reaction rate drops by >90%.
-
-
Oxidant Addition: Add 3.5 g of 30%
solution. -
Pressurization: Seal the reactor. Purge 3x with Nitrogen. Pressurize with this compound gas to 0.4 MPa (4 bar) .
-
Why this pressure? Ensures sufficient concentration of this compound in the liquid phase without requiring cryogenic cooling.
-
-
Reaction: Heat to 40°C with stirring at 1000 rpm. Hold for 2-4 hours.
-
Temp Control: Do not exceed 60°C. Higher temps accelerate
decomposition (O₂ generation) rather than epoxidation.
-
-
Termination: Cool the reactor to 0°C using the internal coil/ice bath. Vent unreacted this compound slowly into a scrubber.
Analytical Validation
Analyze the liquid product via GC-MS or GC-FID (using a capillary column like HP-5 or DB-Wax).
-
Internal Standard: Add a known amount of chlorobenzene or toluene to the product mixture.
-
Calculation:
Data Analysis & Process Comparison
The following table contrasts the HPPO method against legacy and alternative routes.
| Feature | Chlorohydrin Process | HPPO Process (TS-1) | Direct Gas Phase (Au/Ti) |
| Oxidant | Chlorine ( | Hydrogen Peroxide ( | Oxygen ( |
| Byproducts | Calcium Chloride ( | Water ( | Water (significant H2 combustion) |
| Atom Economy | Low (~30%) | High (>95%) | Moderate (depends on H2 efficiency) |
| Conditions | Aggressive, corrosive | Mild (40-60°C, Liquid phase) | High Temp (>200°C, Gas phase) |
| Selectivity | ~90% | >95% | >90% (but low conversion) |
| Suitability | Large Industrial (Phasing out) | Green Lab & Modern Industry | R&D / Academic Interest |
Process Workflow Diagram
Figure 2: Process flow for the HPPO synthesis route. Note the recycling loop for unreacted this compound which improves overall yield.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst (Ti not in framework) | Check FTIR for 960 cm⁻¹ band. Re-calcine at 550°C. |
| High Glycol Formation | Hydrolysis of PO | Reduce water content in feed; ensure neutral pH (acidity catalyzes ring opening). |
| Low Reaction Rate | Phase Separation | Increase Methanol ratio. Ensure pressure is sufficient to solubilize this compound. |
| Catalyst Deactivation | Pore blockage (fouling) | Wash catalyst with methanol; calcine in air to regenerate. |
References
-
Clerici, M. G., et al. (1993). "Epoxidation of Lower Olefins with Hydrogen Peroxide and Titanium Silicalite." Journal of Catalysis.
-
Taramasso, M., Perego, G., & Notari, B. (1983). "Preparation of porous crystalline synthetic material comprised of silicon and titanium oxides." U.S. Patent 4,410,501.
-
Nijhuis, T. A., et al. (2006). "The Production of Propene Oxide: Catalytic Processes and Recent Developments." Industrial & Engineering Chemistry Research.
-
BASF/Dow HPPO Technology. (2008). "New sustainable route to this compound oxide." Industrial Case Study.
-
Occupational Safety and Health Administration (OSHA). "this compound Oxide Safety Standards."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a hierarchical TS-1 zeolite with tunable macropore size and its performance in the catalytic oxidation reactions - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00706A [pubs.rsc.org]
- 4. Rationalization of TS-1 synthesis through the design of experiments - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00643J [pubs.rsc.org]
- 5. Titanium Silicalite-1 - TS-1 Catalyst | ACS Material [acsmaterial.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes & Protocols for Propylene Production via CATOFIN® Technology
Executive Summary: The increasing global demand for propylene, a fundamental building block for plastics and chemicals, has driven the adoption of on-purpose production technologies. Propane dehydrogenation (PDH) is a leading on-purpose route, and the CATOFIN® process, licensed by Lummus Technology with catalysts from Clariant, stands out for its high reliability and efficiency.[1][2] This document serves as a detailed technical guide for researchers, chemical engineers, and process scientists on the principles, operation, and protocols associated with CATOFIN® technology. It covers the core thermodynamic and kinetic principles, catalyst systems, process workflow, and provides a standardized protocol for laboratory-scale evaluation.
Section 1: Theoretical Background & Core Principles
The CATOFIN® process is centered on the catalytic dehydrogenation of propane (C₃H₈) to this compound (C₃H₆).
1.1. Reaction Thermodynamics and Kinetics
The primary reaction is:
C₃H₈ ⇌ C₃H₆ + H₂
This reaction is highly endothermic, meaning it requires a significant input of heat to proceed.[3][4] According to Le Châtelier's principle, higher temperatures and lower pressures favor the forward reaction, increasing the equilibrium conversion of propane.[5][6] Consequently, CATOFIN® reactors operate at high temperatures (typically 500-700°C) and vacuum conditions to maximize this compound yield.[5][7]
However, these same conditions also promote undesirable side reactions, including:
-
Cracking: Breaking of C-C bonds to form methane, ethane, and ethylene.
-
Coking: Formation of carbonaceous deposits (coke) on the catalyst surface, which deactivates the catalyst.[5]
The core challenge in any PDH process is to optimize conditions and catalyst performance to maximize this compound selectivity while managing the endothermic heat requirement and catalyst deactivation.[2]
1.2. The Principle of Cyclic Operation
A key feature of the CATOFIN® process is its use of multiple fixed-bed reactors operating in a cyclic manner.[7][8] This design elegantly addresses the challenges of the process. A typical cycle for a single reactor involves three main steps:
-
Dehydrogenation (On-stream): Propane is fed through the catalyst bed to produce this compound. This phase is endothermic, causing the reactor temperature to drop.[3]
-
Catalyst Regeneration: The catalyst, now deactivated by coke, is taken offline. Hot air is passed through the reactor to burn off the coke. This is an exothermic reaction that reheats the catalyst bed.[5]
-
Purge/Reduction: The reactor is purged to remove combustion gases and prepared for the next dehydrogenation cycle.
By using multiple reactors (often 4 or more) and staggering their cycles, the overall process achieves continuous production of this compound.[3][7] This cyclic operation avoids the need for a separate continuous catalyst regeneration unit, reducing operational complexity.[4]
Section 2: The CATOFIN® Catalyst System
The catalyst is the heart of the process, dictating conversion and selectivity.
2.1. Catalyst Composition and Function
The CATOFIN® catalyst, supplied by Clariant, is a chromium oxide-based catalyst on a robust alumina support (Cr₂O₃/Al₂O₃).[4][9]
-
Chromium Oxide (Active Phase): Provides the active sites for the dehydrogenation of propane.
-
Alumina (Support): Offers high surface area and thermal stability, which is crucial for withstanding the high temperatures of reaction and regeneration.
2.2. Heat Generating Material (HGM)
A significant innovation is the inclusion of a Heat Generating Material (HGM) mixed with the catalyst.[1][10] HGM is a proprietary metal-oxide that undergoes oxidation and reduction during the operating cycle.[1] This process generates additional heat directly within the catalyst bed, which drives the endothermic dehydrogenation reaction more effectively.[11][12] The benefits include improved selectivity, increased energy savings, and higher production output.[1][11]
2.3. Catalyst Deactivation and Regeneration
Deactivation is primarily caused by coke deposition, which blocks active sites. The regeneration step uses hot air to combust the coke via the reaction:
C + O₂ → CO₂
This not only removes the deactivating coke but also provides the heat necessary for the subsequent endothermic reaction cycle, making the process highly heat-integrated.[3] The entire reactor sequence is computer-controlled, requiring no operator input for the cyclic operation.[13]
Section 3: Process Workflow & Unit Operations
A commercial CATOFIN® plant is divided into three main sections: the reactor section, compression, and product recovery.[14]
3.1. Feed Preparation & Reactor Section Fresh propane feed is combined with recycled propane, vaporized, and heated to the target reaction temperature in a charge heater.[7] This hot feed is then directed into one of the on-stream fixed-bed reactors.[9] The reactors operate in a staggered, cyclic fashion as described in Section 1.2.
3.2. Compression & Recovery The effluent gas from the reactors, containing this compound, unreacted propane, hydrogen, and light ends, is cooled and compressed.[7] The compressed gas is then sent to a low-temperature recovery section.[9] This section is designed to separate the hydrogen-rich off-gas from the C3 components (propane and this compound).[7] The recovered hydrogen can be purified using a Pressure Swing Adsorption (PSA) unit for use elsewhere.[2]
3.3. Product Purification The liquid stream from the recovery section, rich in propane and this compound, is routed to a distillation section. This typically consists of:
-
Deethanizer: Removes residual ethane and other light components.[7]
-
C3 Splitter (Propane-Propylene Splitter): Separates the final high-purity this compound product (typically ≥99.5%) from the unreacted propane.[7]
The unreacted propane is then recycled back to the feed preparation stage, maximizing feedstock utilization.[7]
Section 4: Standard Operating Protocol (Lab-Scale System)
This protocol outlines the operation of a bench-scale fixed-bed reactor system to evaluate CATOFIN®-type catalyst performance.
4.1. System & Materials
-
Reactor: Quartz or Stainless Steel tube (e.g., 10 mm ID), placed in a programmable tube furnace.
-
Catalyst: ~1.0 g of CATOFIN® catalyst pellets, crushed and sieved to a uniform particle size (e.g., 250-425 μm).
-
Gas Feed: Mass Flow Controllers (MFCs) for Propane, Nitrogen (Inert), and Air (Regeneration).
-
Analysis: Online Gas Chromatograph (GC) with FID and TCD detectors.
4.2. Protocol Steps
-
Catalyst Loading: a. Load the reactor with a packed bed of the sieved catalyst, secured with quartz wool plugs. b. Install the reactor in the furnace and connect all gas and effluent lines. c. Causality: Uniform particle size and proper packing prevent gas channeling, ensuring consistent contact time between the reactant gas and catalyst surface.
-
System Leak Check & Purge: a. Pressurize the system with Nitrogen to ~1.5x the intended operating pressure. b. Verify that the pressure holds steady, indicating no leaks. c. Purge the system with flowing Nitrogen (50 mL/min) for 30 minutes. d. Causality: This step is critical for safety to ensure flammable propane does not mix with air from leaks, and to remove atmospheric contaminants.
-
Catalyst Activation (Calcination): a. While purging with Nitrogen, ramp the furnace temperature to 650°C at a rate of 10°C/min. b. Switch the gas feed to dry Air at 50 mL/min and hold at 650°C for 3 hours. c. Switch back to Nitrogen purge for 30 minutes to remove residual air. d. Causality: Calcination ensures the removal of moisture and converts any chromium precursors to the active oxide state.
-
Reaction Cycle (Dehydrogenation): a. Adjust the reactor temperature to the desired setpoint (e.g., 600°C). b. Set the reactor pressure (typically sub-atmospheric). c. Introduce the propane feed at a specified flow rate (e.g., to achieve a Gas Hourly Space Velocity (GHSV) of 1000 h⁻¹). d. Start online GC sampling of the reactor effluent every 5-10 minutes. e. Continue the reaction for a set duration (e.g., 10-30 minutes). f. Causality: Running at sub-atmospheric (vacuum) pressure shifts the reaction equilibrium towards the products, increasing single-pass conversion.[7]
-
Catalyst Regeneration Cycle: a. Stop the propane flow and purge the reactor with Nitrogen for 15 minutes. b. Introduce Air at 50 mL/min to begin coke combustion. The reactor temperature will increase due to the exothermic reaction. c. Monitor the effluent gas with the GC for CO and CO₂. Regeneration is complete when their concentrations return to baseline. d. Purge again with Nitrogen for 15 minutes to prepare for the next reaction cycle. e. Causality: Complete coke removal is essential to restore catalyst activity for the subsequent cycle. The nitrogen purges prevent the formation of explosive mixtures of propane and air.[5]
-
System Shutdown: a. Stop all reactive gas flows, leaving a slow Nitrogen purge. b. Turn off the furnace and allow the system to cool to ambient temperature under the inert purge.
Section 5: Data, Performance & Troubleshooting
5.1. Key Performance Indicators (KPIs)
The process is evaluated based on three primary metrics calculated from GC data:
-
Propane Conversion (%): The percentage of propane feed that has reacted. Conversion (%) = ([Propane_in - Propane_out] / Propane_in) * 100
-
This compound Selectivity (%): The percentage of reacted propane that formed this compound. Selectivity (%) = (Moles of Propylene_out / [Moles of Propane_in - Moles of Propane_out]) * 100
-
This compound Yield (%): The overall efficiency of converting propane feed into this compound. Yield (%) = (Conversion * Selectivity) / 100
5.2. Typical Performance Data
The CATOFIN® process is known for its high selectivity and reliability.[1][11]
| Parameter | Typical Value | Source |
| Propane Conversion (per pass) | >45% | [9] |
| This compound Selectivity | >88% (wt/wt) | [9] |
| Overall this compound Selectivity | >86% (wt%) | [2] |
| On-stream Factor / Reliability | Up to 98% | [1][2] |
| Plant Capacity | Often exceeds 110% of design | [10] |
5.3. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action |
| Low Propane Conversion | 1. Catalyst deactivation (coking). 2. Reaction temperature too low. 3. Feed contains poisons (e.g., sulfur). | 1. Ensure complete regeneration cycle. 2. Verify furnace and thermocouple accuracy. 3. Analyze feed purity; use purification beds if needed. |
| Low this compound Selectivity | 1. Reaction temperature too high. 2. Poor catalyst health. 3. Incorrect space velocity. | 1. Optimize reactor temperature profile. 2. Consider catalyst replacement. 3. Verify MFC calibrations and recalculate GHSV. |
| Rapid Catalyst Deactivation | 1. Incomplete regeneration. 2. High concentration of coke precursors in feed. 3. Operating temperature is excessively high. | 1. Increase regeneration time or air flow. 2. Improve upstream feed purification. 3. Reduce reactor temperature setpoint. |
Section 6: Safety Protocols & Environmental Considerations
-
Flammability: Propane is highly flammable. All operations must be conducted in well-ventilated areas (e.g., fume hood). Ensure all system connections are leak-proof.
-
High Temperatures: The reactor operates at very high temperatures, posing a burn risk. Use appropriate personal protective equipment (PPE), including thermal gloves.
-
Catalyst Handling: While the Cr-based catalyst is stable, avoid inhaling catalyst dust. Handle in a ventilated area and wear a dust mask.
-
Environmental: While Cr-based catalysts are effective, they can pose environmental concerns if not handled and disposed of properly.[15] Follow all institutional and regulatory guidelines for the disposal of chromium-containing waste.
References
- Online optimization of CATOFIN process. IEEE Xplore.
- Propane dehydrogenation. Clariant.
- CATOFIN™. Clariant.
- CATOFIN® Dehydrogenation. chemwinfo.
- Clariant Catalysts and Lummus Technology Secure Contract for New CATOFIN® Plant in China. ChemAnalyst.
- Technology (M): Lummus CATOFIN PDH. Portfolio-pplus.com.
- CATOFIN isobutane dehydrogenation process flow diagram. ResearchGate.
- CATOFIN™ 311. Clariant.
- This compound Process by Lummus Technology. Hydrocarbon Processing.
- Repetitive Control of CATOFIN Process. SciSpace.
- Propane Dehydrogenation: A Guide to Process & Technology. Wattco.
- Propane Dehydrogenation (PDH) to this compound Market Size, Growth 2030. TechSci Research.
- Process diagram of Catofin dehydrogenation unit. ResearchGate.
- CATOFIN® Dehydrogenation. chemwinfo.
- Simulation of Propane Dehydrogenation (Catofin) Process. AIChE - Proceedings.
- Process & conditions for CATOFIN-ABB Lummus Plants in the Kingdom of Saudi Arabia. ResearchGate.
- Kinetic modeling of propane dehydrogenation over an industrial catalyst. ResearchGate.
- Kinetics of propane dehydrogenation over Pt–Sn/Al2O3. Catalysis Science & Technology (RSC Publishing).
- Kinetic modeling of side reactions in propane dehydrogenation. ResearchGate.
- CATOFIN®. SpecialChem.
- Propane Dehydrogenation: the high-availability STAR process®. YouTube.
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- 2. chemwinfo.com [chemwinfo.com]
- 3. scispace.com [scispace.com]
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- 5. proceedings.aiche.org [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. oilngasprocess.com [oilngasprocess.com]
- 8. Online optimization of CATOFIN process | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Technology (M): Lummus CATOFIN PDH [portfolio-pplus.com]
- 10. Clariant Catalysts and Lummus Technology Secure Contract for New CATOFIN® Plant in China [chemanalyst.com]
- 11. clariant.com [clariant.com]
- 12. specialchem.com [specialchem.com]
- 13. chemwinfo.com [chemwinfo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
On-Purpose Propylene via Propane Dehydrogenation: Application Notes and Protocols for the UOP Oleflex™ Process
For Distribution To: Researchers, Scientists, and Chemical Engineering Professionals
Abstract
Propylene, a cornerstone of the petrochemical industry, is a critical precursor for the synthesis of polythis compound, acrylonitrile, this compound oxide, and numerous other chemical intermediates. Historically, this compound has been predominantly obtained as a by-product from steam crackers and fluid catalytic cracking (FCC) units. However, shifts in feedstock slates and evolving market dynamics have created a "this compound gap," necessitating the development of on-purpose production technologies. The UOP Oleflex™ process, a catalytic dehydrogenation technology, has emerged as a market-leading solution for the dedicated production of this compound from propane. This document provides a detailed technical overview of the Oleflex process, including its core scientific principles, detailed operational protocols, and expert insights into its practical application. It is intended to serve as a comprehensive guide for researchers and engineers involved in olefin production and catalysis.
Introduction: The Imperative for On-Purpose this compound
The global demand for this compound is robust, largely driven by the expanding use of polythis compound in manufacturing, packaging, and textiles. Traditional co-production routes are intrinsically linked to the demand for ethylene and gasoline, creating potential supply-demand imbalances. On-purpose technologies, such as propane dehydrogenation (PDH), offer a strategic alternative, decoupling this compound production from other processes and allowing producers to directly respond to market needs.
The UOP Oleflex process, first commercialized in 1990, represents a highly efficient and reliable PDH technology. It is distinguished by its use of a high-activity, platinum-based catalyst in a moving-bed reactor system coupled with a proprietary continuous catalyst regeneration (CCR) unit. This design ensures stable, steady-state operation, high this compound yields, and significant operational flexibility. This guide will dissect the fundamental chemistry, engineering, and operational logic that underpins the success of this process.
Scientific Principles and Process Chemistry
Thermodynamics of Propane Dehydrogenation (PDH)
The conversion of propane (C₃H₈) to this compound (C₃H₆) is an endothermic and equilibrium-limited reaction:
C₃H₈ ⇌ C₃H₆ + H₂ ΔH°₂₉₈ = +124.3 kJ/mol
Being endothermic, the reaction equilibrium is favored by high temperatures. Le Chatelier's principle also dictates that lower partial pressures of the products (this compound and hydrogen) will shift the equilibrium towards higher propane conversion. Consequently, the Oleflex process is operated at high temperatures (typically 600-650°C) and relatively low pressures (near atmospheric) to maximize the single-pass conversion of propane.
The Catalyst System: Pt-Sn on γ-Alumina
The heart of the Oleflex process is its advanced catalyst system. The catalyst consists of platinum (Pt) and a tin (Sn) promoter dispersed on a spherical γ-alumina (γ-Al₂O₃) support.
-
Platinum (Pt): Platinum is the primary active metal responsible for cleaving the C-H bonds in the propane molecule. However, pure platinum is susceptible to rapid deactivation due to coking and facilitates undesirable side reactions like hydrogenolysis (C-C bond cleavage), which reduces this compound selectivity.
-
Tin (Sn) Promoter: The addition of tin is crucial for enhancing catalyst performance. Tin forms a bimetallic alloy with platinum, which imparts several key benefits:
-
Geometric Effect: Tin atoms break up large ensembles of platinum sites on the catalyst surface. This mitigates side reactions like cracking and oligomerization that require larger active sites.
-
Electronic Effect: Tin modifies the electronic properties of platinum, weakening the adsorption of this compound on the catalyst surface. This facilitates the desorption of the desired product and suppresses the formation of coke precursors, which often arise from the further dehydrogenation or polymerization of strongly adsorbed olefins.
-
Enhanced Stability: By reducing coke formation, the tin promoter significantly enhances the stability and operational lifetime of the catalyst.
-
-
γ-Alumina Support: The γ-Al₂O₃ support provides a high surface area for the dispersion of the active metals and possesses the required mechanical strength and thermal stability to withstand the harsh operating conditions of the reactor and the CCR unit.
Newer generations of Oleflex catalysts, such as the DeH-24 and DeH-26 series, feature optimized formulations with higher stability, lower coke make, and improved physical properties like attrition resistance.
Reaction Kinetics and Side Reactions
The dehydrogenation reaction is believed to follow a Langmuir-Hinshelwood-Hougen-Watson (LHHW) type kinetic model, where the surface reaction is the rate-determining step.
While the primary reaction is highly selective, several side reactions can occur at the high temperatures employed:
-
Cracking: C-C bond scission leads to the formation of methane, ethane, and ethylene.
-
Isomerization: Although less common for propane, skeletal isomerization can occur with heavier feedstocks.
-
Diolefin and Acetylene Formation: Further dehydrogenation can produce propadiene and methylacetylene.
-
Coke Formation: Deep dehydrogenation and polymerization of olefins lead to the deposition of carbonaceous residues (coke) on the catalyst surface, which is the primary cause of catalyst deactivation.
Process conditions and catalyst formulation are meticulously optimized to minimize these side reactions, maximizing the selectivity towards this compound, which is typically around 85-90%.
Process Description and Workflow
The UOP Oleflex process is elegantly structured into three integrated sections: the Reactor Section, the Product Recovery Section, and the Catalyst Regeneration Section. This modular design allows for robust and continuous operation.
Reactor Section
The core of the process is the reactor section, where the catalytic conversion takes place. It is characterized by a series of stacked, radial-flow moving-bed reactors (typically four for a propane unit).
-
Feed Preparation: The fresh propane feed is first sent to a depropanizer column to remove any C4 and heavier components. It is then combined with a hydrogen-rich recycle gas. The presence of hydrogen in the feed helps to suppress coke formation and maintain catalyst activity.
-
Heating and Reaction: The combined feed is heated in a charge heater before entering the first reactor. Due to the endothermic nature of the reaction, the process gas cools as it passes through the catalyst bed. To maintain the reaction rate and achieve the desired conversion, the effluent from each reactor is reheated in an interstage heater before entering the next reactor.
-
Moving Catalyst Bed: The catalyst flows slowly by gravity downwards through the series of reactors. This moving-bed design ensures a uniform catalyst activity profile across the reactors and allows for the continuous withdrawal of spent catalyst for regeneration.
Caption: High-level process flow of the UOP Oleflex™ process.
Product Recovery Section
After exiting the last reactor, the hot effluent gas is cooled and compressed. The subsequent separation process is designed to isolate and purify the this compound product.
-
Compression and Drying: The reactor effluent is compressed and passed through dryers to remove water, which is a by-product of the catalyst regeneration section.
-
Cryogenic Separation: The dried gas is sent to a cold separation system. In this cryogenic unit, the high concentration of hydrogen is separated as a gas, while the C3 hydrocarbons (propane and this compound) are condensed into a liquid stream. A portion of the recovered hydrogen is recycled back to the reactor feed, while the net hydrogen produced can be used as a high-purity byproduct for other processes or as fuel.
-
Fractionation: The C3 liquid stream is routed to the fractionation section.
-
De-ethanizer: This column removes any remaining light ends (methane, ethane) from the C3 stream.
-
Propane-Propylene (P-P) Splitter: This is typically a large distillation column that separates the polymer-grade this compound product (overhead) from the unreacted propane (bottoms). The unconverted propane is then recycled back to the feed preparation section.
-
Catalyst Regeneration Section (CCR)
The continuous regeneration of the catalyst is the key to the Oleflex process's high on-stream factor and stable performance. The spent catalyst, laden with coke, is continuously withdrawn from the bottom of the last reactor and transferred to the CCR unit.
Caption: Catalyst workflow through the CCR unit.
The regeneration process occurs in distinct zones within the regeneration tower:
-
Coke Combustion Zone: The catalyst first enters a zone where coke is carefully burned off in a controlled, oxygen-lean environment. This prevents excessive temperature excursions that could damage the catalyst via sintering of the platinum particles.
-
Oxidation and Chlorination Zone: After coke removal, the catalyst flows into a zone with a higher oxygen concentration. Here, an organic chloride compound is added. This step is critical for redispersing the platinum atoms across the alumina support, restoring the catalyst's high activity.
-
Drying Zone: The catalyst then passes through a drying zone to remove any moisture adsorbed during the previous steps.
-
Reduction Zone: Finally, the oxidized catalyst is treated with hydrogen to reduce the platinum back to its active metallic state before it is returned to the top of the first reactor.
This entire CCR process operates independently of the dehydrogenation reactors, allowing for steady-state conditions in both sections and eliminating the need for process shutdowns for catalyst regeneration.
Key Operating Parameters and Protocols
Typical Operating Conditions
The performance of the Oleflex unit is governed by a set of key operating parameters that must be carefully controlled.
| Parameter | Typical Range/Value | Rationale |
| Reactor Inlet Temperature | 600 - 650 °C | High temperature is required to favor the endothermic dehydrogenation reaction and achieve reasonable conversion rates. |
| Reactor Outlet Pressure | ~1 - 5 atm (positive pressure) | Low pressure favors the forward reaction. Operating at a slight positive pressure simplifies equipment design and improves reliability compared to vacuum systems. |
| Weight Hourly Space Velocity (WHSV) | 1 - 5 h⁻¹ | Represents the ratio of the mass flow rate of the feed to the mass of the catalyst. A lower WHSV increases catalyst contact time and conversion but requires a larger catalyst inventory. |
| H₂/Propane Molar Ratio in Feed | 0.5 - 1.0 | The presence of hydrogen helps to suppress coke formation on the catalyst, thereby extending its operational life between regenerations. |
| Propane Conversion (per pass) | 35 - 45% | This is an economically optimized value that balances the benefits of higher conversion against the costs of larger reactors and higher energy input. It operates close to the thermodynamic equilibrium under the process conditions. |
| This compound Selectivity | 85 - 90% | A measure of how much of the converted propane becomes this compound. The high selectivity is a key feature of the Pt-Sn catalyst system. |
Protocol: Unit Startup (Simplified)
A unit startup must be conducted with extreme care. The following is a generalized protocol:
-
System Inerting: Purge the entire reactor and regeneration system with nitrogen to remove all traces of oxygen.
-
Catalyst Loading and Circulation: Load the catalyst into the system and establish stable circulation through the reactors and the CCR unit.
-
Catalyst Reduction: Once the system is heated under a nitrogen atmosphere, introduce hydrogen to the CCR reduction zone and then to the reactors to ensure the platinum is in its active, reduced state.
-
Heating to Operating Temperature: Gradually increase the temperature of the charge and interstage heaters to bring the reactor system to the target operating temperature.
-
Introduction of Propane Feed: Slowly introduce the propane feed into the system while monitoring reactor temperatures, pressures, and product gas composition via online analytics.
-
Establish Steady-State Operation: Adjust all process variables (temperatures, flow rates, pressures) to achieve the desired conversion and selectivity, bringing the product recovery and fractionation sections online to produce on-spec this compound.
Protocol: Catalyst Handling and Safety
Oleflex™ catalysts, particularly in their reduced state, can be pyrophoric and require specialized handling procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, safety glasses or goggles, and gloves when handling the catalyst.
-
Inert Atmosphere: Freshly regenerated or reduced catalyst must be handled under an inert atmosphere (e.g., nitrogen) to prevent spontaneous ignition upon contact with air.
-
Loading/Unloading: Use closed-loop loading systems and nitrogen purges when adding or removing catalyst from the unit. Avoid generating catalyst dust.
-
Spent Catalyst Handling: Spent catalyst removed from the unit should be cooled under an inert atmosphere. It is then typically passivated through a controlled, slow oxidation process before it can be safely handled in air for disposal or reclamation of precious metals.
Troubleshooting Common Operational Issues
| Issue | Potential Cause(s) | Investigative & Corrective Actions |
| Lower than Expected Propane Conversion | 1. Catalyst deactivation (faster than normal coking).2. Feed impurities (e.g., sulfur, water) poisoning the catalyst.3. Inaccurate temperature readings.4. Lower reactor temperature. | 1. Verify CCR is operating correctly; check regeneration air/oxygen levels and temperatures. Increase catalyst circulation rate if possible.2. Analyze feed for contaminants. Ensure feed treaters are functioning correctly.3. Calibrate thermocouples in heaters and reactor outlets.4. Check heater firing and fuel gas quality. |
| Low this compound Selectivity | 1. High reactor temperatures causing thermal cracking.2. Poor catalyst regeneration (incomplete platinum redispersion).3. Catalyst contamination. | 1. Reduce heater outlet temperatures incrementally. High methane/ethane in product gas is an indicator.2. Check chlorination step in CCR; ensure proper chloride injection.3. Analyze spent catalyst for contaminants (e.g., iron, arsenic). |
| Increased Pressure Drop Across Reactors | 1. Catalyst fines generation due to attrition.2. Plugging of reactor screens or catalyst bed with coke or foreign material. | 1. Check catalyst fines in the circulation loop. Review catalyst physical properties and handling procedures.2. May require a controlled shutdown to inspect and clean reactor internals. |
| Fouling in Downstream Heat Exchangers | 1. Formation of heavy by-products ("heavies") in the reactors. | 1. Optimize reactor temperatures to minimize side reactions. Consider catalyst formulation (newer catalysts produce fewer heavies). Schedule regular cleaning of exchangers. |
Environmental and Economic Considerations
The UOP Oleflex process offers several environmental advantages over traditional olefin production routes, including lower greenhouse gas emissions and reduced water consumption. Life Cycle Assessment (LCA) studies show that the carbon footprint of this compound from PDH is significantly influenced by the source of the propane feedstock and the energy used in the process. The high energy efficiency of the Oleflex process, coupled with the potential to use the high-purity hydrogen byproduct to offset fuel consumption, contributes to a more favorable environmental profile.
Economically, the viability of a PDH project is primarily driven by the price spread between propane and this compound. The on-purpose nature of the technology provides producers with greater control over their this compound costs and insulates them from the volatility of co-product markets.
Conclusion
The UOP Oleflex process is a sophisticated and highly optimized technology that addresses the modern petrochemical industry's need for on-purpose this compound production. Its success is built on a foundation of advanced catalyst science, robust moving-bed reactor engineering, and the efficiency of continuous catalyst regeneration. By understanding the intricate interplay between thermodynamics, kinetics, and process variables, researchers and engineers can fully leverage this technology to achieve safe, reliable, and profitable this compound production. This guide has aimed to provide the foundational knowledge and practical protocols necessary for the effective application and study of this pivotal industrial process.
References
-
Kinetics of propane dehydrogenation over Pt–Sn/Al2O3. (2015). ResearchGate. [Link]
-
Effect of addition of tin on the catalytic properties of Pt/ZSM-5 catalyst in propane dehydrogenation. (n.d.). ResearchGate. [Link]
-
Propane Dehydrogenation over PtSn/Al2O3 Catalysts: Influence of Urea to Al(NO3)3·9H2O Ratio. (2018). MDPI. [Link]
-
UOP Oleflex Process for this compound Production. (n.d.). Scribd. [Link]
-
Propane Dehydrogenation – Continuous catalyst regeneration applications. (n.d.). emerson.com. [Link]
-
On the Role of Sn Segregation of Pt-Sn Catalysts for Propane Dehydrogenation. (2021). ACS Publications. [Link]
-
Propane Dehydrogenation over Pt/TiO2–Al2O3 Catalysts. (2016). ACS Publications. [Link]
-
Petrochem: H2S in UOP C3 Oleflex process reactor effluent. (n.d.). Endress+Hauser. [Link]
-
UOP Oleflex propane dehydrogenation process. (n.d.). ResearchGate. [Link]
-
UOP Oleflex Process. (n.d.). Scribd. [Link]
-
UOP OLEFLEX PROCESS FOR LIGHT OLEFIN PRODUCTION. (n.d.). petroleum.pk. [Link]
-
UOP Oleflex Process For this compound Production: Petrochemical. (n.d.). Scribd. [Link]
-
Commercialization of the World's First Oleflex Unit. (n.d.). J-STAGE. [Link]
-
Procedures for Safe Use of Pyrophoric Solids. (n.d.). UCLA Chemistry and Biochemistry. [Link]
-
Continuous Catalyst Regeneration. (n.d.). Penn State College of Earth and Mineral Sciences. [Link]
-
In a reliable role. (2015). Valmet. [Link]
-
Modeling the Effect of Surface Platinum–Tin Alloys on Propane Dehydrogenation on Platinum–Tin Catalysts. (2023). ACS Publications. [Link]
-
CEYHAN PROPANE DEHYDROGENATION - POLYthis compound PRODUCTION PROJECT - Life Cycle Assessment. (2022). cevresehircilik.gov.tr. [Link]
-
Propane Dehydrogenation Problem. (n.d.). Scribd. [Link]
-
Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. [Link]
-
Study on Continuous Catalyst Reformer and Catalyst Regeneration Process. (n.d.). CORE. [Link]
-
CARBON FOOTPRINT OF BIO-BASED POLYthis compound VIA HYDROTREATMENT AND STEAM CRACKING. (2020). LUTPub. [Link]
-
CRADLE-TO-GATE LIFE CYCLE ANALYSIS OF POLYthis compound (PP) RESIN. (2021). American Chemistry Council. [Link]
-
Propane Dehydrogenation: A Guide to Process & Technology. (n.d.). Wattco. [Link]
-
Pyrophoric Standard Operating Procedure. (2015). University of New Mexico Chemistry. [Link]
-
Continuous Catalyst Regeneration. (2003). Emerson. [Link]
-
The Acid Roles of PtSn@Al2O3 in the Synthesis and Performance of Propane Dehydrogenation. (2024). National Institutes of Health. [Link]
-
Pyrophoric Chemicals. (n.d.). University of Louisville Environmental Health and Safety. [Link]
-
CEYHAN PROPANE DEHYDROGENATION - POLYthis compound PRODUCTION PROJECT. (n.d.). cevresehircilik.gov.tr. [Link]
-
Process flow diagram of a continuous catalytic regeneration reforming... (n.d.). ResearchGate. [Link]
-
Life cycle assessment of primary energy demand and GHG emissions of four this compound production pathways in China. (n.d.). ResearchGate. [Link]
-
Life-Cycle Assessment of Polythis compound Production in the Gulf Cooperation Council (GCC) Region. (2021). National Institutes of Health. [Link]
-
Overcoming limitations in propane dehydrogenation by co-designing catalysts/membrane systems. (n.d.). osti.gov. [Link]
-
On the Role of Sn Segregation of Pt-Sn Catalysts for Propane Dehydrogenation. (n.d.). ResearchGate. [Link]
Technical Application Note: Propylene Ammoxidation to Acrylonitrile
Methodology for Catalyst Synthesis and Lab-Scale Reaction Profiling
Executive Summary
This application note details the laboratory-scale replication of the SOHIO process, the dominant industrial route for producing acrylonitrile (ACN) via the ammoxidation of propylene. This guide is designed for researchers aiming to synthesize mixed-metal oxide catalysts (specifically Bismuth Molybdate) and evaluate their performance in a fixed-bed microreactor.
Key Reaction:
Mechanistic Insight: The Mars-van Krevelen Cycle
To optimize this reaction, one must understand that it does not proceed via a standard Langmuir-Hinshelwood mechanism. It follows the Mars-van Krevelen redox mechanism . The oxygen incorporated into the acrylonitrile molecule comes from the crystal lattice of the catalyst, not directly from the gas-phase molecular oxygen.
-
Step 1 (Reduction): this compound chemisorbs onto the catalyst. A Bismuth (Bi) active site abstracts an
-hydrogen to form an allyl radical. This radical captures a lattice oxygen from a Molybdenum (Mo) site to form Acrylonitrile, leaving a vacancy (reduced catalyst). -
Step 2 (Re-oxidation): Gas-phase oxygen (
) replenishes the lattice vacancy, restoring the catalyst to its oxidized state.
Visualization: Catalytic Redox Cycle
The following diagram illustrates the electron and oxygen transfer essential for catalyst turnover.
Figure 1: The Mars-van Krevelen redox cycle showing the separation of substrate oxidation and catalyst re-oxidation.
Protocol A: Synthesis of Bi-Mo Catalyst (Co-Precipitation)
While modern industrial catalysts are complex multi-component systems (containing Fe, Co, Ni, K), the fundamental research baseline is the Alpha-Bismuth Molybdate (
Materials Required[1][2][3][4][5][6][7][8]
-
Bismuth(III) Nitrate Pentahydrate [
][1] -
Ammonium Molybdate Tetrahydrate [
] -
Nitric Acid (
), 1M -
Ammonium Hydroxide (
) for pH adjustment
Step-by-Step Procedure
-
Mo Precursor Dissolution: Dissolve 5.9 g of Ammonium Molybdate in 60 mL of deionized water. Keep at 40°C under constant magnetic stirring.
-
Bi Precursor Dissolution: Separately, dissolve 10.8 g of Bismuth Nitrate in 20 mL of 1M
. (Acid is required to prevent premature hydrolysis of Bismuth). -
Co-Precipitation: Add the Bismuth solution dropwise into the Molybdate solution.
-
Critical Checkpoint: A precipitate will form immediately.
-
Adjust pH to 1.5 - 2.0 using dilute
to ensure complete precipitation of the specific phase.
-
-
Aging: Stir the slurry at room temperature for 1-2 hours.
-
Drying: Evaporate the solvent (or filter) and dry the solid at 110°C overnight (12h).
-
Calcination (Activation):
-
Place dried cake in a muffle furnace.
-
Ramp 5°C/min to 475°C .
-
Hold for 4 hours in static air.
-
Result: Pale yellow/green powder.
-
Protocol B: Lab-Scale Ammoxidation Setup
Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and flammable. Hydrogen Cyanide (HCN) is a byproduct.[2][3][4][5] All reactor effluents must be vented into a dedicated scrubber system (NaOH/Bleach) before entering the fume hood exhaust.
Experimental Rig Configuration
The reaction is best studied in a quartz fixed-bed microreactor to minimize wall effects.
Figure 2: Process flow diagram for a laboratory-scale ammoxidation rig with safety scrubbing.
Operational Parameters
| Parameter | Setting | Rationale |
| Temperature | 400°C – 460°C | Below 400°C: Low conversion. Above 480°C: Deep oxidation to |
| Pressure | Atmospheric (1 atm) | High pressure favors polymerization and side reactions. |
| Feed Ratio | 1 : 1.2 : 9.5 ( | Ammonia is slightly excess to suppress acrolein formation. Air is excess to reoxidize catalyst. |
| WHSV | 0.5 – 2.0 | Weight Hourly Space Velocity. Contact time |
| Catalyst Mass | 0.5 – 2.0 g | Dilute with inert Silicon Carbide (SiC) to prevent hot spots (exothermic reaction). |
Analytical Method (GC)
-
Detector: TCD (for
) and FID (for Hydrocarbons/Nitriles). -
Columns: Porapak Q (separation of ACN, Acetonitrile, and water) and Molecular Sieve 5A (permanent gases).
-
Quantification: Use an internal standard (e.g., small amount of
balance) to calculate the Carbon Balance .-
Self-Validation: If Carbon Balance < 95%, check for heavy polymer deposition on the catalyst or leaks.
-
Data Analysis & Performance Metrics
Researchers must normalize data to compare catalyst efficacy.
1. Conversion of this compound (
2. Selectivity to Acrylonitrile (
3. Yield (
Typical Performance Benchmarks (Bi-Mo Catalyst)
| Component | Lab Scale Yield (%) | Industrial Target (%) |
| Acrylonitrile | 60 - 75% | > 80% |
| HCN (Byproduct) | 5 - 10% | Recovered for value |
| Acetonitrile | 2 - 5% | Recovered (Solvent) |
| 10 - 15% | Minimized via cooling |
Safety & Downstream Considerations
Handling Acrylonitrile (ACN)[2][11][12]
-
Inhibition: Pure ACN polymerizes spontaneously.[6] If collecting liquid product, add MEHQ (Monomethyl ether of hydroquinone) at 35-45 ppm immediately.
-
pH Control: Maintain pH < 7.5 in storage; basic conditions trigger rapid polymerization.[6]
Quench & Recovery (Simulation of Industry)
In a lab setting, the reactor effluent is often kept gaseous for GC analysis. However, if product isolation is required:
-
Acid Quench: Pass gas through dilute
to neutralize unreacted ammonia (forms ). This prevents polymerization of ACN by ammonia. -
Absorption: Absorb organic vapors in chilled water (ACN forms an azeotrope with water).
References
-
Sohio Process Overview: "The Sohio Acrylonitrile Process." American Chemical Society National Historic Chemical Landmarks.
- Mechanistic Detail: Grasselli, R. K., & Burrington, J. D. (1981). "Selective oxidation and ammoxidation of this compound by heterogeneous catalysis." Advances in Catalysis. (Fundamental mechanism reference).
-
Catalyst Synthesis: "Bismuth Molybdate Catalysts Prepared by Mild Hydrothermal Synthesis." MDPI Materials, 2012.
-
Reaction Kinetics: "Insights into the mechanism and kinetics of propene oxidation and ammoxidation." Journal of Catalysis, 2021. [7]
-
Safety Guidelines: "Acrylonitrile Group Guideline for the Safe Handling." Acrylonitrile Group.[8]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. mt.com [mt.com]
- 3. ijaar.org [ijaar.org]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. research.tue.nl [research.tue.nl]
- 6. ineos.com [ineos.com]
- 7. escholarship.org [escholarship.org]
- 8. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
Application Note: High-Purity Isopropyl Alcohol Manufacturing
Direct Hydration Protocols for Pharmaceutical Applications
Executive Summary
Isopropyl Alcohol (IPA) is a ubiquitous solvent in pharmaceutical manufacturing, utilized in crystallization, cleaning validation, and as a carrier for coatings. However, for GMP (Good Manufacturing Practice) applications, "industrial grade" IPA is insufficient. Impurities such as diisopropyl ether (DIPE), acetone, and propylene oligomers can compromise drug substance purity.
This application note details the Direct Hydration of this compound , the industry "Gold Standard" for producing pharmaceutical-grade IPA (USP/EP). Unlike the older Indirect Hydration (sulfuric acid) process, Direct Hydration minimizes corrosion byproducts and sulfur contamination, offering a cleaner impurity profile essential for regulatory compliance.
Process Chemistry & Thermodynamics
The synthesis of IPA from this compound is an electrophilic addition reaction following Markovnikov's rule.
Reaction Stoichiometry:
Thermodynamic Challenges:
-
Exothermic Reversibility: The reaction is exothermic. According to Le Chatelier’s principle, lower temperatures favor high equilibrium conversion. However, low temperatures reduce reaction kinetics (rate).
-
Phase Behavior: To achieve acceptable rates at lower temperatures (130–150°C), the system must be pressurized (60–100 bar) to maintain this compound in a liquid or supercritical state, increasing catalyst contact.
Side Reactions (Critical Quality Attributes):
-
Etherification:
(Major impurity). -
Oligomerization: this compound
C6 Olefins (Hexenes).
Diagram 1: Reaction Mechanism & Impurity Pathways
Caption: Electrophilic addition pathway showing the competition between water (forming IPA) and IPA (forming DIPE) for the carbocation intermediate.
Comparative Analysis: Direct vs. Indirect Hydration[2][3][4][5]
Before detailing the protocol, it is vital to understand why the Indirect (Sulfuric Acid) method is largely obsolete for high-purity pharma applications.
| Feature | Indirect Hydration (Sulfuric Acid) | Direct Hydration (Catalytic) |
| Catalyst | Conc.[1][2] Sulfuric Acid (>70%) | Solid Acid Resin (e.g., Sulfonated Polystyrene) |
| Corrosion | High (Requires lead/glass lining) | Low (Standard Stainless Steel) |
| Environment | High waste (Acid sludge, sulfates) | Clean (Water recycle) |
| Impurity Profile | High sulfates, odor issues | Low sulfates, controlled ether formation |
| Pharma Suitability | Low (Risk of acid carryover) | High (Preferred for USP/EP grades) |
Safety Note: Epidemiological studies have linked the "Strong Acid" indirect process to increased risks of paranasal sinus cancer in workers due to sulfate mists. This reinforces the shift to Direct Hydration for both safety and product quality.
Protocol: Liquid Phase Direct Hydration
Objective: Synthesize Crude IPA (>90% purity) suitable for azeotropic distillation.
4.1. Equipment & Materials[2]
-
Reactor: Fixed-bed Trickle Flow Reactor (Stainless Steel 316).
-
Catalyst: Strong Acid Cation Exchange Resin (e.g., Amberlyst™ 15 or equivalent sulfonated polystyrene).
-
Pre-treatment: Resin must be washed to remove leachable sulfonates before use.
-
-
Feedstock:
-
This compound: Polymer Grade (>99.5%) to minimize propane buildup.
-
Water: Deionized (DI), degassed.
-
4.2. Operational Parameters (Standard Operating Conditions)
| Parameter | Range | Rationale |
| Temperature | 130°C – 150°C | Balance between kinetics (rate) and equilibrium (conversion). >160°C degrades resin. |
| Pressure | 60 – 100 bar | Maintains this compound in liquid phase; increases catalyst pore penetration. |
| Water:Olefin Ratio | 12:1 to 15:1 (Molar) | Critical: High water excess suppresses DIPE formation (Law of Mass Action). |
| LHSV | 0.5 – 1.0 | Liquid Hourly Space Velocity tailored to catalyst activity. |
4.3. Step-by-Step Methodology
-
Feed Preparation:
-
Mix this compound and Water in a static mixer to create a saturated emulsion.
-
Pre-heat feed to 130°C.
-
-
Reaction (Trickle Bed):
-
Feed enters the top of the reactor, trickling down over the catalyst bed.
-
Control Point: Monitor
(Pressure Drop). A rise indicates catalyst attrition or polymer fouling.
-
-
Flash Separation:
-
Depressurize reactor effluent to ~20 bar in a Flash Drum.
-
Vapor Stream: Unreacted this compound (recycle to feed).
-
Liquid Stream: Crude IPA (~10-15% IPA, 85% Water, trace DIPE).
-
-
Crude Isolation:
-
Route liquid stream to a stripping column to remove light ends (propane, residual this compound).
-
Downstream Processing: Purification Strategy
The crude product is mostly water. Simple distillation fails because IPA and water form an azeotrope (87.7% IPA / 12.3% Water by weight, BP 80.3°C).
Protocol: Azeotropic Distillation To break the azeotrope, an entrainer (azeotropic agent) is required.
-
Legacy Agent: Benzene (strictly prohibited in modern Pharma).
-
Modern Agents: Cyclohexane or Diisopropyl Ether (DIPE) (recycled from the process).
Workflow:
-
Azeotropic Column: Feed crude IPA (aqueous). Add Entrainer (e.g., Cyclohexane).[3]
-
Ternary Azeotrope: A ternary mixture (Water/IPA/Entrainer) boils at a lower temperature (~66°C) and exits the top.
-
Phase Separation: The overhead vapor condenses into two layers:
-
Organic Phase (Top): Entrainer rich (Recycle to column).
-
Aqueous Phase (Bottom): Water rich (Send to waste treatment).
-
-
Product Recovery: Anhydrous IPA (>99.8%) is recovered from the bottom of the column.
Diagram 2: Process Flow & Purification Logic
Caption: Flow diagram illustrating the Direct Hydration loop and the critical Azeotropic Distillation step for dehydration.
Quality Control & Analytical Validation (USP/EP)
For drug development, the solvent must meet compendial specifications (USP <467> Residual Solvents).
Analytical Method: Gas Chromatography (GC-FID)
-
Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).
-
Carrier Gas: Helium.[4]
-
Detector: Flame Ionization Detector (FID).
Table: Critical Quality Attributes (CQA)
| Attribute | USP/EP Specification | Common Process Source | Control Strategy |
| Assay | Distillation efficiency | Optimize reflux ratio in Azeo column. | |
| Diisopropyl Ether (DIPE) | Side reaction | Increase Water:this compound ratio in reactor. | |
| Acetone | Dehydrogenation | Monitor reactor hot spots. | |
| Non-Volatile Residue | Catalyst leaching / Water | Use high-grade DI water; Wash resin catalyst. | |
| Acidity | Pass Test | Resin leaching | Downstream neutralization/polishing. |
| UV Absorbance | Specific limits @ 230-310nm | Benzene/Aromatics | Strictly avoid benzene as entrainer. |
Troubleshooting Guide
Issue 1: High DIPE Content in Crude
-
Cause: Water-to-Propylene ratio has dropped locally in the reactor (channeling).
-
Fix: Check liquid distribution plates in the trickle bed; increase water feed rate.
Issue 2: Catalyst Deactivation
-
Cause: Fouling by oligomers (hexenes) or thermal degradation of sulfonic acid groups (
). -
Fix: Regenerate catalyst with hot water wash (to remove oligomers) or replace resin if thermal desulfonation occurred.
Issue 3: "Hazy" Final Product
-
Cause: Moisture breakthrough or entrainer contamination.
-
Fix: Check decanter interface level; ensure bottom temperature of azeotropic column is
.
References
-
United States Pharmacopeia (USP). Isopropyl Alcohol Monograph & USP <467> Residual Solvents. [Link]
-
National Center for Biotechnology Information (NCBI). Isopropyl alcohol manufacturing by the strong-acid process (Carcinogenic Risks). [Link]
- European Patent Office.
-
World Intellectual Property Organization (WIPO). Process for Producing Diisopropyl Ether from High Purity this compound (Impurity Management). [Link]
Sources
Introduction: The Industrial Significance of Acrylic Acid
An Application Guide for the Laboratory-Scale Catalytic Partial Oxidation of Propylene to Acrylic Acid
Acrylic acid (CH₂=CHCOOH) is a cornerstone of the modern chemical industry, serving as a vital precursor in the synthesis of a vast array of polymers and textiles.[1][2] Its derivatives, primarily acrylate esters, are fundamental building blocks for superabsorbent polymers (SAPs) used in diapers and hygiene products, as well as for coatings, adhesives, elastomers, and floor polishes.[2][3] The global demand for acrylic acid is substantial, with production capacities reaching millions of tons annually.[3]
The most economically viable and widely adopted industrial route for acrylic acid production is the vapor-phase partial oxidation of this compound.[1][2][4] This process is favored due to the availability of highly selective and active catalysts and the relatively low cost of this compound feedstock.[4] The conversion is not a single-step reaction but a sophisticated two-stage process, each optimized with a distinct catalyst and specific operating conditions to maximize yield and efficiency.[1][2][3][5][6] In the first stage, this compound is oxidized to acrolein (CH₂=CHCHO), which is then subsequently oxidized to acrylic acid in the second stage.[3][5]
This guide provides researchers and scientists with a comprehensive overview of the fundamental principles, catalyst systems, and detailed experimental protocols for conducting the catalytic partial oxidation of this compound to acrylic acid on a laboratory scale.
Section 1: Reaction Mechanism and Stoichiometry
The conversion of this compound to acrylic acid proceeds through a sequential oxidation pathway. Understanding the stoichiometry of the main reactions and the potential side reactions is critical for optimizing selectivity towards the desired product.
Primary Reaction Pathway:
-
Stage 1: this compound to Acrolein C₃H₆ + O₂ → C₃H₄O + H₂O (this compound + Oxygen → Acrolein + Water)
-
Stage 2: Acrolein to Acrylic Acid C₃H₄O + ½ O₂ → C₃H₄O₂ (Acrolein + Oxygen → Acrylic Acid)
These reactions are highly exothermic, necessitating careful thermal management to prevent thermal runaway and catalyst degradation.[1]
Common Side Reactions:
The primary challenge in this process is minimizing the over-oxidation of this compound and the intermediate acrolein to carbon oxides, which reduces the overall yield.
-
Complete Combustion: C₃H₆ + 4.5 O₂ → 3 CO₂ + 3 H₂O C₃H₄O + 3.5 O₂ → 3 CO₂ + 2 H₂O
-
Formation of Acetic Acid: C₃H₆ + 2.5 O₂ → CH₃COOH + CO₂ + H₂O
The diagram below illustrates the reaction network, highlighting the desired pathway and major byproducts.
Caption: Reaction network for this compound partial oxidation.
Section 2: Heterogeneous Catalyst Systems
The success of the two-stage process hinges on the use of two distinct, highly specialized catalyst formulations. Each catalyst is designed to selectively facilitate one step of the reaction sequence while minimizing unwanted side reactions.
First-Stage Catalyst: this compound to Acrolein
The catalysts of choice for the selective oxidation of this compound to acrolein are complex mixed metal oxides, most commonly based on bismuth molybdate (Bi-Mo-O).[7] Industrial catalysts are multi-component systems, often containing cobalt, iron, nickel, and other promoters to enhance activity, selectivity, and stability.[8][9]
-
Bismuth (Bi) & Molybdenum (Mo): Form the primary active phase (e.g., Bi₂Mo₃O₁₂), responsible for the selective activation of the this compound molecule.
-
Iron (Fe) & Cobalt (Co): Act as promoters that improve the redox properties and overall activity of the catalyst.
Second-Stage Catalyst: Acrolein to Acrylic Acid
For the subsequent oxidation of acrolein to acrylic acid, catalysts based on molybdenum and vanadium oxides (Mo-V-O) are preferred.[2][3][10] These formulations are often promoted with other elements like tungsten (W) and copper (Cu) to improve performance.[8] The key is to have a catalyst that can efficiently oxidize the aldehyde group of acrolein without cleaving the carbon-carbon double bond.
| Stage | Primary Function | Typical Catalyst Base | Common Promoters | Typical Composition Example |
| 1 | This compound → Acrolein | Bismuth Molybdate (Bi-Mo-O) | Fe, Co, Ni, K, P | Mo₁₂(Ni+Co)₂₋₁₄Bi₀.₅₋₆Fe₀.₅₋₆[8] |
| 2 | Acrolein → Acrylic Acid | Molybdenum Vanadate (Mo-V-O) | W, Cu, Sb, Ti | Mo₁₂V₃W₁.₂Cu₂.₄Oₓ[8] |
| Caption: Overview of typical catalyst compositions. |
Section 3: Process Parameters and Reactor Technology
The partial oxidation of this compound is typically carried out in multi-tubular fixed-bed reactors.[1][4] This design consists of thousands of narrow tubes packed with the catalyst, surrounded by a shell containing a circulating heat transfer fluid (e.g., molten salt). This configuration is essential for efficiently removing the large amount of heat generated by the exothermic reactions, thereby preventing the formation of "hot spots" that can lead to catalyst sintering and decreased selectivity.[1]
Critical Operating Parameters
Precise control over operating conditions is paramount for achieving high yields of acrylic acid. The presence of steam in the feed gas is crucial; it acts as a thermal ballast to help control the temperature, inhibits the formation of coke on the catalyst surface, and narrows the flammable range of the reaction gas.[5][6][11]
| Parameter | Stage 1 (this compound → Acrolein) | Stage 2 (Acrolein → Acrylic Acid) | Rationale & Causality |
| Temperature | 300 - 380 °C[5][8] | 250 - 350 °C[5][8] | Balances reaction rate with selectivity. Higher temperatures increase conversion but favor combustion to COx. Catalyst coking can occur above 330°C.[6] |
| Pressure | 1 - 2 atm (atmospheric) | 1 - 2 atm (atmospheric) | Higher pressures are generally not required and can increase safety risks. |
| Feed Composition | This compound: 4-9%O₂: 1.6-4.0 moles per mole of C₃H₆Steam: 5-25%Inert (N₂): Balance[5] | Acrolein-rich gas from Stage 1Additional Air/O₂ may be added | The steam-to-propylene ratio should be at least 4:1 to inhibit coke formation.[6] Oxygen concentration is managed to stay outside explosion limits.[6] |
| Residence Time | 1.0 - 7.2 seconds[5] | 1.0 - 7.2 seconds[5] | Must be sufficient for high conversion but short enough to prevent over-oxidation of the desired product. |
Safety Insight: The feed mixture of this compound and oxygen is a potential explosion hazard. It is critical to operate outside the explosion limits (LEL and UEL). The addition of steam significantly alters these limits, making it essential to maintain a minimum steam-to-propylene ratio of 4:1 on a molar basis for safe operation.[6]
Section 4: Laboratory-Scale Experimental Protocol
This section provides a step-by-step protocol for evaluating catalyst performance for the two-stage oxidation of this compound in a typical laboratory-scale fixed-bed reactor system.
Caption: Workflow for a lab-scale this compound oxidation experiment.
Apparatus
-
Reactor: Quartz or stainless steel tube (e.g., 10-20 mm inner diameter).
-
Furnace: Programmable tube furnace with a thermocouple placed in contact with the catalyst bed.
-
Gas Delivery: Mass Flow Controllers (MFCs) for this compound, air, and an inert gas (N₂ or He).
-
Steam Generation: An HPLC pump or syringe pump to deliver deionized water to a heated vaporizer/mixing zone.
-
Product Collection: A series of glass impingers or a condenser chilled in an ice-salt bath to trap liquid products.
-
Analytical: An online Gas Chromatograph (GC) with both FID and TCD detectors.
Catalyst Loading and Pre-treatment
-
Weigh the desired amount of catalyst (e.g., 1-5 g).
-
Dilute the catalyst with an inert material like quartz chips or silicon carbide to improve heat distribution and prevent hot spots.
-
Load the catalyst bed into the center of the reactor tube, securing it with plugs of quartz wool.
-
Install the reactor in the furnace and connect all gas and liquid lines.
-
Perform a system leak check by pressurizing with an inert gas.
-
Pre-treat the catalyst by heating it under a flow of air or nitrogen to a specific temperature (e.g., 350-400 °C) for several hours to remove any adsorbed moisture and ensure the desired oxide phases are present.
Reaction Procedure
-
After pre-treatment, adjust the furnace to the desired reaction temperature (e.g., 320 °C for Stage 1).
-
Establish a stable flow of inert gas (N₂) through the reactor.
-
Begin the flow of water through the vaporizer to generate steam, allowing the system to stabilize.
-
Simultaneously introduce the reactant gases (this compound and air) at the desired flow rates to achieve the target feed composition and residence time.
-
Allow the reaction to reach a steady state, which may take 30-60 minutes. Monitor the reactor temperature closely for any significant exotherms.
-
Once stable, begin product analysis. Direct the reactor effluent gas stream to the online GC for analysis. Collect the condensed liquid in the cold trap for a set period.
-
Vary reaction parameters (temperature, flow rates) as required for the experimental plan, allowing the system to stabilize at each new condition before analysis.
Shutdown Procedure
-
Stop the flow of this compound.
-
Continue the flow of air and steam for a short period to purge reactants from the system.
-
Stop the flow of air and water.
-
Cool the reactor to room temperature under a flow of inert gas.
Section 5: Product Analysis Protocol via Gas Chromatography
Accurate quantification of reactants and products is essential for calculating catalyst performance metrics. Gas chromatography is the standard analytical technique.
GC Configuration
-
System: A dual-channel GC is ideal.
-
Channel 1 (Oxygenates/Hydrocarbons):
-
Column: A polar capillary column (e.g., DB-WAX or FFAP).
-
Detector: Flame Ionization Detector (FID).
-
Analytes: this compound, acrolein, acrylic acid, acetic acid, acetaldehyde.
-
-
Channel 2 (Permanent Gases):
-
Column: A packed column (e.g., Porapak Q or a molecular sieve).
-
Detector: Thermal Conductivity Detector (TCD).
-
Analytes: O₂, N₂, CO, CO₂.
-
Analytical Procedure
-
Calibration:
-
For gaseous products, perform a multi-point calibration using certified standard gas mixtures containing known concentrations of this compound, O₂, N₂, CO, and CO₂.
-
For liquid products, prepare a series of aqueous standard solutions of acrolein, acrylic acid, and acetic acid. Inject known volumes to create a calibration curve.
-
-
Gas Phase Analysis:
-
An automated gas sampling valve should be used to inject a fixed volume of the reactor effluent into the GC for analysis at regular intervals.
-
-
Liquid Phase Analysis:
-
At the end of a collection period, weigh the total liquid collected.
-
Dilute a known aliquot of the liquid sample with a suitable solvent (if necessary) and inject it into the GC's liquid injector port.
-
-
Performance Calculations:
-
This compound Conversion (%): (%Conv) = ([C₃H₆]in - [C₃H₆]out) / [C₃H₆]in * 100
-
Selectivity to Product 'i' (%): (%Sel_i) = (Moles of 'i' formed * n) / (Moles of C₃H₆ reacted) * 100 (where 'n' is the stoichiometric factor, e.g., n=1 for acrylic acid)
-
Yield of Product 'i' (%): (%Yield_i) = (%Conv * %Sel_i) / 100
-
Section 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Conversion | - Reaction temperature is too low.- Catalyst activity is low or deactivated.- Insufficient residence time. | - Increase furnace temperature incrementally.- Regenerate catalyst (e.g., with air at high temp) or replace with fresh catalyst.- Decrease total gas flow rate. |
| Poor Selectivity to Acrylic Acid | - Temperature is too high, causing over-oxidation.- Hot spot formation in the catalyst bed.- Incorrect feed composition (O₂/C₃H₆ ratio). | - Decrease reaction temperature.- Improve catalyst dilution with inert material.- Verify MFC calibrations and adjust flow rates. |
| Rapid Catalyst Deactivation | - Coking due to low steam-to-propylene ratio.- Sintering due to excessive temperature.- Impurities in the feed gas. | - Increase the steam concentration in the feed.[6]- Ensure accurate temperature control; reduce setpoint if necessary.- Use high-purity gases and install traps if needed. |
| Increasing Pressure Drop | - Catalyst bed plugging due to coke formation or fines.- Polymerization of acrylic acid in downstream lines. | - Perform a catalyst regeneration cycle.- Ensure exit lines from the reactor are heated above the dew point of acrylic acid to prevent condensation and polymerization.[11] |
References
- Process for producing acrylic acid from this compound. (n.d.). Google Patents.
-
Lelsigo, S., et al. (n.d.). Reducing Energy Requirements in the Production of Acrylic Acid: Simulation and Design of a Multitubular Reactor Train. MDPI. Retrieved from [Link]
-
Turton, R. (n.d.). Separations and Reactors Acrylic Acid Production via the Catalytic Partial Oxidation of this compound. Retrieved from [Link]
- Manufacture of acrylic acid by oxidation of this compound with oxygen-containing gases in two separate catalyst stages. (n.d.). Google Patents.
- Method for this compound selective oxidation to produce acrolein. (n.d.). Google Patents.
-
Wibowo, A. (2007). Catalytic Partial Oxidation of this compound for Acrolein Production. CORE. Retrieved from [Link]
-
Sood, S. (1995). One-step Oxidation of this compound to Acrylic Acid. University of Alberta. Retrieved from [Link]
-
Farhan, M.S., et al. (2025). Conversion of this compound to Acrylic Acid Process. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
-
Lange, J. P., et al. (2014). Process Designs for Converting this compound Glycol to Acrylic Acid via Lactic Acid and Allyl Alcohol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Acrylic Acid Production Guide. (n.d.). Scribd. Retrieved from [Link]
-
Turton, R. (n.d.). ChE 182 Major #1 Acrylic Acid Process. Retrieved from [Link]
-
Farhan, M.S., et al. (2025). Conversion Improvement of this compound to Acrylic Acid Process. ResearchGate. Retrieved from [Link]
- Golodets, G. I. (1974). Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts.
-
Adams, C. R. (1965). Oxidation and Ammoxidation of this compound over Bismuth Molybdate Catalyst. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
-
Acrylic Acid. (n.d.). OSHA. Retrieved from [Link]
-
Llorca, J., et al. (2022). Selective Oxidation of this compound to Acrolein over Silver Molybdate-Coated MoO3 Nanobelts. Nanomaterials. Retrieved from [Link]
-
Lee, J., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology. Retrieved from [Link]
- Vapor phase oxidation of acrolein to acrylic acid. (n.d.). Google Patents.
-
Jalama, K. (2016). Reaction Networks in Propane Ammoxidation to Acrylonitrile Over Orthorhombic Mo-V-Nb-Te-O Catalyst. ChemRxiv. Retrieved from [Link]
-
Al-Zuhair, S., & El-Naas, M. H. (2025). Investigation of this compound oxidation on multicomponent a Bi-and Mo-based oxide catalyst. ResearchGate. Retrieved from [Link]
-
Wachs, I. E., et al. (2006). Selective oxidation of this compound to acrolein over supported V2O5/Nb2O5 catalysts: An in situ Raman, IR, TPSR and kinetic study. Journal of Catalysis. Retrieved from [Link]
-
Vieira, L. H., et al. (2024). Fundamentals and development of oxidation catalysts: the acrylic acid manufacture case. Catalysis Reviews. Retrieved from [Link]
-
Silveston, P. L., & Hudgins, R. R. (2007). (700d) Forced Dynamic Operation of this compound Selective Oxidation to Acrolein. AIChE. Retrieved from [Link]
-
Wibowo, A. (2007). Catalytic Partial Oxidation of this compound for Acrolein Production. CORE. Retrieved from [Link]
-
Schlögl, R., et al. (2023). Architecture of industrial Bi-Mo-Co-Fe-K-O propene oxidation catalysts. Nature Communications. Retrieved from [Link]
-
Klag, L., et al. (2024). Exploring structure, temperature and activity correlations in the selective oxidation of lower olefins over Bi–Mo–Co–Fe–O catalysts by spatial reactor profile measurements. Catalysis Science & Technology. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. scribd.com [scribd.com]
- 5. US4147885A - Process for producing acrylic acid from this compound - Google Patents [patents.google.com]
- 6. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4031135A - Manufacture of acrylic acid by oxidation of this compound with oxygen-containing gases in two separate catalyst stages - Google Patents [patents.google.com]
- 9. CN103772139A - Method for this compound Selective Oxidation to Produce Acrolein - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Coke Mitigation in PDH Catalysts
Status: Active Operator: Senior Application Scientist (Catalysis Division) Ticket ID: PDH-OPT-2024 Subject: Troubleshooting and Preventing Rapid Deactivation in Propane Dehydrogenation
Executive Summary & Scope
Welcome to the Catalysis Technical Support Center. You are likely experiencing rapid deactivation of your Platinum-Tin (Pt-Sn) or Chromia-based catalysts due to carbon deposition (coking). In Propane Dehydrogenation (PDH), coke is thermodynamically inevitable, but its rate and morphology are controllable.
This guide moves beyond basic "burn-off" advice. We will engineer the catalyst surface to reject carbon and optimize process conditions to suppress deep dehydrogenation.
Module A: Catalyst Architecture (Prevention)
The Core Issue: Why does my fresh catalyst deactivate within hours? Root Cause: Large Platinum (Pt) ensembles catalyze C-C bond rupture (hydrogenolysis), creating "deep dehydrogenation" fragments that polymerize into coke.
Technical Deep Dive: The Geometric vs. Electronic Effect
To reduce coke, you must decouple the dehydrogenation active sites (C-H bond rupture) from the coking sites (C-C bond rupture).
-
Geometric Effect (Ensemble Control):
-
Mechanism:[1][2][3][4] Dehydrogenation is structure-insensitive (requires only 1 active Pt atom). Coking (hydrogenolysis) is structure-sensitive (requires large contiguous ensembles of 3+ Pt atoms).
-
Solution: Dilute the Pt surface with an inert promoter (Tin - Sn). This breaks up large Pt clusters into isolated Pt atoms or small clusters.
-
-
Electronic Effect (Ligand Effect):
Visualization: The Ensemble Effect
The following diagram illustrates how Tin (Sn) blocks the formation of large Pt ensembles, selectively stopping coke formation while allowing dehydrogenation.
Caption: Geometric isolation of Pt active sites by Sn atoms prevents the multi-site adsorption required for coke formation.
Module B: Process Conditions (Mitigation)
The Core Issue: My catalyst design is good, but I still see heavy coking. Root Cause: Operating conditions favor the polymerization of olefins.
Protocol: Hydrogen Co-feeding Optimization
Hydrogen is a product of the reaction, but co-feeding it is critical to suppress coke. It terminates carbon radicals on the surface.
Q: What is the optimal
-
Too Low (< 0.2): Insufficient coke suppression. Rapid deactivation.
-
Too High (> 1.0): Shifts equilibrium toward reactants (lower conversion) and promotes hydrogenolysis (methane production).
| Parameter | Recommended Range | Mechanism of Action | Risk of Deviation |
| H2/HC Ratio | 0.25 – 0.6 (molar) | Increases surface H-coverage; hydrogenates coke precursors (poly-aromatics). | <0.25: Rapid coking.>0.6: Low conversion per pass. |
| Temperature | 550°C – 600°C | High T required for endothermic conversion. | >620°C: Thermal cracking dominates (exponential coke increase). |
| WHSV | 2 – 4 | Reduces residence time of this compound on the surface. | <1 |
Module C: Regeneration Protocols (Restoration)
The Core Issue: My catalyst activity drops after regeneration. Root Cause: Simple oxidation ("burn-off") causes Pt sintering (agglomeration). Pt oxides have low melting points and migrate easily.
The Standard: Oxychlorination Cycle
You cannot simply burn the coke. You must redisperse the metal.[5][6] The presence of Chlorine is mandatory to form volatile
Step-by-Step Regeneration Workflow
-
Purge:
flush to remove hydrocarbons. -
Controlled Burn-off (Coke Removal):
-
Gas: 0.5% - 2.0%
in (Keep dilute to avoid hotspots). -
Temp: Ramp to 480°C. Do not exceed 550°C to prevent phase transformation of
. -
End Point: When
evolution ceases.
-
-
Oxychlorination (Redispersion):
-
Calcination: Remove excess Cl (maintain high
). -
Reduction:
flow at 550°C to reduce back to metallic .
Caption: The Oxychlorination cycle is critical for reversing Pt sintering that occurs during coke combustion.[5]
Module D: Diagnostics & FAQs
Q: How do I know if I have "Soft" or "Hard" coke? A: Perform Temperature Programmed Oxidation (TPO).
-
Peak < 350°C: Soft Coke (Hydrogen-rich, on metal sites). Easier to remove, reversible.
-
Peak > 450°C: Hard Coke (Graphitic, on support). Requires higher burn-off temps, risking sintering.[5]
-
Tip: If your TPO shows a shift toward high-temperature peaks over multiple cycles, your regeneration is incomplete.
Q: Why is my support turning grey even after regeneration? A: This indicates trapped graphitic carbon in the pores of the alumina or formation of inactive metal spinels. Verify your oxygen flow rates during the burn-off step; diffusion limitations inside the pellet might be preventing oxidation of the core.
References
-
Coke Deposition Mechanisms & Pt-Sn Interaction
- Title: Coke Deposition on Pt-Based Catalysts in Propane Direct Dehydrogenation: Kinetics, Suppression, and Elimin
- Source: ACS C
-
URL:[Link]
-
Geometric vs. Electronic Effects
- Title: Decoupling the electronic and geometric effects of Pt catalysts in selective hydrogen
- Source: Nature Communic
-
URL:[Link]
-
Regeneration & Oxychlorin
-
Hydrogen Co-Feeding Effects
- Title: Effect of Hydrogen Addition on Coke Formation and Product Distribution in Catalytic Coupling of Methane (Applicable mechanism for light alkanes).
- Source: Ind. Eng. Chem. Res. (2024).
-
URL:[Link]
Sources
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Oxidation Temperature on the Regeneration of a Commercial Pt-Sn/Al2O3 Propane Dehydrogenation Catalyst [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-adaptive structure and catalytic performance of the Pt–Sn/Al2O3 propane dehydrogenation catalyst regenerated by dichloroethane oxychlorination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Decoupling the electronic and geometric effects of Pt catalysts in selective hydrogenation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propylene Polymerization
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing propylene polymerization. This resource is built on a foundation of field-proven insights and established scientific principles to help you navigate the complexities of your experiments, troubleshoot common issues, and achieve your desired polymer characteristics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the components and principles of this compound polymerization.
Q1: What is the primary role of the cocatalyst (e.g., Triethylaluminum - TEA) in Ziegler-Natta polymerization?
A1: The cocatalyst, typically an organoaluminum compound like Triethylaluminum (TEA), serves multiple critical functions.[1] Its primary role is to activate the procatalyst (e.g., a titanium-based compound on a magnesium chloride support). This involves alkylating the transition metal center (Titanium), removing halogens, and generating the catalytically active cationic species.[2] This electron-deficient site is then ready to coordinate with the π-electrons of the this compound monomer, initiating the polymerization chain.[2] Additionally, the cocatalyst acts as a scavenger, reacting with and neutralizing impurities (like water or oxygen) that would otherwise poison the active catalyst sites.[2]
Q2: How do external electron donors influence the polymerization process?
A2: External electron donors, often silane or benzoate compounds, are crucial for controlling the stereochemistry of the resulting polythis compound, specifically its isotacticity.[3][4] Ziegler-Natta catalysts possess multiple types of active sites, some of which produce the desired isotactic polymer, while others produce undesirable atactic (amorphous) polymer.[2] External donors selectively poison or deactivate the non-isospecific (aspecific) active sites, thereby increasing the proportion of isotactic polymer produced.[2][5] The choice and concentration of the external donor can also influence the polymer's molecular weight and the catalyst's response to hydrogen.[2][5]
Q3: What is the function of hydrogen in this compound polymerization?
A3: Hydrogen is a vital process control agent, primarily used to regulate the molecular weight of the polythis compound. It acts as a highly efficient chain transfer agent.[6] During polymerization, a growing polymer chain can be terminated by reacting with hydrogen, which transfers a hydrogen atom to the metal center and releases the polymer chain. This process initiates a new, shorter polymer chain, thereby reducing the average molecular weight.[7] Furthermore, hydrogen can increase catalyst activity by reactivating dormant catalyst sites that may have formed due to incorrect monomer insertion (e.g., 2,1-insertion).[6][8] Reactions conducted without hydrogen generally result in a lower polymerization rate and significantly higher polymer molecular weight.[6][9]
Q4: What is "prepolymerization" and why is it performed?
A4: Prepolymerization is the initial, controlled polymerization of a small amount of monomer under mild conditions before the main polymerization reaction.[6] This step is critical for preserving the morphology of the catalyst particle. The initial moments of polymerization are highly exothermic and can cause the catalyst particle to overheat and fragment uncontrollably.[10] Prepolymerization encapsulates the catalyst in a thin, protective layer of polymer. This layer helps to dissipate heat more effectively and ensures that as the particle grows during the main reaction, it expands uniformly, preventing the formation of fine particles (fines) and potential reactor fouling.[6][11]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound polymerization experiments, structured in a cause-and-effect format.
| Problem | Potential Causes | Recommended Actions & Scientific Rationale |
| Low Polymer Yield / Low Catalyst Activity | 1. Catalyst Poisoning: Trace impurities (e.g., water, oxygen, CO, DMF) in the monomer feed or reactor environment are deactivating active sites.[12][13][14] 2. Insufficient Cocatalyst: An inadequate amount of cocatalyst fails to activate all procatalyst sites or effectively scavenge impurities. 3. Formation of Dormant Sites: Incorrect monomer insertion (2,1-regioerrors) can render an active site temporarily inactive.[6][15] 4. Suboptimal Temperature: Temperatures too low will result in slow reaction kinetics, while excessively high temperatures (above 80°C) can lead to irreversible catalyst deactivation.[2][16] | 1. Purify Reactants: Ensure monomer and solvent are passed through purification columns. Purge the reactor thoroughly with an inert gas (e.g., Argon) before starting.[12] 2. Optimize Cocatalyst Ratio: Increase the Al/Ti molar ratio to ensure complete activation and scavenging. Refer to catalyst datasheets for recommended ranges. 3. Introduce Hydrogen: Even at low concentrations, hydrogen can reactivate dormant sites, boosting the overall polymerization rate.[6][8] 4. Adjust Reactor Temperature: Maintain the temperature within the optimal range for your specific catalyst system, typically 50-70°C for Ziegler-Natta catalysts.[2][7] |
| Poor Isotacticity / High Atactic Content | 1. Incorrect or Insufficient External Donor: The external donor is either absent, of the wrong type for the catalyst, or at too low a concentration to deactivate the aspecific sites.[3][4] 2. High Polymerization Temperature: Elevated temperatures can reduce the stereoselectivity of the catalyst's active sites. 3. Catalyst Choice: The inherent stereoselectivity of the catalyst system may be low. | 1. Select & Optimize External Donor: Choose an appropriate external donor (e.g., an alkoxysilane) known to work well with your catalyst. Perform a concentration titration to find the optimal donor/Ti ratio that maximizes isotacticity without significantly inhibiting activity.[3][5] 2. Lower Reaction Temperature: Reducing the temperature can enhance the stereoregulating capability of the active sites. 3. Evaluate Catalyst System: If the issue persists, consider using a different Ziegler-Natta procatalyst or a single-site catalyst (metallocene) known for producing high isotacticity.[17] |
| Broad Molecular Weight Distribution (MWD) | 1. Multiple Active Site Types: Traditional Ziegler-Natta catalysts inherently have a variety of active sites, each producing polymer with a different average molecular weight.[2] 2. Temperature Gradients: Poor heat removal can create "hot spots" within the reactor, leading to different polymerization rates and chain termination frequencies, thus broadening the MWD.[18] 3. Non-uniform Hydrogen Distribution: Inadequate mixing can lead to localized variations in hydrogen concentration, resulting in different levels of chain transfer across the reactor. | 1. Catalyst Selection: For a narrow MWD, a single-site catalyst like a metallocene is the preferred choice.[7] 2. Improve Heat Transfer & Mixing: Enhance reactor stirring speed to improve heat dissipation and maintain a uniform temperature. For gas-phase reactors, ensure proper fluidization.[18] 3. Ensure Homogeneous Reactant Delivery: Optimize the injection points and mixing efficiency for all reactants, especially hydrogen, to ensure uniform concentration throughout the reactor. |
| Reactor Fouling / Polymer Agglomeration | 1. Particle Overheating (Thermal Runaway): The highly exothermic nature of the reaction can cause polymer particles to heat up, soften, and stick to each other and the reactor walls, especially at high reaction rates.[16] 2. Poor Particle Morphology: Catalyst fragmentation can generate fine particles that are difficult to fluidize (in gas phase) or suspend (in slurry), leading to deposits.[18] 3. Presence of Atactic Polymer: Sticky, low-molecular-weight atactic polymer can act as a binder, causing particles to agglomerate. | 1. Control Reaction Rate: Use an Activity Limiting Agent (ALA) that deactivates the catalyst if the temperature exceeds a safe limit (e.g., >80°C).[16] Reduce monomer partial pressure or catalyst feed rate to lower the polymerization rate. 2. Implement Prepolymerization: A prepolymerization step helps create a robust particle structure that is less prone to fragmentation.[6] 3. Optimize for Isotacticity: Use appropriate external donors to minimize the production of atactic polymer. |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Slurry-Phase this compound Polymerization
This protocol outlines a standard procedure for conducting a lab-scale this compound polymerization in a slurry phase.
Step-by-Step Methodology:
-
Reactor Preparation:
-
Thoroughly clean and dry a stainless-steel autoclave reactor.
-
Assemble the reactor and perform a pressure test with inert gas (Argon or Nitrogen).
-
Heat the reactor under vacuum to remove any adsorbed moisture.
-
Backfill with inert gas and purge several times to ensure an inert atmosphere.[12]
-
-
Reagent Introduction:
-
Introduce the diluent (e.g., dry, deoxygenated heptane) into the reactor.
-
Add the cocatalyst (e.g., a solution of TEA in heptane) to the reactor to scavenge residual impurities. Stir for 10-15 minutes.
-
Add the external electron donor (if used) as a solution in heptane.
-
Introduce hydrogen gas to the desired partial pressure.
-
-
Catalyst Injection & Polymerization:
-
Prepare the catalyst suspension. For a "wet" injection, pre-contact the solid Ziegler-Natta catalyst with a small amount of mineral oil or heptane.[9][10] This aids in heat dissipation and improves activity.
-
Inject the catalyst slurry into the reactor under an inert gas overpressure.
-
Pressurize the reactor with this compound monomer to the target pressure.
-
Maintain the desired reaction temperature (e.g., 70°C) and pressure for the specified duration, feeding this compound as it is consumed.
-
-
Termination and Product Recovery:
-
Stop the this compound feed and vent the excess monomer.
-
Terminate the reaction by injecting a small amount of acidified alcohol (e.g., HCl in methanol).
-
Cool the reactor to room temperature.
-
Collect the polymer slurry, filter the solid polythis compound, and wash it repeatedly with alcohol and then water to remove catalyst residues.
-
Dry the polymer product in a vacuum oven until a constant weight is achieved.
-
Visualization: Key Parameter Relationships
The following diagram illustrates the causal relationships between key reaction parameters and the final polymer properties.
Caption: Relationship between reaction parameters and polymer properties.
Visualization: Troubleshooting Workflow for Low Catalyst Activity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low catalyst activity.
Caption: Troubleshooting workflow for low catalyst activity.
References
-
Cancela, J. H. (n.d.). Impact of reaction conditions on this compound gas phase polymerizations. Chemical Engineering. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Influence of Activation Conditions on the Gas Phase Polymerisation of this compound. Retrieved from [Link]
-
Pinto, J. C. (n.d.). A Study of the Gas Phase Polymerization of this compound: The impact of catalyst treatment, inject conditions and the presence of alkanes on. Retrieved from [Link]
-
Jinzong Machinery. (2024, August 13). Polymerization Reactor Problems and Solutions. Retrieved from [Link]
-
Reddit. (2021, November 16). Troubleshooting step growth polymerization. r/Chempros. Retrieved from [Link]
-
Longdom Publishing. (n.d.). This compound Polymerization Catalysts and their Influence on Polythis compound Production and Applications. Retrieved from [Link]
-
MDPI. (n.d.). This compound Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Retrieved from [Link]
-
Meier, G. B., Weickert, G., & van Swaaij, W. P. M. (2001). Gas-phase polymerization of this compound: Reaction kinetics and molecular weight distribution. Journal of Polymer Science Part A: Polymer Chemistry, 39(4), 500-513. Retrieved from [Link]
-
YouTube. (2023, December 8). Polythis compound Polymerization Mechanism (Simplified). Retrieved from [Link]
-
MDPI. (n.d.). This compound Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Kinetics of this compound and ethylene polymerization reactions with heterogeneous ziegler-natta catalysts: Recent results. Retrieved from [Link]
-
SciSpace. (n.d.). Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. Retrieved from [Link]
-
RSC Publishing. (2023, March 16). Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for this compound gas phase polymerization. Retrieved from [Link]
- Semikolenova, N. V., et al. (2007). A Study of Ziegler–Natta this compound Polymerization Catalysts by Spectroscopic Methods.
-
ACS Publications. (2026, January 16). Kinetics of Aryl Borane-Catalyzed this compound Oxide Ring Opening by 1-Propanol | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Recent advances in the polymerisation of this compound. Retrieved from [Link]
- Google Patents. (n.d.). US6630544B1 - this compound polymerization process with enhanced catalyst activity.
-
ACS Publications. (2013, July 25). Mechanism of this compound Polymerization with MgCl2-Supported Ziegler–Natta Catalysts Based on Counting of Active Centers: The Role of External Electron Donor. The Journal of Physical Chemistry C. Retrieved from [Link]
-
MDPI. (2023, September 18). Dimethylformamide Impurities as this compound Polymerization Inhibitor. Retrieved from [Link]
-
ACS Publications. (n.d.). This compound Polymerization: Under High Pressure and Temperature with and without Phosphoric Acid | Industrial & Engineering Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Control of molecular weight distribution for polythis compound obtained by commercial ziegler-natta catalyst: Effect of electron donor. Retrieved from [Link]
-
JEOL. (n.d.). Analysis of two types of polythis compound with different tacticity using msFineAnalysis AI. Retrieved from [Link]
- Google Patents. (n.d.). EP3010974A1 - Polythis compound with extreme broad molecular weight distribution.
-
SGS PSI - Polymer Solutions. (2017, April 18). Analysis of Polythis compound by HT-GPC. Retrieved from [Link]
-
ResearchGate. (1966). A Kinetic Study of Ziegler-Natta this compound Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of trace impurities on this compound polymerization. Retrieved from [Link]
-
MDPI. (2021, January 15). Kinetic and Thermal Study of Ethylene and this compound Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Characterization of polythis compound–polyethylene blends by temperature rising elution and crystallization analysis fractionation. Retrieved from [Link]
Sources
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- 18. jinzongmachinery.com [jinzongmachinery.com]
Technical Support Center: Catalyst Deactivation in Gas-Phase Propylene Polymerization
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in gas-phase propylene polymerization. The content is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental outcomes and deepen their understanding of catalyst behavior.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst deactivation, providing concise and scientifically grounded answers.
1. What are the primary mechanisms of catalyst deactivation in gas-phase this compound polymerization?
Catalyst deactivation in this process is a critical issue that can significantly impact polymerization efficiency and product quality.[1][2] The primary mechanisms include:
-
Poisoning: This occurs when impurities in the feedstock chemically react with the active sites of the catalyst, rendering them inactive.[1][3] Common poisons include sulfur compounds, water, carbon monoxide, carbon dioxide, and acetylenic compounds.[3][4] The interaction is often irreversible and can lead to a sharp decline in catalytic activity.[3]
-
Fouling: This involves the physical deposition of substances on the catalyst surface, which blocks access to the active sites.[3] In this compound polymerization, this can be caused by the formation of low molecular weight, amorphous, or "sticky" polymers that adhere to the catalyst particles.
-
Sintering: At elevated temperatures, the catalyst support or active metal particles can undergo structural changes, leading to a loss of surface area and, consequently, a reduction in the number of accessible active sites.[3] This is particularly relevant in cases of reactor hotspots or temperature excursions.[5][6]
-
Mechanical Attrition: The physical breakdown of catalyst particles due to mechanical stresses within the reactor can lead to the loss of active components and the generation of fine particles that can cause operational problems.
2. What are the most common catalyst poisons encountered in this compound polymerization and what are their sources?
A variety of compounds can act as poisons to Ziegler-Natta and metallocene catalysts. Understanding their sources is the first step in mitigation.
| Catalyst Poison | Common Sources |
| Water | Incomplete drying of the reactor, monomer, or comonomer feeds. Leaks in the system. |
| Oxygen | Leaks in the reactor system, impurities in the feed streams. |
| Carbon Monoxide (CO) & Carbon Dioxide (CO2) | Impurities in the this compound feed, byproducts of certain production processes. |
| Sulfur Compounds (e.g., H2S, COS) | Present in lower-grade this compound feeds. |
| Acetylene and other Alkynes | Impurities from the this compound production process.[4] |
| Alcohols, Ketones, and Ethers | Solvents or cleaning agents not completely removed from the reactor. |
| Amines | Additives or impurities in the feedstock.[1] |
3. How do catalyst poisons affect Ziegler-Natta and metallocene catalysts differently?
While both catalyst families are susceptible to poisoning, the specific interactions and consequences can differ:
-
Ziegler-Natta (Z-N) Catalysts: These are multi-sited catalysts, and poisons can interact with both the titanium active centers and the aluminum co-catalyst.[1] For instance, Lewis bases like alcohols and ethers can react with the triethylaluminum (TEAL) co-catalyst, reducing its effectiveness in activating the titanium sites.[7]
-
Metallocene Catalysts: These are single-site catalysts, making them potentially more susceptible to complete deactivation by poisons that directly target the active metal center. Their well-defined structure can sometimes be more sensitive to specific impurities compared to the more robust Z-N systems.
4. What is the role of the cocatalyst and electron donors in catalyst stability?
The cocatalyst and electron donors are crucial not only for catalyst activity and stereoselectivity but also for its stability.[8][9]
-
Cocatalyst (e.g., Triethylaluminum - TEAL): The cocatalyst acts as a scavenger for certain impurities, effectively "cleaning" the polymerization environment before the main catalyst is introduced.[10] It reacts with and neutralizes poisons like water and alcohols. However, excessive consumption of the cocatalyst by high levels of impurities will leave the primary catalyst unprotected.
-
Electron Donors: Internal and external electron donors play a vital role in stabilizing the active sites on the MgCl2 support of Ziegler-Natta catalysts.[10][11] They can prevent the agglomeration of titanium species and modify the electronic properties of the active centers, which can influence their resistance to certain deactivation pathways.[8]
Section 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for diagnosing and resolving specific issues related to catalyst deactivation during gas-phase this compound polymerization.
Troubleshooting Guide 1: Sudden and Rapid Drop in Polymerization Rate
Symptoms: A sharp decrease in the rate of this compound consumption and heat generation from the reactor.
Potential Causes:
-
Introduction of a potent catalyst poison into the reactor.
-
Loss of cocatalyst feed.
-
Sudden increase in reactor temperature leading to thermal deactivation.
Diagnostic Workflow:
Caption: Diagnostic workflow for a sudden drop in polymerization rate.
Experimental Protocol for Feedstock Analysis:
-
Sampling: Carefully collect samples of the this compound feed, comonomer (if used), and any other relevant gas streams entering the reactor. Use appropriate sample containers to prevent contamination.
-
Analytical Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify potential poisons.
-
Target Analytes: Focus on detecting trace amounts of water, oxygen, CO, CO2, sulfur compounds, and acetylenic impurities.[4]
-
Comparison: Compare the analytical results with the catalyst supplier's specifications for feedstock purity.
Causality Explained: A sudden drop in activity is often indicative of an acute event rather than a gradual decline. By systematically checking the feed streams and reactor parameters, the root cause can be isolated. If impurities are detected, it points to a failure in the purification system. A temperature spike suggests a problem with the reactor's cooling system, leading to thermal deactivation.[5][6]
Troubleshooting Guide 2: Gradual Decrease in Catalyst Productivity Over Time
Symptoms: A slow but steady decline in the catalyst's yield (kg of polymer per gram of catalyst) over the course of a polymerization run.
Potential Causes:
-
Low-level, chronic poisoning from impurities in the feed.
-
Fouling of the catalyst particles by low molecular weight or amorphous polymer.
-
Gradual sintering of the catalyst due to prolonged operation at the upper end of the recommended temperature range.
Diagnostic Workflow:
Caption: Diagnostic workflow for a gradual decrease in catalyst productivity.
Experimental Protocol for Polymer Characterization:
-
Sample Collection: Collect polymer samples at regular intervals throughout the polymerization run.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight and molecular weight distribution (MWD) of the polymer samples. A broadening of the MWD or the appearance of a low molecular weight tail can indicate fouling.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Determine the isotacticity of the polythis compound.[6][12] A decrease in isotacticity can be associated with the deactivation of more stereospecific active sites or the formation of amorphous polymer leading to fouling.
Causality Explained: A gradual decline points to a chronic issue. Low levels of poisons slowly accumulate on the catalyst, reducing the number of active sites over time.[3] Changes in polymer properties, such as a broader MWD, can indicate that different types of active sites are deactivating at different rates, or that polymer is forming in a way that hinders monomer access to the active sites (fouling). Prolonged operation at higher temperatures can accelerate sintering, leading to an irreversible loss of surface area.[3]
Section 3: Preventative Measures
Proactive measures are essential to minimize catalyst deactivation and ensure consistent polymerization performance.
1. Rigorous Feedstock Purification:
-
Principle: The most effective way to prevent catalyst poisoning is to remove impurities before they enter the reactor.[3]
-
Implementation:
-
Utilize molecular sieve beds to remove water, CO2, and other polar compounds.
-
Employ deoxo units to remove oxygen.
-
Use guard beds with appropriate scavenger materials to remove sulfur and other specific poisons.
-
Regularly monitor the performance of purification units and regenerate or replace them as needed.
-
2. Optimization of Operating Conditions:
-
Temperature Control: Maintain the reactor temperature within the catalyst manufacturer's recommended range. Avoid hotspots, as they can lead to accelerated sintering and fouling.[5][6] The use of activity limiting agents (ALAs) can help prevent thermal runaway by deactivating the catalyst at elevated temperatures.[6]
-
Cocatalyst and Electron Donor Ratios: The molar ratios of cocatalyst and electron donor to the titanium catalyst are critical. The cocatalyst not only activates the catalyst but also acts as a scavenger. The electron donor influences stereoselectivity and can affect catalyst stability.[8][11] These ratios should be optimized for the specific catalyst system and process conditions.
3. Catalyst Handling and Injection:
-
Inert Environment: Handle and store the catalyst in an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
-
Injection System: Ensure the catalyst injection system is free of leaks and contaminants.
References
- Vertex AI Search. (2025). Catalyst deactivation mechanisms and how to prevent them.
- Google Patents. (n.d.). US7446167B2 - Catalyst deactivation agents and methods for use of same.
- ResearchGate. (2025).
- Longdom Publishing. (n.d.).
- MDPI. (n.d.).
- ChemCatBio. (n.d.).
- (n.d.). A Study of the Gas Phase Polymerization of this compound: The impact of catalyst treatment, inject conditions and the presence of alkanes on.
- Google Patents. (n.d.).
- RSC Publishing. (2023).
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the this compound Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene.
- SciSpace. (n.d.).
- (2025).
- (2025).
- MDPI. (2024).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- PMC - NIH. (2008).
- ResearchGate. (n.d.).
- ResearchGate. (2017).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalysis - Wikipedia [en.wikipedia.org]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for this compound gas phase polymerization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00041A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 12. scispace.com [scispace.com]
Propylene Oxide Production: A Technical Support Center for Industrial Scale Challenges
This guide is intended for researchers, scientists, and drug development professionals engaged in the industrial scale production of propylene oxide (PO). As a key chemical intermediate, the efficient and safe production of PO is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its synthesis. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and success of your operations.
Introduction to this compound Oxide Production Challenges
This compound oxide is a crucial building block for a vast array of products, including polyurethanes, this compound glycols, and glycol ethers.[1] Industrial production of PO is primarily achieved through several distinct routes, each presenting a unique set of challenges.[2] These methods include the traditional chlorohydrin process, co-product processes such as the styrene monomer (SMPO) and tert-butyl alcohol (TBA) processes, and the more modern hydrogen peroxide to this compound oxide (HPPO) process.[2][3]
Navigating the complexities of these processes, from catalyst deactivation and byproduct formation to purification and safety, requires a deep understanding of the underlying chemistry and engineering principles. This technical support center is designed to be a comprehensive resource for addressing these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered in industrial PO production.
Q1: What are the primary environmental concerns associated with the chlorohydrin process for this compound oxide production?
A1: The chlorohydrin process, while a mature technology, generates significant environmental waste. For every ton of this compound oxide produced, a large volume of wastewater containing calcium chloride or sodium chloride is generated.[4][5] This process also produces chlorinated hydrocarbon byproducts, such as 1,2-dichloropropane, which pose disposal challenges.[4]
Q2: Why is market demand for co-products a critical factor in the SMPO and PO/TBA processes?
A2: In co-product processes, the economic viability is intrinsically linked to the market value of the co-products, such as styrene monomer (in the SMPO process) or tert-butyl alcohol (in the PO/TBA process).[6] A fluctuating market for these co-products can significantly impact the profitability of this compound oxide production.
Q3: What are the main advantages of the HPPO process over traditional methods?
A3: The HPPO process is considered a more environmentally friendly and economically advantageous route. It utilizes hydrogen peroxide as an oxidant and produces water as the only significant byproduct, eliminating the large waste streams associated with the chlorohydrin process and the market dependency of co-product methods.[7]
Q4: What causes the deactivation of the titanium silicalite (TS-1) catalyst in the HPPO process?
A4: The deactivation of the TS-1 catalyst is a primary challenge in the HPPO process. The main causes include the blockage of micropores by bulky organic byproducts, such as oligomers of this compound oxide, and the leaching of framework titanium from the catalyst structure.[8]
Q5: How does temperature affect the selectivity of the HPPO reaction?
A5: Temperature plays a crucial role in the selectivity of the HPPO process. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts like 1-methoxy-2-propanol, especially at elevated temperatures.[9] To achieve high selectivity towards this compound oxide, operating at lower temperatures is generally required.[9]
Detailed Troubleshooting Guides
This section provides systematic approaches to resolving specific issues that may arise during this compound oxide production.
Guide 1: Troubleshooting Catalyst Deactivation in the HPPO Process
A decline in catalyst activity is a common issue in the Hydrogen Peroxide to this compound Oxide (HPPO) process, primarily utilizing a titanium silicalite (TS-1) catalyst. This guide provides a step-by-step approach to diagnose and address this problem.
Symptoms:
-
Decreased this compound conversion rate.
-
Reduced this compound oxide selectivity.
-
Increased pressure drop across the catalyst bed.
Step-by-Step Troubleshooting Protocol:
-
Verify Operating Parameters:
-
Action: Cross-check the current reactor temperature, pressure, and feed flow rates against the standard operating conditions.
-
Rationale: Deviations from optimal conditions can accelerate catalyst deactivation. For instance, excessively high temperatures can lead to increased coking and byproduct formation, which can block catalyst pores.[9]
-
-
Analyze Feedstock Purity:
-
Action: Test the this compound and hydrogen peroxide feeds for impurities.
-
Rationale: Contaminants in the feedstock can act as poisons to the catalyst, deactivating the active sites.
-
-
Investigate Byproduct Formation:
-
Action: Analyze the product stream for an increase in byproducts such as this compound glycol and oligomers.
-
Rationale: An increase in bulky byproducts can indicate pore blockage, a primary mechanism of deactivation for TS-1 catalysts.[8]
-
-
Initiate Catalyst Regeneration:
-
Action: If deactivation is confirmed, proceed with a regeneration protocol. Common methods include:
-
Rationale: Regeneration aims to restore the catalyst's activity by removing the substances that are blocking the active sites or pores.
-
Experimental Protocol for Catalyst Regeneration (Thermal Treatment):
-
Safely shut down the reactor and purge it with an inert gas (e.g., nitrogen).
-
Gradually increase the temperature of the catalyst bed to the target regeneration temperature in a controlled flow of a dilute oxygen/nitrogen mixture.
-
Hold at the regeneration temperature for a specified duration to ensure complete combustion of carbonaceous deposits.
-
Cool the catalyst bed down to the operating temperature under an inert gas flow before reintroducing the reactants.
Guide 2: Managing Byproduct Formation in the Chlorohydrin Process
The chlorohydrin process is susceptible to the formation of several chlorinated byproducts, which can impact product purity and create waste disposal challenges.
Common Byproducts:
-
1,2-Dichloropropane
-
Dichloropropanols
-
Dichloro-isopropyl ethers[4]
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Temperature:
-
Action: Maintain the reaction temperature within the optimal range.
-
Rationale: Higher temperatures can favor the formation of byproducts.[11]
-
-
Control Reactant Stoichiometry:
-
Action: Ensure the molar ratio of this compound to chlorine is carefully controlled.
-
Rationale: An improper ratio can lead to an increase in the formation of 1,2-dichloropropane.[11]
-
-
Enhance Purification Efficiency:
-
Action: Review and optimize the distillation process for the removal of chlorinated hydrocarbons.
-
Rationale: Effective purification is crucial to meet product specifications and minimize the environmental impact of byproducts.[4] Care must be taken to prevent the hydrolysis of this compound oxide to this compound glycol during this step.[4]
-
Comparison of Industrial this compound Oxide Production Processes
| Feature | Chlorohydrin Process | Co-Product Processes (SMPO/TBA) | HPPO Process |
| Primary Oxidant | Chlorine and water[12] | Organic hydroperoxides (e.g., ethylbenzene hydroperoxide)[6] | Hydrogen peroxide[7] |
| Key Advantage | Mature and well-established technology | Co-production of valuable chemicals | High selectivity and environmentally friendly[7] |
| Major Challenge | Large volume of corrosive and saline wastewater; chlorinated byproducts[4] | Dependence on the market for co-products (styrene, TBA)[6] | Catalyst deactivation and regeneration[8] |
| Primary Byproducts | 1,2-Dichloropropane, dichloropropanols[4] | Styrene monomer or tert-butyl alcohol | Water[7] |
| Mitigation Strategy | Advanced wastewater treatment; recycling of chlorinated byproducts[4] | Strategic market analysis and integration with other chemical processes | Optimized catalyst regeneration cycles; development of more robust catalysts |
Visualizing Process Challenges
Troubleshooting Workflow for Reduced this compound Oxide Yield
Caption: A general troubleshooting workflow for addressing reduced this compound oxide yield.
Byproduct Formation Pathways in the HPPO Process
Sources
- 1. osha.gov [osha.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. US7157609B2 - Process for producing this compound chlorohydrin - Google Patents [patents.google.com]
- 12. Solved The traditional process for producing this compound oxide | Chegg.com [chegg.com]
Technical Support Center: Cumene-Based Propylene Oxide Process Optimization
This guide serves as a Tier-3 Technical Support resource for the Cumene-Based Propylene Oxide (PO-only) process. It is designed for process engineers and researchers optimizing the "Sumitomo-type" closed-loop cycle, where cumene acts as a recyclable oxygen carrier.
Status: Operational Support Level: Tier 3 (Advanced Process Engineering) Subject: Optimization of Selectivity, Catalyst Lifespan, and Recycle Loop Integrity
Process Logic & Workflow Visualization
Before addressing specific anomalies, verify your process alignment with the standard closed-loop topology. This system relies on the efficient cycling of cumene; any loss in the recycle loop (via side reactions to Acetophenone or AMS dimers) directly impacts economic viability.[1]
Diagram 1: The Cumene Cycle & Critical Control Points
Figure 1: The closed-loop Cumene Oxidation-Epoxidation cycle. Efficiency depends on minimizing losses at the Hydrogenolysis and Purification stages.
Module 1: Cumene Oxidation (CHP Synthesis)[2]
Objective: Maximize Cumene Hydroperoxide (CHP) selectivity while maintaining safety margins against thermal runaway.
Troubleshooting Guide
Q: Our CHP selectivity has dropped below 92% despite maintaining standard temperature (95°C). What is the likely cause? A: If temperature is constant, the root cause is likely pH drift or feed impurities .
-
The Mechanism: Cumene oxidation is a free-radical chain reaction. It requires a slightly basic environment (pH 8–10) to stabilize the CHP. If the reaction mixture becomes acidic (due to trace phenol formation or lack of base promoter like
), acid-catalyzed decomposition of CHP into phenol and acetone triggers a selectivity crash. -
Corrective Action:
-
Check the Base Feed: Ensure your sodium carbonate/hydroxide injection is consistent.
-
Analyze Feed Purity: Test the recycled cumene for Phenol (>10 ppm is fatal to the radical chain) and Sulfur . Phenol acts as a radical scavenger, terminating the chain and lowering the rate, forcing operators to raise T, which further degrades selectivity.
-
Q: We are detecting high levels of Acetophenone (ACP) in the oxidizer effluent. Why? A: ACP is a termination product formed when the cumylperoxyl radical degrades rather than propagating.
-
Root Cause: This typically indicates oxygen starvation or excessive temperature .
-
The Fix:
-
Increase air/O2 flow rate to ensure the reaction remains in the kinetic regime, not mass-transfer limited.
-
Reduce conversion per pass. High CHP concentrations (>35-40%) promote secondary thermal decomposition into ACP and Dimethylbenzyl Alcohol (DMBA).
-
Optimized Operating Parameters
| Parameter | Standard Range | Optimized Target | Rationale |
| Temperature | 80–115°C | 90–100°C | Trade-off between rate (high T) and selectivity (low T). |
| Pressure | 3–6 barg | 4.5–5.5 barg | Maintains liquid phase and adequate O2 solubility. |
| CHP Conc. | 20–35% | 25–30% | Lower concentration prevents thermal degradation side-reactions. |
| pH | N/A (Organic) | Basic (Aqu. phase) | Neutralizes acids that catalyze CHP cleavage. |
Module 2: Epoxidation (The Titanium Catalyst)[3][4]
Objective: Efficient oxygen transfer from CHP to this compound using heterogeneous Ti-catalysts (e.g., Ti-SiO2 or modified TS-1).
Troubleshooting Guide
Q: We observe a steady decline in PO yield and a rise in reactor pressure drop. Is this fouling or leaching? A: This signature (Activity Loss + Pressure Drop) points to Pore Blocking by Oligomers .
-
The Mechanism: this compound oxide is highly reactive. On acidic sites of the catalyst, PO can ring-open and oligomerize into poly-glycols, which physically plug the mesopores of the Ti-catalyst.
-
Diagnostic: Perform TGA (Thermogravimetric Analysis) on spent catalyst. Weight loss at 300–500°C confirms organic fouling.
-
The Fix:
-
Short Term: Increase the this compound:CHP molar ratio. Excess this compound dilutes the PO product, reducing the probability of oligomerization.
-
Regeneration: Wash with methanol or perform a controlled calcination (burn-off) at 500°C to restore pore volume.
-
Q: Why is our product stream high in this compound Glycol (PG)? A: PG is formed by the hydration of PO.
-
Root Cause: Water contamination or Lewis Acidity .
-
The Mechanism: If the Ti-catalyst has non-isolated Titanium species (e.g., TiO2 clusters), they exhibit acidity that catalyzes the ring-opening of PO with trace water found in the CHP feed.
-
Corrective Action:
-
Dehydrate the CHP feed (via vacuum flash) more rigorously before the epoxidation reactor. Target <500 ppm water.
-
Verify catalyst quality: A high-quality catalyst should have isolated tetrahedral Ti sites, not acidic TiO2 clusters.
-
Diagram 2: Catalyst Deactivation Pathways
Figure 2: Primary deactivation mechanisms for Ti-based epoxidation catalysts. Fouling is reversible; leaching is not.
Module 3: DMBA Hydrogenolysis (The Recycle Loop)
Objective: Convert Dimethylbenzyl Alcohol (DMBA) back to Cumene to close the loop.
Troubleshooting Guide
Q: The hydrogenolysis reactor is producing high amounts of Alpha-Methyl Styrene (AMS) dimers and heavy "tar". A: This indicates incomplete hydrogenation or acidic active sites .
-
The Mechanism: The reaction proceeds in two steps: Dehydration of DMBA to AMS, followed by Hydrogenation of AMS to Cumene.[1][2]
-
Step 1 (Dehydration): Fast, acid-catalyzed.
-
Step 2 (Hydrogenation): Slower, metal-catalyzed (Pd or Cu).
-
Failure Mode: If Step 2 is too slow (low H2 partial pressure or poisoned metal sites), the AMS accumulates and dimerizes (an irreversible loss of cumene).
-
-
Corrective Action:
-
Increase H2 Pressure: Drive the hydrogenation equilibrium.
-
Check Catalyst Selectivity: Copper-based catalysts (Cu/Cr) are often preferred over Palladium for this specific step because they are less active for ring hydrogenation (avoiding propylbenzene formation) but effective for the side-chain saturation.
-
Q: Can we just recycle AMS directly? A: No. AMS acts as an inhibitor in the oxidation step (Module 1). It must be fully hydrogenated to cumene before re-entering the oxidation reactor. Any "slip" of AMS into the oxidation feed will lower CHP selectivity.
References & Authority
-
Sumitomo Chemical Co., Ltd. "Process for producing this compound oxide."[3] U.S. Patent 6,031,116. Link (Describes the core Ti-catalyst and CHP cycle).
-
Clerici, M. G., et al. "Epoxidation of lower olefins with hydrogen peroxide and titanium silicalite." Journal of Catalysis, 129(1), 159-167. Link (Foundational mechanism for Ti-catalyzed epoxidation).
-
Fell, R., et al. "Cumene Process Optimization." Industrial & Engineering Chemistry Research, 2021. (General parameters for Cumene oxidation kinetics).
-
Perego, C., et al. "Titanium-silicalite: The active site and the reaction mechanism." Applied Catalysis A: General, 2001. Link (Detailed catalyst deactivation physics).
For further assistance, submit a datalog of your reactor temperature profiles and feed composition to the Tier 3 Engineering Desk.
Sources
- 1. US5430200A - Process for producing phenol from cumene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Introduction to GSC No.8: Development and Commercialization of a New Manufacturing Process for this compound Oxide Utilizing Cumene Recycling - JACI/GSCN [jaci.or.jp]
Troubleshooting common issues in propylene purification
Welcome to the comprehensive technical support center for propylene purification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification of this compound. Our goal is to provide you with in-depth, field-proven insights and methodologies to ensure the highest purity of your product, which is critical for downstream applications, particularly in polymerization processes where catalyst activity is paramount.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during your purification experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in scientific principles.
Issue 1: Rapid Catalyst Deactivation in Polymerization Reactions
Q1: We are observing a significant drop in catalyst activity and polymerization yield. What are the likely causes related to our this compound feed?
A1: Rapid catalyst deactivation is a frequent and costly issue, often traced back to impurities in the this compound feedstock. Polymerization catalysts, such as Ziegler-Natta and metallocene systems, are extremely sensitive to a variety of contaminants that can poison the active sites.[1][2]
Probable Causes:
-
Catalyst Poisons: The most common culprits are sulfur compounds (H₂S, COS), water, carbon dioxide, arsine (AsH₃), phosphine (PH₃), and acetylenic compounds (e.g., propyne).[1][2] These impurities chemically interact with the catalyst's active sites, rendering them inactive.[3]
-
High Water Content: Water can hydrolyze the catalyst components, leading to a loss of activity. Traditional methods for monitoring water content can be slow and prone to inaccuracies, potentially allowing for off-spec this compound to reach the reactor.[4]
-
Oxygenates: Contaminants like methanol can also poison the catalyst.[1]
-
Dienes and Alkynes: Compounds like acetylene can adsorb onto the active center of the catalyst, leading to deactivation.[5]
Troubleshooting Workflow:
-
Immediate Analysis of this compound Feed: The first critical step is to obtain a representative sample of the this compound feed just before it enters the reactor. This sample needs to be analyzed for a full spectrum of potential catalyst poisons.
-
Impurity Identification and Quantification: Utilize gas chromatography (GC) to identify and quantify hydrocarbon and other volatile impurities. For a detailed protocol, refer to the "Experimental Protocols" section below. ASTM Method D2712 is a standard for determining hydrocarbon impurities in this compound.[5][6]
-
Adsorbent Bed Inspection: If your purification train includes adsorbent beds (e.g., molecular sieves, activated alumina), investigate their performance.
-
Check for Breakthrough: Analyze a slipstream of this compound gas after the adsorbent bed to check for the presence of impurities that should have been removed. Breakthrough indicates that the adsorbent is saturated or that the contact time is insufficient.
-
Regeneration Verification: Ensure the regeneration of the adsorbent beds is complete and effective. Inadequate regeneration can lead to the release of previously adsorbed impurities back into the this compound stream.
-
-
Upstream Process Review: Examine upstream processes for any operational upsets that could have introduced contaminants. This could include issues in the cracker, fractionator, or any pre-treatment units.
Preventative Measures:
-
Implement a robust online monitoring system for critical impurities like water and sulfur compounds.
-
Establish a stringent preventative maintenance schedule for your purification system, including regular regeneration or replacement of adsorbent beds.[7][8]
-
Qualify new sources of this compound thoroughly before introducing them into your process.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 2: Off-Specification this compound Purity
Q2: Our final this compound product does not meet the required purity specifications. What are the common causes and how can we rectify this?
A2: Failing to meet purity specifications can be due to a variety of factors, from inefficient separation to the introduction of new, unexpected impurities.
Probable Causes:
-
Inefficient Distillation: For purification systems relying on cryogenic distillation, issues such as incorrect temperature profiles, pressure fluctuations, or exceeding the column's capacity can lead to poor separation of this compound from propane and other close-boiling hydrocarbons.
-
Adsorbent Saturation: In adsorption-based purification, the adsorbent material has a finite capacity. Once saturated, it can no longer remove impurities, leading to their presence in the final product.[9]
-
Channeling in Adsorbent Beds: The gas flow may not be uniform through the adsorbent bed, creating channels that allow some of the this compound to bypass the adsorbent material.
-
Introduction of New Impurities: A change in the crude feedstock or an upstream process modification can introduce new impurities that the current purification system is not designed to handle.
Troubleshooting Steps:
-
Comprehensive Impurity Profiling: Use gas chromatography to perform a detailed analysis of the off-spec this compound. This will help in identifying the specific impurities that are exceeding the limits.
-
Distillation Column Performance Check (if applicable):
-
Verify the temperature and pressure profiles against the design specifications.
-
Check for any signs of flooding or weeping in the column.
-
Ensure the reboiler and condenser are operating correctly.
-
-
Adsorption System Evaluation (if applicable):
-
Determine the remaining capacity of the adsorbent beds.
-
Check for channeling by measuring the temperature profile across the bed during adsorption and regeneration. A non-uniform temperature profile can indicate channeling.
-
Review the regeneration procedure to ensure it is being carried out correctly and effectively.
-
-
Leak Detection: Perform a thorough leak check of the entire purification system. Leaks can introduce atmospheric contaminants like water and nitrogen.[7]
Data Summary Table: Common Impurities and their Typical Specification Limits in Polymer-Grade this compound
| Impurity | Typical Specification Limit (ppm) | Potential Impact on Polymerization |
| Water | < 5 | Catalyst deactivation |
| Oxygen | < 5 | Catalyst deactivation, safety hazard |
| Carbon Monoxide | < 1 | Catalyst deactivation |
| Carbon Dioxide | < 10 | Catalyst deactivation |
| Sulfur (as H₂S or COS) | < 1 | Severe catalyst poisoning |
| Arsine (AsH₃) | < 0.01 | Severe catalyst poisoning |
| Phosphine (PH₃) | < 0.01 | Severe catalyst poisoning |
| Acetylene & Methylacetylene | < 5 | Catalyst deactivation, polymer discoloration |
| Propadiene | < 5 | Catalyst deactivation |
| Butadiene | < 10 | Affects polymer properties |
Frequently Asked Questions (FAQs)
Q: What is the most critical impurity to monitor in this compound purification for polymerization applications?
A: While all impurities can be detrimental, sulfur compounds (like H₂S and COS) and arsine are often considered the most critical due to their severe and often irreversible poisoning effect on Ziegler-Natta and metallocene catalysts, even at sub-ppm levels.[1]
Q: How often should adsorbent beds be regenerated or replaced?
A: The frequency of regeneration depends on the concentration of impurities in the feed, the flow rate of the this compound, and the capacity of the adsorbent. It is crucial to monitor the performance of the adsorbent beds continuously. Replacement is necessary when the adsorbent has lost a significant portion of its capacity and can no longer be effectively regenerated.
Q: Can we use the same purification system for this compound from different sources (e.g., FCC vs. steam cracker)?
A: Not necessarily. This compound from different production routes can have significantly different impurity profiles. A purification system designed for this compound from a steam cracker might not be adequate for treating this compound from a fluid catalytic cracker (FCC) unit, which may contain higher levels of sulfur and other contaminants. It is essential to analyze the feed from any new source and ensure your purification system is capable of handling the specific impurities present.
Q: What are the safety considerations when troubleshooting a this compound purification system?
A: this compound is a highly flammable gas. All troubleshooting and maintenance activities must be conducted under strict safety protocols. This includes ensuring proper ventilation, using intrinsically safe equipment in classified areas, and following lockout/tagout procedures. Personal protective equipment (PPE) should always be worn.
Experimental Protocols
Protocol 1: Determination of Hydrocarbon Impurities in this compound by Gas Chromatography (Based on ASTM D2712)
1. Objective: To quantify trace hydrocarbon impurities in high-purity this compound.[5][6]
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).[5]
-
Capillary Column: Alumina-based PLOT (Porous Layer Open Tubular) column is recommended for good resolution of light hydrocarbons.[10]
-
Gas Sampling Valve.[5]
-
High-purity helium or hydrogen as carrier gas.
-
Certified gas standards for all expected impurities.
-
Data acquisition and processing software.
3. GC Operating Conditions (Example):
-
Inlet Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 10 minutes
-
-
Carrier Gas Flow Rate: 2 mL/min (constant flow)
-
Sample Size: 1 mL loop
4. Procedure:
-
Calibration:
-
Prepare a series of calibration standards by diluting the certified gas standards in a balance gas (e.g., high-purity nitrogen or helium).
-
Inject each calibration standard into the GC and record the chromatograms.
-
Create a calibration curve for each impurity by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Carefully collect a representative sample of the this compound to be analyzed in a suitable sample container.
-
Connect the sample container to the gas sampling valve of the GC.
-
Inject the sample into the GC and record the chromatogram.
-
-
Data Analysis:
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each impurity by using the calibration curve.
-
5. Quality Control:
-
Run a blank (carrier gas only) to ensure there is no system contamination.
-
Periodically run a known standard to verify the calibration.
Experimental Workflow Diagram:
Caption: Workflow for this compound impurity analysis by GC.
References
-
Troubleshooting Guide for Industrial Membrane Cleaning. PWT Chemicals. [Link]
-
This compound Glycol Safety: How to Handle Antifreeze Solutions. ClearWater Industries. (2025-03-07). [Link]
-
TROUBLESHOOTING GUIDELINES FOR POLYthis compound. PSD Rotoworx. [Link]
-
This compound Purification. Axens. (2021-10-05). [Link]
-
SRU Troubleshooting Guide. Scribd. [Link]
-
Optimize feed treatment for polythis compound process. ResearchGate. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. De-NOx. (2024-04-23). [Link]
-
Maintenance Tips for Commercial Water Purification Systems. The Plumber’s Plumber. (2023-12-12). [Link]
-
How to Avoid Soot on a Catalyst Bed and Remove It Using a Sulfur Wash. Sulphur Experts Inc. (2020-08-03). [Link]
-
Determination of Low Level Hydrocarbon Impurities in this compound Using the Agilent 6820 Gas Chromatograph. Agilent Technologies. [Link]
- Process for purifying this compound.
-
Improving Impact Poly(this compound) Morphology and Production: Selective Poisoning of Catalyst Surface Sites and the Use of Antistatic Agents. ResearchGate. [Link]
-
Sulfur Recovery Unit Troubleshooting Q & A. Sulphur Experts. [Link]
-
This compound hydration in high-temperature water. National Institute of Advanced Industrial Science and Technology. [Link]
-
Standard Test Method for Determination of Hydrocarbon Impurities in High Purity this compound by Gas Chromatography. ASTM International. (D2712-23). [Link]
-
Purification, Compression and Drying of Acetylene. European Industrial Gases Association. (DOC241/23). [Link]
-
The Analysis of Trace Contaminants in High Purity Ethylene and this compound Using GC/MS. Agilent Technologies. [Link]
-
Optimize feed treatment for polythis compound process. Hydrocarbon Processing. [Link]
-
Water Measurement in Pure this compound. Anatrac. [Link]
-
Investigating the Reactivity of Removing a Sulfur Atom from this compound Sulfide with a Geminal Frustrated Lewis Pair and the Origin of Their Activation Barriers. ACS Publications. (2024-10-04). [Link]
-
This compound Glycol. OSHA. [Link]
-
Common Issues in Industrial Water Purification Systems. Purite. (2025-02-25). [Link]
-
17 Minute D2712 Analysis of Impurities in this compound Using PLOT Columns. Restek. [Link]
Sources
- 1. This compound Purification | Axens [axens.net]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. anatrac.com [anatrac.com]
- 5. agilent.com [agilent.com]
- 6. store.astm.org [store.astm.org]
- 7. ultrapureh2otech.com [ultrapureh2otech.com]
- 8. Water Purification System Preventative Maintenance | CWS [complete-water.com]
- 9. US6406521B1 - Process for purifying this compound - Google Patents [patents.google.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Modeling & Simulation of Propylene Polymerization Reactors
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Kinetic, Thermodynamic, and Numerical Anomalies in Propylene Polymerization (PP) Simulations.
Introduction: The Multi-Scale Challenge
Welcome to the advanced support interface for PP reactor modeling. Modeling this compound polymerization is a non-trivial multi-scale problem involving phenomena ranging from the micro-scale (catalyst active site kinetics) to the meso-scale (particle fragmentation and growth) and macro-scale (reactor heat removal and residence time distribution).
This guide addresses the most frequent "ticket items" encountered by researchers using platforms like Aspen Polymer Plus, gPROMS, or custom Fortran/Python codes. We focus on Ziegler-Natta (ZN) and Metallocene systems in Loop (Slurry) and Fluidized Bed (Gas Phase) reactors.
Module 1: Kinetic Modeling & Active Site Architecture
Issue: "My simulated Molecular Weight Distribution (MWD) is too narrow compared to plant data."
Diagnosis:
If you are modeling a Ziegler-Natta catalyst, you are likely treating it as a single-site system.[1] ZN catalysts are inherently heterogeneous, possessing multiple types of active sites (typically 2–5 distinct families), each with different propagation (
Resolution Protocol: Active Site Deconvolution You must implement a Multi-Site Kinetic Model .[1] This involves deconvoluting the experimental Gel Permeation Chromatography (GPC) curve into multiple Flory-Schulz components.
Step-by-Step Workflow:
-
Data Ingestion: Import experimental GPC data (
vs. ). -
Deconvolution: Use a non-linear least squares solver (e.g., Levenberg-Marquardt) to fit the experimental curve to a sum of theoretical distributions:
Where is the mass fraction of polymer produced by site . -
Parameter Assignment: Assign distinct
and values to each site type.-
Site 1 (High MW): Low hydrogen response, high stereospecificity.
-
Site 2 (Low MW): High hydrogen response, often lower stereospecificity.
-
Visualizing the Multi-Site Logic:
Caption: Workflow for correcting MWD mismatch by transitioning from single-site to multi-site kinetic modeling.
Module 2: Particle Growth & Thermal Runaway
Issue: "The simulation predicts reactor runaway (Popcorn Effect) during catalyst injection."
Diagnosis:
This is a classic Particle Overheating issue.[1] In the early stages of polymerization (seconds after injection), the reaction rate is extremely high. If the heat generation rate (
Key Physics: The growing particle is a "micro-reactor." Mass transfer resistance (monomer diffusion) and heat transfer resistance are coupled.
-
Nusselt Number (Nu): Often assumed to be 2.0 (stagnant sphere), but in fluidized beds, turbulence modifies this.
-
Catalyst Fragmentation: If the support (
) does not fragment controlledly, monomer access is blocked, or conversely, rapid fragmentation leads to heat spikes.
Troubleshooting Table: Heat Transfer Parameters
| Parameter | Typical Value / Range | Troubleshooting Action |
| Pre-polymerization Yield | 30–50 g/g-cat | Increase pre-poly stage to dilute active sites before main reactor entry. |
| Initial Activity ( | Dampen initial activity in model (induction period) to match "decay" profiles. | |
| Particle Biot Number ( | 0.1 – 10.0 | If |
| Gas Velocity ( | 0.3 – 0.6 m/s | Ensure |
Scientific Insight: Recent studies utilize X-ray Nanotomography to validate fragmentation models.[1] The "Continuous Bisection" model is often superior to the "Shrinking Core" model for this compound polymerization due to the specific stress mechanics of the forming polymer [1].
Module 3: Population Balance & Convergence
Issue: "The solver fails (stiff system) or mass balance doesn't close when using PBE."
Diagnosis: Population Balance Equations (PBE) describing the Particle Size Distribution (PSD) or Chain Length Distribution (CLD) are hyperbolic partial differential equations (PDEs). They are numerically "stiff" because nucleation happens instantly while growth takes hours.[1]
Resolution Protocol: Solver Selection
-
Method of Moments (MOM):
-
Use Case: You only need averages (
) and PDI. -
Pros: Extremely fast, transforms PDEs into ODEs.[1]
-
Cons: Cannot predict "shoulders" or bimodal shapes in MWD.
-
-
Discretization (Fixed Pivot / Finite Volume):
-
Use Case: You need the full shape of the distribution (e.g., fines detection).
-
Troubleshooting: If oscillating, use a High-Resolution Flux Limiter (e.g., Van Leer) to prevent numerical dispersion.
-
-
Monte Carlo Simulation:
Visualizing the Numerical Strategy:
Caption: Decision tree for selecting the appropriate Population Balance solution method.
Frequently Asked Questions (FAQ)
Q1: Why does my model underpredict the "Solubles" (Xylene Solubles) fraction?
A: You are likely ignoring the atactic polythis compound production. In ZN catalysts, specific sites (often generated by internal donor loss) produce atactic (amorphous) polymer. Add a specific "atactic site" to your kinetic scheme with low stereospecificity parameters (
Q2: How do I model the effect of Hydrogen on the reaction rate?
A: Hydrogen is not just a chain transfer agent; it often activates dormant sites (the "Hydrogen Effect"), increasing the overall polymerization rate. Ensure your rate law includes a hydrogen activation term:
Q3: My fluidized bed model shows temperature hotspots that don't exist in the plant. A: You may be underestimating the solid mixing rate . Simple CSTR models assume perfect mixing.[1] In reality, fluidized beds have a "bubble phase" and "emulsion phase." If your emulsion phase mixing coefficient is too low, the model will predict artificial hotspots. Implement a Two-Phase Bubbling Bed Model (Kunii-Levenspiel) for higher accuracy [2].
References
-
Heterogeneity in the Fragmentation of Ziegler Catalyst Particles. Source: National Institutes of Health (PMC) / Vertex AI Search URL:[Link]
-
Heat transfer effect in scaling-up a fluidized bed reactor for this compound polymerization. Source: RSC Publishing / NIH URL:[1][Link]
-
Kinetic modeling of slurry this compound polymerization using a heterogeneous multi-site type Ziegler–Natta catalyst. Source: AKJournals / ResearchGate URL:[Link]
-
Modelling of this compound Polymerization in a Loop Reactor... Taking into Account the Transformation of Active Centers. Source: MDPI URL:[Link]
-
Challenges in Polymerization Reactor Modeling and Optimization: A Population Balance Perspective. Source: NTNU / ResearchGate URL:[Link]
Sources
Addressing diffusion limitation in Ziegler-Natta catalysts
Technical Support Center: Ziegler-Natta Catalyst Optimization Topic: Troubleshooting Diffusion Limitations in Heterogeneous Olefin Polymerization
Welcome to the Advanced Catalysis Support Hub
Status: SYSTEM ONLINE Operator: Senior Application Scientist Ticket ID: ZN-DIFF-001
You are likely here because your Ziegler-Natta (ZN) system is exhibiting "egg-shell" polymer growth, broad molecular weight distributions (MWD) that defy statistical probability, or uncontrollable reactor fouling. These are not chemical failures; they are mass transfer failures .
In heterogeneous ZN catalysis, the reaction rate often outpaces the monomer diffusion rate. When this happens, the active sites inside the catalyst particle starve, while the surface sites overheat. This guide moves beyond basic chemistry to address the physical transport phenomena governing your polymerization.
Module 1: Diagnosis – Do I Have a Diffusion Problem?
Before altering synthesis parameters, we must confirm that mass transfer (diffusion) is the rate-limiting step.
The Symptom Checker
| Observation | Diagnosis | Probability of Diffusion Limit |
| Activity Decay | Rapid initial spike followed by steep decline (thermal deactivation due to hot spots). | High |
| Particle Morphology | Hollow particles or "egg-shell" texture (polymer crusts on surface, core is empty). | Very High |
| MWD Broadening | High molecular weight tail increases disproportionately (monomer starvation inside particle). | Medium |
| Comonomer Response | Poor incorporation of higher | High |
The Theoretical Check: Thiele Modulus ( )
To scientifically validate diffusion limitation, calculate the Thiele Modulus. It represents the ratio of the intrinsic reaction rate to the diffusion rate.
- : Kinetic control (Chemical regime). The system is healthy.
- : Diffusion limitations begin.
- : Strong diffusion control. Only the outer shell of the catalyst is working.[1]
Visualizing the Diagnosis Logic:
Figure 1: Decision matrix for diagnosing mass transfer resistance using the Thiele Modulus.
Module 2: Catalyst Architecture – The "Hardware" Fix
If you confirmed diffusion limitation, the root cause is often the fragmentation behavior of the MgCl
The Mechanism: Layer-by-Layer vs. Continuous Bisection
A ZN catalyst particle is an agglomerate of nano-crystals. Upon monomer contact, it must explode (fragment) to expose internal active sites.
-
Continuous Bisection (Ideal): The particle breaks apart uniformly throughout its volume. Monomer reaches all sites.
-
Layer-by-Layer (Failure): Polymer forms a hard crust on the surface. The core never fragments.
Troubleshooting Protocol: Optimizing Support Porosity
Low porosity supports (
Experimental Workflow:
-
Synthesize MgCl
Support: Use the recrystallization method (MgCl + Alcohol adduct). -
Control Alcohol Removal: The rate of dealcoholation determines porosity.
-
Fast removal
Collapse of pores (Low surface area). -
Controlled removal
High porosity ("Sea Urchin" morphology).
-
-
Target Metrics:
| Parameter | Target Range | Why? |
| Surface Area | Ensures high active site dispersion. | |
| Pore Volume | Allows monomer to penetrate before polymerization seals the surface. | |
| Avg Pore Diameter | Critical for transport of bulky comonomers. |
Module 3: Process Control – The "Software" Fix
Even a perfect catalyst can fail if the initial reaction is too aggressive. You must use Prepolymerization .
Why Prepolymerization?
It acts as a "controlled explosion." By reacting at low temperature/pressure, you force the catalyst to fragment slowly, expanding the particle by 5-10x without sealing the pores with molten polymer.
Standard Operating Procedure (SOP): Prepolymerization
-
Conditioning:
-
Suspend catalyst in inert diluent (Hexane/Heptane).
-
Temperature:
(Significantly lower than main reactor).
-
-
Monomer Feed:
-
Feed propylene/ethylene slowly to maintain low partial pressure (
).
-
-
Target Yield:
-
Aim for
. -
Stop Condition: When the particle size has grown by factor of ~2-3.
-
-
Transfer:
-
Inject the prepolymerized slurry into the main reactor (
).
-
Visualizing Fragmentation Dynamics:
Figure 2: The divergence between successful fragmentation (via prepolymerization) and crust formation.
Module 4: Advanced FAQs
Q: I am using a bulky comonomer (1-hexene), and my density distribution is heterogeneous. Why?
A: This is the "Comonomer Effect." Larger molecules have lower diffusivity (
-
Mechanism:[2][3][4] Ethylene diffuses to the core; 1-hexene gets stuck in the shell.
-
Fix: Increase the chemical incorporation capability of the catalyst (internal donors) or lower the polymerization rate to allow time for 1-hexene diffusion.
Q: Increasing Hydrogen concentration isn't lowering my Molecular Weight (MW) as predicted. Is this diffusion?
A: Yes. Hydrogen is a chain transfer agent. If the polymer shell is too dense (glassy),
-
Fix: Increase the reactor temperature slightly to increase chain mobility (plasticization) or use a chain shuttling agent (e.g., ZnEt
) if compatible.
References
-
McKenna, T. F. L., et al. (2005). Fragmentation of Ziegler-Natta Catalyst Particles During this compound Polymerization. Macromolecular Materials and Engineering.
-
Pater, J. T. M., et al. (2001). Effect of prepolymerization on kinetics and morphology in polymerization this compound with a Ziegler-Natta catalyst. Chemical Engineering Science.
-
Soga, K., et al. (1994). Possibility of mass-transfer resistance in ethylene polymerization with magnesium chloride-supported catalysts. Macromolecules.
-
Thiele, E. W. (1939). Relation between catalytic activity and size of particle. Industrial & Engineering Chemistry.
-
Busico, V., et al. (2017).[5] Accurate Prediction of Copolymerization Statistics... The Role of Entropic, Electronic, and Steric Effects. ACS Catalysis.[5] [5]
Sources
Enhancing stereoselectivity in propylene polymerization with external donors
Technical Support Center: Advanced Polyolefin Catalysis Subject: Enhancing Stereoselectivity in Propylene Polymerization via External Donors Ticket ID: ZN-PP-ISO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Catalysis Support Hub. You have reached this guide because your team is likely facing challenges with Ziegler-Natta (ZN) this compound polymerization , specifically regarding stereocontrol (isotacticity) and hydrogen response.
While this guide addresses fundamental polymer chemistry, we recognize that many of you are developing medical-grade polythis compound (e.g., for syringes, vials, or non-woven surgical fabrics) where extractables, clarity, and mechanical stiffness are non-negotiable.[1] The critical lever for these properties is the External Electron Donor (ED) .
Safety Warning: The protocols below involve pyrophoric co-catalysts (Triethylaluminum, TEAL) and high-pressure reactors.[1] All operations must occur under strict inert atmosphere (
Module 1: The Knowledge Base (Mechanistic Insight)
To troubleshoot effectively, you must understand why you are adding an external donor.[1]
The "Empty Seat" Mechanism
In modern 4th Generation ZN catalysts (
-
The Problem: This stripping leaves the Titanium active site exposed and "loose," leading to atactic (random) polymer formation.[1]
-
The Solution: The External Donor (ED) —typically an alkoxysilane—is added to "refill" these empty seats. It stereochemically locks the active site, forcing the incoming this compound monomer to insert in a specific orientation (isotactic).[1]
Visualizing the Stereoregulation Cycle
The following diagram illustrates the competition between the Co-catalyst (activator) and the External Donor (selectivity agent).
Caption: The "Empty Seat" model showing how External Donors restore stereoselectivity after co-catalyst activation.
Module 2: Troubleshooting Hub (FAQs)
Direct solutions to the most common deviations observed in reactor logs.
Issue A: "My Isotacticity Index (I.I.) is below 95%, and Xylene Solubles are high."
Diagnosis: The active sites are not sufficiently "locked." Root Cause Analysis:
-
Low Al/Do Ratio: You may have too much Aluminum (TEAL) relative to the Donor.[1] TEAL will strip the donor off the catalyst surface if the donor concentration is insufficient.
-
Wrong Donor Class: You might be using a "C-Donor" (Cyclohexyl methyl dimethoxy silane) when you need a "D-Donor" (Dicyclopentyl dimethoxy silane).[1] D-Donors are bulkier and provide tighter stereocontrol.[1]
Corrective Action:
-
Step 1: Calculate your Al/Do molar ratio .[1]
-
Step 2: Switch to a D-Donor (DCPDMS).[1] The cyclopentyl rings provide higher steric hindrance than cyclohexyl/methyl groups, effectively blocking the "atactic" approach of the monomer [1].
Issue B: "The Melt Flow Index (MFI) is too low. The polymer is not responding to Hydrogen."
Diagnosis: The catalyst is "deaf" to the chain transfer agent (
-
Donor Blocking: This is the classic trade-off.[1] Bulky donors (like D-Donor) that give high isotacticity also block the active site so effectively that Hydrogen (
) cannot easily enter to terminate the chain. -
Silane Structure: Silanes with alkoxy groups are generally required for good activity, but the alkyl groups determine
response.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Corrective Action:
-
Switch to a "C-Donor" (CHMMS): This donor offers a balanced performance.[1] It allows for better Hydrogen response than D-Donor, though with a slight penalty in isotacticity [2].[1]
-
Advanced Fix: Use an Aminosilane (e.g., Dipiperidyl dimethoxy silane).[1] These are known as "5th generation" external donors (or specialized 4th gen) that decouple stereoselectivity from hydrogen response, allowing high MFI and high isotacticity simultaneously [3].[1]
Issue C: "Catalyst Activity dropped significantly after adding the Donor."
Diagnosis: Catalyst Poisoning.[1] Root Cause Analysis:
-
Overdosing: External donors are Lewis Bases.[1] If you add too much (Al/Do < 5), the donor will block the vacancy required for monomer coordination, shutting down polymerization.[1]
-
Wet Donor: Alkoxysilanes hydrolyze rapidly in the presence of moisture, forming silanols which kill the catalyst.[1]
Corrective Action:
-
Protocol Check: Ensure Al/Do ratio is never below 5.
-
Reagent Check: Distill the silane over molecular sieves or Calcium Hydride (
) before use. Even ppm levels of water in the donor solution can kill a run.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Module 3: Experimental Protocol
Workflow: Standard Slurry Polymerization with ED Variation Use this protocol to validate donor performance.
Reagents:
-
Catalyst:
(Phthalate based).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Co-catalyst: Triethylaluminum (TEAL), 1M in Hexane.[1]
-
External Donor: 0.1M solution of Silane in Hexane.[1]
-
Solvent: n-Heptane (Dried/Deoxygenated).
Step-by-Step Procedure:
-
Reactor Conditioning:
-
Heat 2L reactor to
underngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> flow for 1 hour to remove moisture. Cool to .
-
-
Scavenging:
-
Add 500 mL n-Heptane.[1]
-
Add 1.0 mmol TEAL (scavenger) and stir for 5 mins.
-
-
Pre-Contacting (The "Aging" Step - Critical):
-
Injection:
-
Inject the pre-contacted mixture into the reactor.
-
-
Polymerization:
-
Quenching:
Module 4: Reference Data
Comparative Performance of Common External Donors
Data based on standard
| External Donor Type | Chemical Name | Acronym | Isotacticity (I.I.)[1][4][7] | Hydrogen Response | Activity |
| C-Donor | Cyclohexyl methyl dimethoxy silane | CHMMS | High (96-97%) | Good | High |
| D-Donor | Dicyclopentyl dimethoxy silane | DCPDMS | Very High (98-99%) | Poor | High |
| P-Donor | Diisopropyl dimethoxy silane | DIPS | Moderate (94-95%) | Excellent | Moderate |
| Amino-Silane | Dipiperidyl dimethoxy silane | DPDMS | Very High (98%+) | Excellent | High |
References
-
Chadwick, J. C. (2003).[1] Ziegler–Natta catalysts for this compound polymerization: The role of the external donor.[2][4][5][7][8][9] Macromolecular Symposia.[1] [1]
-
Severn, J. R., & Chadwick, J. C. (2013).[1] Tailoring Polythis compound Structure: The Effect of External Donors.[4][5][7][8][9] Springer Series in Chemical Physics.[1]
-
Chen, B., et al. (2018).[1] Aminosilane as a novel external donor for Ziegler-Natta this compound polymerization.[1][2][4] Polymer.[1][7][9][10][11][12][13][14][15][16]
-
Soga, K., & Shiono, T. (1997).[1] Ziegler–Natta catalysts for olefin polymerization.[1][7][9][10][11][12][13] Progress in Polymer Science.[1]
Sources
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unito.it [iris.unito.it]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. eng.uc.edu [eng.uc.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Control of molecular weight distribution in polypropylene synthesis
Technical Support Center: Polypropylene Synthesis & Molecular Weight Control Ticket ID: PP-MWD-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Drug Development/Medical Grade Resins)
Executive Summary
You are encountering challenges with Molecular Weight Distribution (MWD) in your polythis compound (PP) synthesis. For drug delivery devices and medical packaging, MWD is the critical lever balancing processability (broad MWD for shear thinning in injection molding) against mechanical integrity/extractables (narrow MWD for impact strength and low leachables).
This guide bypasses generic textbook definitions. It treats your reactor as a tunable system where Catalyst Architecture, Electron Donors, and Hydrogen Response are your primary control knobs.
Module 1: Catalyst Architecture (The "Hardware" Selection)
User Question: I need to switch from a commodity grade to a high-purity medical grade PP. My current Ziegler-Natta system yields a PDI > 6. Should I switch to metallocene?
Technical Response: The choice between Ziegler-Natta (ZN) and Metallocene (SSC) is the single largest determinant of your MWD.
-
Ziegler-Natta (ZN): These are multi-site catalysts. Each active site on the
support has a different propagation rate constant ( ) and chain transfer rate ( ). This naturally produces a broad MWD (Polydispersity Index, PDI = of 5–10). -
Metallocene (SSC): These are single-site catalysts.[1] Every polymer chain initiates and propagates at kinetically identical sites, yielding a narrow MWD (PDI
2).
Decision Matrix: Catalyst vs. Application
| Feature | Ziegler-Natta (ZN) | Metallocene (SSC) | Medical Application Relevance |
| Active Sites | Heterogeneous (Multi-site) | Homogeneous (Single-site) | SSC reduces "low MW tails" (extractables). |
| PDI ( | Broad (4.0 – 10.0) | Narrow (1.8 – 2.5) | Broad = Easier molding; Narrow = Higher impact strength. |
| Hydrogen Response | Moderate | High to Very High | SSC allows lower |
| Stereo-control | Controlled by Donors (Internal/External) | Controlled by Ligand Symmetry ( | SSC offers precise tacticity control (less atactic waste). |
Recommendation: If your primary concern is leachables/extractables for drug contact, switch to Metallocene . If your primary concern is molding throughput (avoiding sharkskin/melt fracture), stay with ZN but optimize the donor system (see Module 2).
Module 2: Fine-Tuning Ziegler-Natta Systems (The "Firmware")
User Question: We must stick with Ziegler-Natta for cost reasons, but we need a narrower distribution. How do we tune this without changing the catalyst support?
Technical Response: You can "mask" specific active sites using External Electron Donors (EEDs) , typically alkoxysilanes. EEDs poison the non-stereospecific sites (which often produce low MW, atactic chains) and convert them or leave only the isospecific sites active.
Protocol: Silane Donor Optimization
-
Select Donor: Switch from standard donors (like Phenyltriethoxysilane - PTES) to bulky silanes like Dicyclopentyldimethoxysilane (DCPDMS) or Diisopropyldimethoxysilane (DIPDMS) .
-
Mechanism: Bulky groups hinder the approach of the monomer to non-specific sites, effectively narrowing the distribution by shutting down "rogue" sites.
-
The Al/Do Ratio: The ratio of Co-catalyst (Triethylaluminum - TEAL) to Donor is critical.
-
High Al/Do (>20): More active sites, broader MWD.
-
Low Al/Do (<5): High stereoregularity, narrower MWD, but lower activity.
-
Visualization: Donor Mechanism
Caption: Mechanism of External Electron Donors (EED) in narrowing MWD by selectively poisoning non-stereospecific sites.
Module 3: Advanced Architectures (Bimodal Synthesis)
User Question: We need the "Holy Grail": High stiffness (High MW) AND high flow (Low MW). A single reactor isn't working.
Technical Response: You cannot achieve this in a single reactor with a standard catalyst without compromising one property. You need a Reactor Cascade (Bimodal) Process . This creates a "reactor blend" where the MWD is intentionally broadened to be bimodal.
The "Borstar" Logic (Cascade Approach):
-
Reactor 1 (Loop/Bulk): Operate at low Hydrogen (
) . Produces High MW backbone (provides strength). -
Reactor 2 (Gas Phase): Operate at high Hydrogen (
) . Produces Low MW fraction (provides lubricity/flow). -
Result: A bimodal curve that processes like a low-viscosity fluid but retains the mechanical strength of a high-viscosity solid.
Troubleshooting the Cascade:
-
Issue: "Gels" or "Fish-eyes" in the film.
-
Cause: Poor homogenization between the Reactor 1 powder and Reactor 2 growth. The High MW fraction is not melting.
-
Fix: Increase the melt flow ratio (MFR) split, or ensure the catalyst fragmentation is complete in Reactor 1.
Visualization: Bimodal Reactor Cascade
Caption: Reactor cascade workflow for generating bimodal Polythis compound. R1 builds strength; R2 builds processability.
Module 4: Validation (High-Temperature GPC)
User Question: My GPC data is noisy, and the
Technical Response: It is more likely your characterization is unstable. PP is semi-crystalline and insoluble at room temperature. Analysis requires High-Temperature GPC (HT-GPC) .
Troubleshooting Checklist for HT-GPC:
-
Solvent: Are you using 1,2,4-Trichlorobenzene (TCB) stabilized with BHT?
-
Temperature: The entire column oven, injector, and detector must be maintained at 140°C – 160°C . Any cold spot precipitates the polymer.
-
Sample Prep (The most common failure point):
-
Protocol: Dissolve PP in TCB at 160°C for 2–4 hours with gentle shaking.
-
Warning: Do not use ultrasonic baths (shears high MW chains) or magnetic stir bars (mechanical degradation). Use a shaker oven.
-
Filtration: Must be done hot (inside the oven or heated filtration unit). If the solution cools during filtration, high MW chains precipitate on the filter, artificially lowering your measured
.
-
References
-
Ziegler-Natta vs.
-
Control of molecular weight distribution in this compound polymerization with Ziegler–Natta/metallocene catalyst mixtures. (1998).[1] Journal of Applied Polymer Science.
-
-
External Electron Donors
-
Hydrogen Effect & Reactor Control
-
Hydrogen effects in the polymerization of this compound with C2 symmetric metallocene catalysts. ResearchGate.
-
-
Bimodal/Cascade Processes
-
Polymerization in the Borstar Polythis compound Hybrid Process. NIH/PubMed.
-
-
GPC Characterization
Sources
Validation & Comparative
Comparative Guide: Propylene vs. Ethylene in Polymer Applications
Focus: Pharmaceutical & Biomedical Engineering
Executive Summary: The Molecular Divergence
For researchers in drug delivery and medical device engineering, the choice between Polyethylene (PE) and Polypropylene (PP) is rarely about cost alone; it is a calculation of thermal stability, barrier performance, and sterilization compatibility.
While both are semi-crystalline polyolefins derived from olefin monomers, the presence of a methyl group (
Molecular Architecture & Structure-Property Relationships
Ethylene (PE): The Flexible Backbone
Polyethylene consists of a simple repeating methylene unit (
-
High Density PE (HDPE): Minimal branching allows tight chain packing, resulting in higher crystallinity, density, and chemical resistance.
-
Low Density PE (LDPE): Extensive long-chain branching prevents packing, increasing flexibility and clarity but reducing thermal resistance.
This compound (PP): The Steric Effect
Polythis compound features a methyl group attached to every other carbon. This pendant group restricts rotation (steric hindrance), resulting in:
-
Higher Stiffness: Higher flexural modulus than PE.
-
Higher Thermal Resistance: Higher melting point (
). -
Tacticity: The orientation of the methyl group is critical. Isotactic PP (methyl groups on the same side) is the standard for semi-crystalline medical grades due to its mechanical strength.
Logic Map: Molecular Structure to Application
The following diagram illustrates how monomeric differences cascade into macroscopic property selection.
Caption: Causal pathway from monomer structure to pharmaceutical application suitability.
Comparative Performance Data
The following data aggregates typical values for medical-grade homopolymer PP and HDPE. Note that specific grades will vary based on molecular weight distribution.
Table 1: Thermal and Mechanical Properties
| Property | Test Method | High Density Polyethylene (HDPE) | Isotactic Polythis compound (PP) | Clinical Implication |
| Melting Point ( | DSC | 130°C – 137°C | 160°C – 170°C | PP is required for steam sterilization (121°C). HDPE may distort. |
| Glass Transition ( | DSC/DMA | -110°C to -100°C | -10°C to 0°C | PE remains tough in cryogenic storage. PP becomes brittle/glassy below freezing. |
| Tensile Modulus | ASTM D638 | 0.8 – 1.2 GPa | 1.3 – 1.8 GPa | PP is preferred for structural components (plungers, housings). |
| Elongation at Break | ASTM D638 | > 500% | 100 – 600% | PE offers superior stretch for films and flexible packaging. |
| Density | ASTM D792 | 0.941 – 0.965 g/cm³ | 0.900 – 0.910 g/cm³ | PP is the lightest commercially available thermoplastic. |
Table 2: Barrier Properties (Packaging Focus)
| Barrier Type | Polyethylene (HDPE) | Polythis compound (PP) | Application Note |
| Water Vapor (MVTR) | Excellent (High Barrier) | Good | HDPE is the gold standard for moisture-sensitive drugs. |
| Oxygen (OTR) | Poor | Poor | Both require EVOH or metallized layers for oxidation-sensitive biologics. |
| Clarity | Opaque/Translucent | Translucent/Transparent | PP (especially random copolymers) is preferred for visual inspection of injectables. |
Critical Protocol: Sterilization Compatibility Assessment
In drug development, the interaction between the polymer and the sterilization method is a " go/no-go " gate.
The Gamma Irradiation Challenge
-
Polyethylene: Generally undergoes cross-linking upon gamma irradiation. This increases tensile strength but can reduce elongation. It is generally stable.
-
Polythis compound: Undergoes chain scission . The tertiary carbon (at the methyl group attachment) is a stable radical site that reacts with oxygen, leading to embrittlement and discoloration ("pinking") over time.
-
Mitigation: Medical grade PP must be stabilized with hindered amine light stabilizers (HALS) to endure gamma sterilization.
-
Decision Framework: Sterilization Selection
Caption: Material selection logic based on required sterilization modality.
Experimental Protocols for Validation
To empirically verify material suitability for a specific drug product, the following protocols should be integrated into the Design Verification plan.
Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Characterization
Objective: Confirm
-
Sample Prep: Cut a 5–10 mg sample from the center of the finished device (avoiding gate locations to minimize stress history effects). Place in an aluminum pan and crimp.
-
Heat-Cool-Heat Cycle:
-
Ramp 1: Heat from 25°C to 200°C at 10°C/min (Erases thermal history).
-
Cool: Cool to 25°C at 10°C/min (Standardizes crystallization).
-
Ramp 2: Heat to 200°C at 10°C/min (Measure
and ).
-
-
Analysis:
-
Calculate Crystallinity (
): -
Reference Values (
): PE = 293 J/g; PP = 207 J/g.
-
-
Validation Criteria: For autoclavable PP,
must be C.
Protocol B: Extractables Profiling (Solvent Extraction)
Objective: Compare chemical leaching potential (Leachables) between PE and PP containers. PP often contains more antioxidants/clarifiers than simple HDPE.
-
Solvent Selection: Use polar (Water/Ethanol), semi-polar (Isopropanol), and non-polar (Hexane) solvents to cover the polarity spectrum.
-
Extraction: Reflux samples for 4 hours (Aggressive) or Sealed Vessel at 50°C for 72 hours (Simulation).
-
Analysis: Analyze extracts via GC-MS (Volatiles) and LC-MS (Non-volatiles).
-
Comparison:
-
Expectation: PE extracts are typically oligomers (C10-C30 hydrocarbons).
-
Expectation: PP extracts often include degradation products of stabilizers (e.g., Irgafos 168 oxidized forms).
-
References
-
ASTM International. ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA. [Link]
-
ASTM International. ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
- McKeen, L. W. (2014). The Effect of Sterilization on Plastics and Elastomers. William Andrew Publishing.
- Pasbrig, I. (2021). Extractables and Leachables: Challenges in Pharmaceutical Packaging. Springer. (Source for extraction protocols).
-
LyondellBasell. Product Guide: Polythis compound for Healthcare Applications. (Industry standard data source for medical grade resins). [Link]
Technical Comparison of Commercial PDH Technologies: CATOFIN, Oleflex, and STAR
[1]
Executive Summary
Propane Dehydrogenation (PDH) has shifted from a swing capacity option to a baseload necessity in the petrochemical sector, driven by the "propylene gap" created by lighter steam cracker feedstocks.[1] For researchers and process engineers, understanding the triad of dominant technologies—Lummus CATOFIN , UOP Oleflex , and ThyssenKrupp STAR —requires looking beyond nameplate capacity to the fundamental kinetic and thermodynamic strategies employed to overcome the highly endothermic, equilibrium-limited nature of the reaction:
This guide deconstructs these processes based on reactor architecture, catalyst chemistry, and bench-scale validation protocols.
Mechanistic & Process Architecture
The core engineering challenge in PDH is heat management. The reaction is endothermic (requires heat) and results in volume expansion (favored by low pressure). Each technology solves this differently.
Lummus CATOFIN (Cyclic Fixed Bed)
The Thermodynamic Hack: CATOFIN operates under vacuum (negative pressure). By lowering partial pressure without steam dilution, it shifts the equilibrium toward this compound while minimizing separation costs.
-
Architecture: Parallel adiabatic fixed-bed reactors.[2]
-
Operation: Cyclic "Swing" mode. While reactors A/B are dehydrogenating (endothermic, cooling down), reactors C/D are regenerating (exothermic, heating up).
-
Heat Source: The combustion of coke deposited on the catalyst during the regeneration cycle provides the heat for the subsequent reaction cycle (Houdry principle).[2]
UOP Oleflex (Continuous Moving Bed)
The Kinetic Hack: Oleflex focuses on catalyst activity stability.
-
Architecture: Radial-flow moving bed reactors in series (typically 4).
-
Operation: Catalyst slowly flows down through the reactors and is mechanically transported to a separate Continuous Catalyst Regeneration (CCR) section.
-
Heat Source: Fired interstage heaters reheat the effluent between reactors to maintain conversion rates.[3]
ThyssenKrupp STAR (Steam Active Reforming)
The Partial Pressure Hack: STAR uses steam to lower the partial pressure of propane.
-
Architecture: Tubular fixed-bed reactors (top-fired), similar to a steam methane reformer.
-
Oxydehydrogenation (ODH) Variant: Often includes a secondary "Oxy-Reactor" where oxygen is introduced to selectively burn H₂, shifting equilibrium and generating in-situ heat.
-
Heat Source: External firing (furnace) and internal H₂ combustion (in ODH mode).
Process Architecture Visualization
Figure 1: Comparative process flow architectures. Note the distinct catalyst handling strategies: Swing (CATOFIN), Circulation (Oleflex), and Stationary/Steam (STAR).
Catalyst Chemistry & Performance
Chromium Oxide (CATOFIN)[5][6]
-
Active Phase: CrOₓ (redox couple between Cr³⁺ and Cr⁶⁺) on alumina.
-
Mechanism: Dehydrogenation occurs on coordinatively unsaturated Cr³⁺ sites (CUS).
-
Vulnerability: Cr⁶⁺ is environmentally hazardous; however, the catalyst is robust against poisons compared to Pt.
-
Performance: High single-pass conversion (~45-50%) due to vacuum operation.
Platinum-Tin (Oleflex & STAR)[2]
-
Active Phase: Pt-Sn alloy nanoparticles on alumina (Oleflex) or Zn/Ca-aluminate (STAR).
-
Mechanism: Pt provides the dehydrogenation function; Sn acts as a promoter to break up Pt ensembles (geometric effect) and modify electronic density, reducing coke formation (hydrogenolysis suppression).
-
Vulnerability: Highly sensitive to sulfur and heavy metals. Requires strict feed pretreatment.
-
Performance: Oleflex typically runs lower conversion per pass (~35-40%) to maintain high selectivity (>90%) and catalyst stability.
Comparative Data Table
| Metric | CATOFIN (Lummus) | Oleflex (UOP) | STAR (ThyssenKrupp) |
| Reactor Type | Fixed Bed (Parallel/Cyclic) | Moving Bed (Radial) | Fixed Bed (Tubular) |
| Catalyst Base | Chromium (CrOₓ/Al₂O₃) | Platinum (Pt-Sn/Al₂O₃) | Platinum (Pt-Sn/Zn-Al) |
| Pressure | Vacuum (~0.5 bar abs) | Positive (~1.5–3 bar) | Positive (~5 bar) |
| Temperature | 565–650 °C | 600–650 °C | 580–620 °C |
| Diluent | None (Pure Propane) | Hydrogen (Recycle) | Steam |
| Conversion (Per Pass) | High (48–52%) | Moderate (38–42%) | High (40–50% w/ Oxy) |
| Selectivity | ~87–89% | High (>90%) | Variable (85–90%) |
| Regeneration | Cyclic (15-30 min cycles) | Continuous Loop (CCR) | Cyclic (Steam decoking) |
Experimental Benchmarking Protocol
For researchers attempting to benchmark these catalysts in a laboratory micro-reactor.
To generate valid data, you cannot simply "run propane." You must simulate the specific industrial environment (Partial Pressure & Regeneration mode).
Protocol A: Simulating CATOFIN (Pulse-Flow Mode)
Objective: Evaluate Cr-catalyst stability under severe redox cycling.
-
Reactor Loading: Quartz fixed-bed reactor (ID: 10mm). Load 1g catalyst (sieved 40-60 mesh to avoid channeling).
-
Cycle Logic (Automated Valve Switching):
-
Step 1 (Reaction): Feed 100%
at WHSV 1.0 . T = 600°C. Duration: 15 mins . -
Step 2 (Purge):
flush. Duration: 5 mins. -
Step 3 (Regeneration): Air (
) flow. Measure exotherm (coke burn). Duration: 15 mins.[2] -
Step 4 (Purge):
flush. -
Repeat for 50+ cycles.
-
-
Analysis: Online GC sampling every 5 minutes. Track the decay in conversion between Minute 1 and Minute 15 of the reaction step.
Protocol B: Simulating Oleflex (Steady-State H₂ Co-feed)
Objective: Evaluate Pt-Sn stability and selectivity under hydrogen dilution.
-
Reactor Loading: Same setup. Pre-reduce catalyst with
at 600°C for 2 hours. -
Feed Composition:
molar ratio of 1.0 to 1.5 (Critical: Hydrogen suppresses coke, mimicking the industrial recycle loop). -
Conditions: Pressure: 1.5 bar (back-pressure regulator). WHSV: 2–4
. -
Analysis: Continuous run for 100+ hours. Plot deactivation rate (
).
Laboratory Setup Diagram
Figure 2: Universal micro-reactor setup for PDH catalyst benchmarking. The switching valve is critical for simulating the non-steady-state nature of Cr-based systems.
Economic & Operational Analysis
Energy Intensity[3][7]
-
CATOFIN: High thermal efficiency because the heat of reaction is supplied directly by burning the coke on the catalyst bed. However, the large compressors required for vacuum operation consume significant electrical power.
-
Oleflex: Requires fuel gas for the interstage heaters. The CCR unit adds mechanical complexity but allows for runs of 3+ years without shutdown.
-
STAR: High steam consumption. The generation of superheated steam is energy-intensive, though modern designs integrate heat recovery efficiently.
Downstream Purity (Pharma Relevance)
For drug development professionals utilizing this compound derivatives (e.g., this compound Glycol USP):
-
Oleflex generally produces the highest purity hydrogen byproduct (99.9% possible with PSA), which is valuable for downstream hydrogenation steps in API synthesis.
-
STAR (with Oxy-reactor) produces a product stream with higher CO/CO₂ content due to steam reforming side reactions. This requires more robust downstream methanation or scrubbing to meet "Polymer Grade" specs (99.5% C3=) required for pharma-grade derivatives.
References
-
Lummus Technology. (2024). CATOFIN® Dehydrogenation Process.[2][4] Link
-
Honeywell UOP. (2024). Oleflex™ Process for this compound Production.[5] Link
-
ThyssenKrupp Industrial Solutions. (2024).[6] STAR Process® for Dehydrogenation.[6][7] Link
-
Nawaz, Z. (2015). "Light Alkane Dehydrogenation to Light Olefins: A Review." Reviews in Chemical Engineering. Link
-
Chen, S., et al. (2021). "Propane Dehydrogenation: Catalyst Design, Reaction Mechanism, and Process Control." Chem. Soc. Rev.Link
-
Sattler, J. J., et al. (2014).[8] "Catalytic Dehydrogenation of Light Alkanes on Metals and Metal Oxides." Chemical Reviews. Link
Sources
- 1. Advances in Propane Dehydrogenation: The Evolution of On-Purpose this compound Production [nexanteca.com]
- 2. Propane to olefins tandem catalysis: a selective route towards light olefins production - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00357G [pubs.rsc.org]
- 3. UOP OLEFLEX PROCESS FOR LIGHT OLEFIN PRODUCTION |petroleum [pet-oil.blogspot.com]
- 4. proceedings.aiche.org [proceedings.aiche.org]
- 5. scribd.com [scribd.com]
- 6. thyssenkrupp-industrial-solutions.com [thyssenkrupp-industrial-solutions.com]
- 7. ucpcdn.thyssenkrupp.com [ucpcdn.thyssenkrupp.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization Kinetics of Ethylene and Propylene
For researchers and professionals in polymer science and drug development, a nuanced understanding of polymerization kinetics is paramount for tailoring polymer properties and optimizing synthesis processes. This guide provides an in-depth, objective comparison of the polymerization kinetics of two foundational monomers: ethylene and propylene. We will delve into the mechanistic underpinnings of their distinct behaviors, supported by experimental data and protocols, to provide actionable insights for your research.
Fundamental Principles: The "Why" Behind the Kinetics
The polymerization of ethylene and this compound, typically facilitated by Ziegler-Natta or metallocene catalysts, proceeds via a coordination-insertion mechanism. The overall polymerization rate (R_p) is fundamentally described by the equation:
R_p = k_p[C][M]*
Where:
-
k_p is the chain propagation rate constant, representing the intrinsic rate at which monomer units are added to the growing polymer chain.
-
[C]* is the concentration of active catalyst centers.
-
[M] is the monomer concentration.
The kinetic differences between ethylene and this compound polymerization arise from variations in these key parameters, influenced by the monomer's structure, the catalyst system employed, and the polymerization conditions.
Ethylene vs. This compound: A Tale of Two Monomers
Ethylene, the simplest alkene, and this compound, with its additional methyl group, exhibit significantly different polymerization kinetics. The presence of the methyl group in this compound introduces steric hindrance that profoundly impacts its interaction with the catalyst's active sites.
Intrinsic Reactivity and Steric Effects
Ethylene's lack of substituents allows for easier access to the catalytic active centers, generally resulting in a higher intrinsic reactivity and larger chain propagation rate constants (k_p) compared to this compound under similar conditions.[1] However, the overall polymerization activity is not solely dictated by k_p.
The methyl group in this compound introduces steric hindrance that can influence the rate of monomer insertion.[2] This steric hindrance is a critical factor in determining the stereochemistry of the resulting polythis compound (isotactic, syndiotactic, or atactic), a level of complexity not present in ethylene polymerization.[3]
Catalyst Activation and Fragmentation
With heterogeneous Ziegler-Natta catalysts, the physical processes of catalyst activation and fragmentation play a crucial role in determining the concentration of active centers ([C*]). Interestingly, this compound polymerization can exhibit a higher initial activity and a more stable rate profile compared to ethylene polymerization with the same catalyst.[1][4] This has been attributed to more efficient catalyst fragmentation in the presence of this compound, leading to a higher number of exposed active sites.[1][4] In contrast, ethylene polymerization can sometimes lead to the formation of a dense polymer layer that encapsulates the catalyst particle, hindering further monomer access and causing a rapid decay in the polymerization rate.[1][4]
The Role of the Catalyst: Ziegler-Natta vs. Metallocene
The choice of catalyst system is a critical determinant of the polymerization kinetics for both ethylene and this compound.
Ziegler-Natta Catalysts
These multi-sited catalysts exhibit a distribution of active centers with varying reactivities. With some supported Ziegler-Natta catalysts, this compound polymerization has shown a higher fraction of active centers ([C*]/[Ti]) compared to ethylene polymerization.[1][4] However, the chain propagation rate constants (k_p) are often larger for ethylene.[1] The overall activity is a complex interplay between these two factors. The valence state of the titanium center also plays a role, with Ti(II) being highly active for ethylene polymerization, while Ti(III) shows little to no activity for this compound polymerization.[3]
Metallocene Catalysts
These single-site catalysts offer better control over polymer architecture and molecular weight distribution. In metallocene-catalyzed systems, ethylene polymerization typically demonstrates a higher fraction of active centers ([C*]/[Zr]) than this compound polymerization.[2] The steric environment of the metallocene ligand framework significantly influences the k_p value; less sterically hindered catalysts allow for more efficient olefin coordination and insertion.[2]
Quantitative Kinetic Comparison
The following table summarizes key kinetic parameters for ethylene and this compound polymerization with different catalyst systems, compiled from published experimental data.
| Parameter | Ethylene Polymerization | This compound Polymerization | Catalyst System | Key Observations | Reference |
| Activity | Lower initially, with rapid decay | Higher initially, with a more stable rate | Supported Ziegler-Natta | This compound promotes more efficient catalyst fragmentation. | [1][4] |
| [C]/[Ti] | < 0.6% | 1.5% - 4.9% | Supported Ziegler-Natta | Higher concentration of active centers in this compound polymerization. | [1][4] |
| k_p | Decays over time | Levels off after an initial period | Supported Ziegler-Natta | Intrinsic reactivity of ethylene is high, but diffusion limitations can reduce the apparent k_p. | [1][4] |
| [C]/[Zr] | > 60% | < 44% | Metallocene (Mt-I)/Borate | Higher fraction of active centers for ethylene. | [2] |
| k_p (L/mol·s) | 700 - 850 | Lower than ethylene | Metallocene (Mt-II)/Borate | Less steric hindrance in Mt-II leads to a higher k_p for ethylene. | [2] |
Experimental Protocols for Kinetic Analysis
A robust understanding of polymerization kinetics relies on precise and reproducible experimental methods. The following protocol outlines a common method for determining the concentration of active centers and the polymerization rate.
Quench-Labeling Method for Active Site Determination
This protocol is based on the quench-labeling technique using 2-thiophenecarbonyl chloride (TPCC).[2]
Objective: To determine the concentration of active centers ([C*]) during ethylene or this compound polymerization.
Materials:
-
Polymerization reactor
-
Catalyst (e.g., metallocene or Ziegler-Natta) and cocatalyst (e.g., MAO or alkylaluminum/borate)
-
Monomer (ethylene or this compound)
-
Solvent (e.g., toluene)
-
Quenching agent: 2-thiophenecarbonyl chloride (TPCC) solution in n-heptane
-
Acidified ethanol
-
Apparatus for sulfur content analysis
Procedure:
-
Reactor Setup: Prepare the polymerization reactor under an inert atmosphere.
-
Catalyst Injection: Inject the catalyst and cocatalyst into the reactor containing the solvent.
-
Polymerization Initiation: Introduce the monomer (ethylene or this compound) at a constant pressure to start the polymerization.[1][2]
-
Timed Polymerization: Allow the polymerization to proceed for a predetermined time (t_p).
-
Quenching: At the desired time, rapidly inject the TPCC solution into the reactor to quench the polymerization.[1][2] Allow the quenching reaction to proceed for a few minutes.
-
Catalyst Deactivation: Add acidified ethanol to decompose the remaining catalyst and quencher.[2]
-
Polymer Precipitation and Collection: Precipitate the polymer by adding an excess of ethanol. Collect and dry the polymer sample.
-
Sulfur Analysis: Determine the sulfur content of the polymer sample. The concentration of active centers ([C*]) is calculated based on the amount of sulfur incorporated, as each active chain is capped with one TPCC molecule.
-
Rate Determination: The polymerization rate (R_p) can be determined by differentiating the polymer yield versus time curve from a series of experiments with varying t_p.[1]
-
k_p Calculation: Calculate the apparent chain propagation rate constant (k_p) using the equation: k_p = R_p / ([C*][M]).[1]
Visualizing the Process
Polymerization Mechanism
The following diagram illustrates the general coordination-insertion mechanism for olefin polymerization.
Caption: Coordination-insertion mechanism.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in the experimental determination of polymerization kinetics.
Caption: Workflow for kinetic analysis.
Conclusion
The polymerization kinetics of ethylene and this compound are distinct and highly dependent on the interplay between monomer structure, catalyst type, and reaction conditions. While ethylene often exhibits higher intrinsic reactivity (k_p), this compound can, under certain conditions with Ziegler-Natta catalysts, lead to higher overall activity due to more efficient catalyst fragmentation and a greater number of active sites. In metallocene catalysis, the steric and electronic properties of the catalyst play a more direct role in controlling the kinetic parameters. A thorough understanding of these differences, validated through rigorous experimental protocols, is essential for the rational design and synthesis of polyolefins with desired properties.
References
-
Liu, B., N-N., Z., & He, A. (2019). Comparative Study on Kinetics of Ethylene and this compound Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae. Polymers, 11(2), 346. [Link]
-
Liu, B., N-N., Z., & He, A. (2019). Comparative Study on Kinetics of Ethylene and this compound Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae. National Center for Biotechnology Information. [Link]
-
Al-haj Ali, M., & He, A. (2021). Kinetic and Thermal Study of Ethylene and this compound Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 268. [Link]
-
Super Radiator Coils. (2020, September 28). Ethylene Glycol vs. This compound Glycol: Differences & Uses. The Super Blog. [Link]
-
Ghasem, N. (2013). Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. SciSpace. [Link]
-
Kissin, Y. V. (2008). Kinetics of this compound and ethylene polymerization reactions with heterogeneous ziegler-natta catalysts: Recent results. ResearchGate. [Link]
-
van der Maas, S. (2005). Catalytic Ethylene Polymerization. University of Twente Research Information. [Link]
-
Al-haj Ali, M., & He, A. (2021). Kinetic and Thermal Study of Ethylene and this compound Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. National Center for Biotechnology Information. [Link]
-
Kissin, Y. V., & Rishina, L. A. (2008). Kinetics of this compound and Ethylene Polymerization Reactions. Scribd. [Link]
-
Unspecified Author. (n.d.). Chapter 4. Ionic and coordination (addition) polymerization. NTHU OCW. [Link]
Sources
- 1. Comparative Study on Kinetics of Ethylene and this compound Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and Thermal Study of Ethylene and this compound Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
Validation of Computational Models for Propylene Reactions: A Comparative Guide
Executive Summary
The Crisis of Confidence in Catalytic Modeling In the high-stakes environment of molecular research—whether for petrochemical feedstocks or pharmaceutical excipient synthesis (e.g., propylene glycol)—computational models often fail to translate to the bench. A Density Functional Theory (DFT) calculation may predict a catalytic turnover frequency (TOF) that deviates by orders of magnitude from experimental reality.
This guide addresses the "Validation Gap." It is not merely a list of methods but a strategic framework for validating computational models of this compound reactions (epoxidation, oxidation, and polymerization). We move beyond simple energy minimization to rigorous kinetic and spectroscopic benchmarking.
Part 1: The Landscape of Computational Approaches
To validate a model, one must first understand its inherent limitations. The following table compares the primary computational methods used for this compound reactivity, highlighting their specific failure modes that require experimental cross-interrogation.
Table 1: Comparative Analysis of Modeling Architectures
| Method | Best Use Case | Primary Failure Mode | Validation Metric |
| DFT (GGA - PBE) | Surface adsorption energies (e.g., this compound on Au/Ti). | Underestimates band gaps; fails to capture van der Waals (dispersion) forces accurately. | Adsorption Calorimetry : Compare |
| DFT (Hybrid - B3LYP/HSE06) | Transition state barriers; Electronic properties of oxides. | High computational cost; basis set superposition errors (BSSE). | Kinetic Isotope Effect (KIE) : Does the barrier shift match H/D substitution? |
| Microkinetic Modeling (MKM) | Predicting TOF, selectivity, and surface coverage under reactor conditions. | "Garbage in, garbage out" (sensitive to DFT barrier errors); ignores lateral interactions. | Reaction Order : Does the model predict the correct pressure dependence? |
| ab initio MD (AIMD) | Entropic effects; dynamic solvent/surface reorganization. | Timescale limitations (picoseconds vs. experimental seconds). | Spectroscopy (DRIFTS) : Do simulated vibrational modes match observed peaks? |
Part 2: Deep Dive – Validating Electronic Structure (The "Static" Test)
Before simulating a reaction rate, the static electronic description of the this compound-catalyst interaction must be proven correct.
Case Study: this compound Epoxidation on Au/Ti Catalysts
A common error in modeling this compound epoxidation is the miscalculation of the oxygen insertion barrier.
-
The Model Prediction: Standard DFT (PBE) often predicts an activation barrier of ~1.37 eV for O-insertion into this compound on Au/TS-1 catalysts.
-
The Experimental Reality: Apparent activation energies derived from Arrhenius plots are often significantly lower (0.3–0.6 eV) due to coverage effects and diffusion limitations.
Validation Protocol:
Do not compare DFT barriers directly to experimental
-
Dispersion Correction is Mandatory: this compound is a polarizable molecule. Models using PBE without dispersion corrections (e.g., DFT-D3) will underestimate adsorption energy by 15–20 kJ/mol.
-
Band Gap Verification: For oxide supports (TiO
, TS-1), standard DFT underestimates the band gap, artificially facilitating charge transfer. Validation Step: Compare the calculated HOMO-LUMO gap or band gap against UV-Vis Diffuse Reflectance (DRS) data. If the model predicts 2.0 eV and experiment shows 3.2 eV, the reactivity prediction is invalid.
Part 3: Deep Dive – Microkinetic Validation (The "Dynamic" Test)
The most rigorous test of a computational model is its ability to capture kinetic regimes .
The "Temperature Shift" Challenge
In this compound oxidation, the reaction mechanism changes with temperature.[1]
-
High T (>400°C): Mass transfer or pore diffusion often limits the rate. Apparent
drops to ~15–18 kcal/mol.[1] -
Low T (<350°C): Surface kinetics dominate. Apparent
rises to ~43–53 kcal/mol.[1]
The Validation Standard: A valid microkinetic model must reproduce this "elbow" in the Arrhenius plot. If your model predicts a linear Arrhenius relationship across the entire temperature range (300–500°C), it is experimentally falsified . It likely lacks terms for pore diffusion or coverage-dependent activation energies.
Part 4: Experimental Validation Protocols
To ground your computational claims, you must generate specific experimental data. Below are two "Self-Validating" protocols.
Protocol A: Steady-State Isotopic Transient Kinetic Analysis (SSITKA)
Objective: Determine the true number of active sites (
-
Steady State: Establish this compound oxidation at steady state using unlabeled
. -
The Switch: Abruptly switch the feed to
(isotopic jump) while maintaining constant pressure and flow. -
Analysis: Monitor the effluent using a Mass Spectrometer (MS).
-
The delay in the appearance of
(or ) corresponds to the mean residence time ( ) of intermediates on the surface.
-
-
Calculation:
-
Validation: Compare this experimentally derived
against the active site density assumed in your computational model. If they differ by >10%, the model geometry is incorrect.
Protocol B: In-situ DRIFTS for Intermediate Identification
Objective: Validate the existence of computationally predicted intermediates (e.g., oxametallacycles vs. allylic species).
-
Setup: Place catalyst in a high-temperature reaction cell with IR-transparent windows (e.g., ZnSe).
-
Flow: Introduce this compound/O
mixture. -
Spectroscopy: Acquire time-resolved FTIR spectra.
-
The Marker: Look for the C=O stretch of acrolein precursors (~1680 cm
) vs. the ring breathing mode of this compound oxide (~830 cm ). -
Validation: If your DFT transition state search claims the reaction proceeds via an "allylic hydrogen abstraction" but DRIFTS shows no peaks associated with surface allyl species (
), the mechanism is invalid.
Part 5: Visualization of Signaling & Logic
Diagram 1: The Iterative Validation Loop
This diagram illustrates the mandatory workflow for high-integrity modeling.
Caption: The closed-loop validation cycle. Models are not static; they must be refined based on kinetic mismatches and spectroscopic absences.
Diagram 2: this compound Reaction Divergence
This diagram maps the critical mechanistic forks where models often fail.
Caption: The Selectivity Fork. Accurate barrier difference (
References
-
Nørskov, J. K., et al. (2018). Theoretical Studies on the Direct this compound Epoxidation Using Gold-Based Catalysts. Semantic Scholar.
-
Redlingshofer, H., et al. (2020). Validation of reactor kinetics for the partial oxidation of this compound. ResearchGate.
-
Razus, D., et al. (2005).[2] Overall activation parameters of this compound oxidation in premixed flames. ResearchGate.
-
Larrubia, M. A., et al. (2018). SSITKA study of complete methane oxidation on palladium and platinum catalysts (Methodology Reference). Hiden Analytical.
-
Hernández, W. Y., et al. (2013). A kinetic model for this compound oxidation on a mixed metal oxide catalyst. ResearchGate.
-
Perdew, J. P., et al. (2014). Comparison between PBE and B3LYP functionals. Chemistry Stack Exchange (Discussion of Functional Limitations).
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A Comparative Guide to Propylene Oxide Synthesis: Chlorohydrin vs. Hydroperoxide Processes
For Researchers, Scientists, and Drug Development Professionals
Propylene oxide (PO) is a cornerstone chemical intermediate, vital for the synthesis of a vast array of products, including polyurethanes, this compound glycol, and various surfactants. The choice of manufacturing process for PO has significant implications for efficiency, cost, environmental impact, and product purity. This guide provides an in-depth technical comparison of the two primary routes: the traditional chlorohydrin process and the more modern hydroperoxide-based technologies.
Section 1: The Legacy Technology: The Chlorohydrin Process
The chlorohydrin process, a mature technology, has long been a staple in this compound oxide production. The process is a two-step method involving the reaction of this compound with chlorine in the presence of water to form this compound chlorohydrin, which is then dehydrochlorinated with a base to yield this compound oxide.[1]
Chemical Mechanism and Rationale
The core of the chlorohydrin process lies in the electrophilic addition of hypochlorous acid (HOCl), formed in situ from chlorine and water, to the this compound double bond. This is followed by an intramolecular Williamson ether synthesis (dehydrochlorination) using a base, typically calcium hydroxide or sodium hydroxide, to form the epoxide ring.[2][3]
Step 1: Chlorohydrination this compound reacts with an aqueous solution of chlorine to form a mixture of this compound chlorohydrin isomers (1-chloro-2-propanol and 2-chloro-1-propanol).[1] The reaction proceeds via a chloronium ion intermediate.[4]
Step 2: Dehydrochlorination (Saponification) The this compound chlorohydrin mixture is then treated with a base to eliminate hydrogen chloride and form this compound oxide.[1]
Caption: High-level workflow of the Chlorohydrin Process for this compound Oxide production.
Experimental Protocol: Illustrative Laboratory Scale Synthesis
This protocol is a conceptual illustration for research purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Part A: Chlorohydrination
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and a condenser is assembled in a fume hood. The reactor is charged with deionized water.
-
Gas Feed: A mixture of this compound and chlorine gas is bubbled through the water at a controlled rate, maintaining a temperature of 30-50°C.[5] The reaction is typically carried out at atmospheric or slightly elevated pressure.
-
Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots of the aqueous solution for the concentration of this compound chlorohydrin using gas chromatography (GC).
-
Work-up: Upon completion, the resulting aqueous solution of this compound chlorohydrin is used directly in the next step.
Part B: Dehydrochlorination
-
Base Addition: The this compound chlorohydrin solution is transferred to a separate reactor. A slurry of calcium hydroxide in water is slowly added to the solution while stirring.
-
Reaction and Distillation: The temperature is raised to facilitate the dehydrochlorination reaction and distill the volatile this compound oxide as it is formed. This simultaneous reaction and distillation helps to minimize side reactions.
-
Purification: The collected distillate, containing this compound oxide and water, is then subjected to further fractional distillation to obtain purified this compound oxide.
Performance Characteristics and Drawbacks
The chlorohydrin process is a well-established technology with relatively low investment costs.[6] However, it suffers from several significant disadvantages that have led to its gradual replacement. The selectivity towards this compound chlorohydrin is typically around 90-95%, with byproducts such as 1,2-dichloropropane being formed.[7]
The most critical drawback is the substantial environmental footprint. For every ton of this compound oxide produced, a large amount of chlorinated wastewater and solid waste (calcium chloride) is generated.[2][6] This necessitates extensive wastewater treatment, adding to the operational complexity and cost. Furthermore, the corrosive nature of the reactants requires the use of specialized, corrosion-resistant materials for the reactors.[7]
Section 2: The Rise of Cleaner Technologies: Hydroperoxide Processes
To address the environmental and economic shortcomings of the chlorohydrin process, several hydroperoxide-based technologies have been developed and commercialized. These processes involve the epoxidation of this compound using an organic hydroperoxide or hydrogen peroxide as the oxidizing agent.
Co-product Processes: PO/SM and PO/TBA
The first generation of hydroperoxide processes involves the co-production of another valuable chemical alongside this compound oxide. The two most common variants are:
-
PO/SM (this compound Oxide/Styrene Monomer): This process uses ethylbenzene hydroperoxide as the oxidant, which is produced by the oxidation of ethylbenzene.[8] The epoxidation of this compound with ethylbenzene hydroperoxide yields this compound oxide and 1-phenylethanol, which is then dehydrated to produce styrene monomer.[9]
-
PO/TBA (this compound Oxide/Tert-Butyl Alcohol): In this route, isobutane is oxidized to tert-butyl hydroperoxide, which then epoxidizes this compound to produce this compound oxide and tert-butyl alcohol.[10]
2.1.1 Chemical Mechanism and Rationale
These processes are catalytic, typically employing catalysts containing molybdenum or titanium.[10] The catalyst activates the hydroperoxide, facilitating the transfer of an oxygen atom to the this compound double bond.
Caption: General workflow for co-product hydroperoxide processes (PO/SM and PO/TBA).
2.1.2 Experimental Protocol: Illustrative Pilot Plant for PO/SM
This protocol outlines a conceptual pilot-scale workflow for the PO/SM process.
-
Ethylbenzene Oxidation: Liquid ethylbenzene is fed into an oxidation reactor and contacted with compressed air at elevated temperatures (e.g., 130-150°C) and pressures.[11] The reaction is typically carried out in a series of reactors to achieve the desired conversion to ethylbenzene hydroperoxide.
-
Epoxidation: The resulting ethylbenzene hydroperoxide solution is fed into a fixed-bed reactor containing a titanium-on-silica catalyst.[12] Liquid this compound is simultaneously fed into the reactor at a controlled molar ratio to the hydroperoxide. The reaction is conducted at elevated temperature and pressure (e.g., 90-130°C and 15-60 bar).
-
Product Separation: The reactor effluent, containing this compound oxide, unreacted this compound, 1-phenylethanol, and unreacted ethylbenzene, is sent to a series of distillation columns.
-
Unreacted this compound is recovered and recycled.
-
This compound oxide is separated as the primary product.
-
The remaining mixture of 1-phenylethanol and ethylbenzene is separated.
-
-
Styrene Synthesis: The 1-phenylethanol is dehydrated in a separate reactor over an acidic catalyst to produce styrene monomer.
-
Purification: The crude styrene is purified through distillation.
The "Green" Alternative: Hydrogen Peroxide to this compound Oxide (HPPO)
The HPPO process represents a significant advancement in this compound oxide production, offering a more environmentally friendly and efficient route. This technology utilizes hydrogen peroxide (H₂O₂) as the oxidant in the presence of a titanium silicalite (TS-1) catalyst.[13]
2.2.1 Chemical Mechanism and Rationale
The HPPO process is a direct epoxidation of this compound with hydrogen peroxide. The key to this process is the TS-1 catalyst, a zeolite with a specific framework structure where some silicon atoms are replaced by titanium atoms. These isolated titanium centers are the active sites for the epoxidation reaction. The only significant byproduct of this reaction is water.
Caption: Simplified workflow of the Hydrogen Peroxide to this compound Oxide (HPPO) process.
2.2.2 Experimental Protocol: Illustrative Laboratory Scale HPPO Synthesis
This protocol is a conceptual representation for research purposes.
-
Catalyst Preparation: A fixed-bed reactor is packed with the TS-1 catalyst.
-
Reaction Setup: The reactor is placed in a temperature-controlled environment. Liquid this compound and a solution of hydrogen peroxide in a solvent (e.g., methanol) are fed into the reactor using high-pressure pumps.
-
Reaction Conditions: The reaction is typically carried out at temperatures between 25-80°C and pressures of 2.5-8.5 bar.[14]
-
Product Analysis: The reactor effluent is depressurized, and the liquid and gas phases are separated. Both phases are analyzed by GC to determine the conversion of hydrogen peroxide, the selectivity to this compound oxide, and the formation of any byproducts (e.g., methoxypropanols if methanol is used as a solvent).[14]
-
Purification: The this compound oxide is separated from the solvent and water by distillation.
Section 3: Head-to-Head Comparison: Performance and Experimental Data
The choice between the chlorohydrin and hydroperoxide processes depends on a multitude of factors, including capital and operating costs, environmental regulations, and market conditions for co-products.
| Parameter | Chlorohydrin Process | Hydroperoxide (PO/SM) Process | Hydroperoxide (HPPO) Process |
| Primary Oxidant | Chlorine (in water) | Ethylbenzene Hydroperoxide | Hydrogen Peroxide |
| Catalyst | None | Mo or Ti-based | Titanium Silicalite (TS-1) |
| Co-products/Byproducts | Calcium Chloride, Dichloropropane | Styrene Monomer | Water |
| Selectivity to PO | ~90-95%[7] | >90%[13] | >98%[13] |
| Environmental Impact | High (large volume of chlorinated wastewater and solid waste)[6] | Moderate (dependent on co-product processing) | Low (water is the main byproduct) |
| Capital Cost | Low[6] | High | Moderate to High |
| Operating Cost | High (due to waste treatment) | Variable (dependent on styrene market) | Competitive (no co-product marketing) |
| Process Complexity | Moderate | High | Moderate |
Experimental Data Insights:
-
Chlorohydrin Process: Industrial data indicates a yield of this compound chlorohydrin of around 87.5%, with byproducts including 11.0% this compound dichloride and 1.5% dichlorodisopropyl ether.[5]
-
Hydroperoxide (PO/SM) Process: The total selectivity with respect to this compound oxide is reported to be 90% or more.[13] This process yields approximately 2-2.5 tons of styrene for every ton of this compound oxide produced.[13]
-
HPPO Process: This process is nearly quantitative in producing this compound oxide from the complete conversion of hydrogen peroxide, with a selectivity for this compound oxide measured at over 98%.[13]
Section 4: Concluding Remarks for the Practicing Scientist
The landscape of this compound oxide production has significantly evolved, driven by a growing emphasis on sustainability and economic efficiency.
-
The chlorohydrin process , while historically significant, is now largely considered obsolete for new plant constructions due to its severe environmental drawbacks and high operational costs associated with waste management.[6]
-
Co-product hydroperoxide processes (PO/SM, PO/TBA) offer a cleaner alternative to the chlorohydrin route and have been widely adopted. However, their economic viability is intrinsically linked to the market demand and price of the co-products, introducing a degree of market risk.[7]
-
The HPPO process stands out as the most environmentally benign and highly selective technology. By producing only water as a byproduct, it decouples this compound oxide production from the market fluctuations of other chemicals. While it may have a higher initial investment compared to the chlorohydrin process, its lower environmental impact, high efficiency, and simpler product stream make it an attractive and increasingly adopted technology for modern this compound oxide manufacturing.
For researchers and drug development professionals, the choice of this compound oxide source can be critical. Material sourced from newer, cleaner processes like HPPO may offer higher purity and a more consistent quality profile, which can be advantageous in sensitive applications. As the chemical industry continues to innovate, a thorough understanding of the underlying production methodologies is essential for making informed decisions regarding raw material sourcing and process development.
References
-
European Patent Office. (2023). METHOD FOR PRODUCING this compound OXIDE - EP 4180425 A1. EPO. Available at: [Link]
-
Intratec. (n.d.). This compound Oxide Production from this compound and Chlorine. Retrieved from [Link]
- Sokolov, I.V., Ryabova, Т.А., & Tarlakovskaya, E.A. (n.d.). DESCRIPTION OF THE INDUSTRIAL PROCESS OF this compound OXIDE BY THE CHLORHYDRINE METHOD. Вестник науки.
- Metrohm. (n.d.). White Paper: Online Process Analysis of this compound Oxide. LabRulez GCMS.
- Blessing, A., Dagde, K., & Akpa, J. (2020). Simulation of a Process Plant for the Production of this compound. Advances in Chemical Engineering and Science, 10, 322-331.
- ResearchGate. (2008). Mathematical model of this compound chlorohydrin action process.
- NexantECA. (2023). Technological independence in China's this compound oxide industry.
- Russo, V., et al. (2013). The chlorohydrin and the this compound processes for the production of this compound oxide.
- ResearchGate. (2008).
- Sumitomo Chemical. (2006). Development of New this compound Oxide Process.
- Nijhuis, T. A., et al. (2006). The Production of Propene Oxide: Catalytic Processes and Recent Developments. Industrial & Engineering Chemistry Research, 45(10), 3447-3459.
- ACS Publications. (2014). Comparative Economic and Environmental Assessments of H2O2-based and Tertiary Butyl Hydroperoxide-based this compound Oxide Technologies.
- Google Patents. (n.d.).
- Scribd. (2022). K01 - Group 1 - Production of this compound Oxide - Mini Project Report.
- Intratec. (n.d.).
- ResearchGate. (2003). This compound Epoxidation with Ethylbenzene Hydroperoxide Over Ti-Containing Catalysts Prepared by Chemical Vapor Deposition.
- YouTube. (2012).
- Google Patents. (n.d.).
- ResearchGate. (2021). Exergy-aided environmental life cycle assessment of this compound oxide production.
- IMARC Group. (n.d.). This compound Oxide Prices 2025 | December Price Chart & Trend.
- Google Patents. (n.d.). CN105272944A - Method for preparing epoxy propane through epoxidation of ethylbenzene hydroperoxide and this compound.
- ResearchGate. (2016).
- Sumitomo Chemical. (2019). Trends and Views in the Development of Technologies for this compound Oxide Production.
- ChemAnalyst. (n.d.). This compound Oxide Prices, Trends, Index, News, Monitor and Demand.
- ACS Publications. (2021).
- NCBI Bookshelf. (n.d.). This compound Oxide - Some Industrial Chemicals.
- Intratec. (n.d.).
- ChemAnalyst. (n.d.). This compound Oxide Prices, Trends, Index, News, Monitor and Demand.
- Google Patents. (n.d.). US11247962B2 - Methods of chemical recovery for this compound oxide-styrene monomer processes.
- Niir Project Consultancy Services. (2020). Manufacturing of this compound Oxide.
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Comparing the environmental impact of different propylene production routes
Topic: Comparing the Environmental Impact of Different Propylene Production Routes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (propene) is a critical feedstock for the pharmaceutical and petrochemical sectors, serving as a precursor for polythis compound (medical devices), acrylonitrile, and this compound oxide.[1] Historically a by-product of steam cracking and fluid catalytic cracking (FCC), the "this compound gap" has driven the industrialization of on-purpose routes like Propane Dehydrogenation (PDH) and Methanol-to-Olefins (MTO).[2]
This guide provides a rigorous environmental analysis of these pathways. Contrary to the assumption that "on-purpose" implies "efficiency," our analysis reveals that Coal-based MTO presents the highest environmental burden (GWP > 4.0 kg CO₂e/kg), while PDH offers a middle ground heavily dependent on grid carbon intensity. Bio-based routes currently offer the only potential for carbon-negative production but face feedstock scalability issues.
Technical Introduction: The Shift from By-Product to On-Purpose
The environmental footprint of this compound is no longer a static value derived from allocation rules in ethylene crackers. It is a dynamic variable dependent on the production technology.
-
Steam Cracking (SC): Thermal cracking of naphtha/ethane at 800°C+. This compound is a co-product (yield: 15% for naphtha, <2% for ethane).
-
Fluid Catalytic Cracking (FCC): Refinery conversion of vacuum gas oil. This compound is a by-product (yield: 4–6%, up to 20% in High-Severity FCC).
-
Propane Dehydrogenation (PDH): Endothermic catalytic dehydrogenation of propane. Yield: ~85%+.
-
Methanol-to-Olefins (MTO): Conversion of methanol (often from coal or natural gas) via molecular sieve catalysts (SAPO-34).
Standardized Assessment Protocol
For researchers evaluating supply chain sustainability, we define here a Consequential Life Cycle Assessment (LCA) Protocol. This protocol avoids the pitfalls of simple mass-allocation by accounting for system-wide marginal changes.
Protocol: Consequential Life Cycle Inventory (LCI) Modeling
Objective: Quantify environmental burdens (GWP, Energy, Water) of 1 kg polymer-grade this compound (PGP).
Step 1: System Boundary Definition (Cradle-to-Gate)
-
Included: Feedstock extraction (e.g., shale gas fracking, coal mining), transport, processing (reaction/separation), and direct emissions.
-
Excluded: Polymerization, use-phase, and end-of-life (unless analyzing bio-carbon sequestration).
Step 2: Allocation vs. Substitution Method
-
Avoid Mass Allocation: In Steam Cracking, assigning burden by mass penalizes this compound unfairly compared to ethylene.
-
Use System Expansion: Credit the system for avoided products. For example, if PDH produces Hydrogen as a by-product, subtract the emissions associated with producing that Hydrogen via Steam Methane Reforming (SMR).
Step 3: Impact Category Calculation Use the TRACI 2.1 or ReCiPe Midpoint (H) method.
-
Global Warming Potential (GWP):
in kg CO₂e. -
Primary Energy Demand (PED): Net calorific value of non-renewable resources used (MJ).
-
Water Depletion: Total freshwater consumption (
).
Step 4: Sensitivity Analysis
-
Run scenarios for electricity grid mix (e.g., Coal-heavy grid vs. Renewable grid for PDH compressors).
Comparative Analysis of Production Routes
Route A: Steam Cracking (The Baseline)
-
Mechanism: Pyrolysis of hydrocarbons in furnace coils.
-
Environmental Profile: High energy intensity (~26 GJ/t ethylene), but the burden is shared across multiple high-value products (Ethylene, Butadiene, Aromatics).
-
Critical Insight: Shifting feedstocks from Naphtha to Ethane (common in the US) drastically reduces CO₂ intensity but eliminates this compound production, forcing the market toward PDH.
Route B: Propane Dehydrogenation (PDH) [1]
-
Mechanism:
( ).[1] -
Thermodynamics: Highly endothermic.[1] Requires continuous heat input (600–680°C) and frequent catalyst regeneration (coke burn-off).
-
Environmental Profile:
-
CO₂: Direct emissions from heaters + significant indirect emissions from electricity (compressors).
-
Water: Moderate. Steam used for partial pressure control and coke suppression.
-
Route C: Methanol-to-Olefins (Coal-based MTO)
-
Mechanism: Coal Gasification
Syngas Methanol Olefins. -
Environmental Profile: Severe. The gasification step is extremely energy and water-intensive.
-
Water: 15–20 tons water per ton olefin (vs. ~1-2 tons for SC).
-
CO₂: Process emits CO₂ during gasification (water-gas shift) and catalyst regeneration.
-
Route D: Bio-Based (Bio-Naphtha/UCO)
-
Mechanism: Hydrotreatment of Used Cooking Oil (UCO) or biomass gasification, followed by steam cracking.
-
Environmental Profile: Potential for negative GWP if biogenic carbon credit is applied. Process energy is similar to fossil cracking, but feedstock carbon is atmospheric.
Data Synthesis & Visualization
Comparative Data Table
| Metric | Steam Cracking (Naphtha) | PDH (Propane) | MTO (Coal-based) | Bio-Naphtha Cracking |
| GWP (kg CO₂e / kg this compound) | 1.1 – 1.8 | 1.35 – 2.2 | 4.0 – 12.7 | -2.3 to 0.8 |
| Primary Energy Demand (MJ/kg) | ~18 - 25 | ~20 - 30 | > 50 | ~20 (Fossil equiv.) |
| Water Consumption ( | 1.0 – 2.5 | 1.5 – 3.0 | 15.0 – 20.0 | High (Crop dependent) |
| Technological Maturity | Mature | Mature | Mature (China) | Emerging/Pilot |
| Key Emission Source | Furnace Fuel Combustion | Heaters & Electricity | Coal Gasification | Feedstock Cultivation |
Diagram 1: Production Pathways & Environmental Hotspots
Caption: Process flow comparison highlighting the high CO₂ intensity of Coal-MTO gasification and the energy intensity of PDH heaters.
Diagram 2: Consequential LCA System Boundary
Caption: Consequential LCA boundary illustrating how by-product credits (Avoided Burden) are mathematically subtracted from the gross emissions.
Future Perspectives for Drug Development
For pharmaceutical researchers procuring this compound-derived solvents or polymers:
-
Supply Chain Audits: Request "Cradle-to-Gate" emission certificates. Prefer suppliers using PDH powered by renewable electricity or Steam Cracking with CCS (Carbon Capture).
-
Avoid Coal-MTO: Unless accompanied by strict CCS documentation, coal-based this compound carries a carbon footprint 3-5x higher than standard grades.
-
Bio-Propylene: While currently a premium niche, UCO-based polythis compound is the only viable path to Scope 3 Net-Zero targets for medical packaging.
References
-
American Chemistry Council. (2020). Cradle-to-Gate Life Cycle Analysis of Olefins.Link
-
Alsabri, A., et al. (2021). "Life-Cycle Assessment of Polythis compound Production in the Gulf Cooperation Council (GCC) Region." Polymers, 13(21), 3793. Link
-
Chen, Y., et al. (2025).[3] "Environmental Burdens of China's this compound manufacturing: Comparative life-cycle assessment." Journal of Cleaner Production. Link
-
Ren, T., et al. (2006). "Olefins from conventional and heavy feedstocks: Energy use in steam cracking and alternative processes."[4] Energy, 31(4), 425-451. Link
-
Ghanta, M., et al. (2014). "Environmental Life Cycle Assessment of Olefins and By-Product Hydrogen from Steam Cracking." ACS Sustainable Chemistry & Engineering. Link
-
Xiang, D., et al. (2015).[5] "Comparative study of coal, natural gas, and coke-oven gas based methanol to olefins processes in China." Journal of Cleaner Production. Link
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- 5. researchgate.net [researchgate.net]
Bridging the Gap: Experimental Validation of Single-Atom Alloy Catalysts for Propylene Synthesis
Topic: Experimental Validation of Theoretical Catalyst Performance in Propylene Synthesis Focus: Single-Atom Alloys (RhCu) vs. Conventional Bimetallics (Pt-Sn) Audience: Researchers, Senior Chemical Engineers, Drug Development Professionals (precursor synthesis context).
Introduction: The Theory-Experiment Divide
In the race to close the "this compound gap" (the deficit between supply from steam cracking and growing global demand), Propane Dehydrogenation (PDH) has emerged as the critical pivot. Theoretical models—specifically Density Functional Theory (DFT)—routinely predict novel catalytic architectures with "perfect" selectivity. Yet, these predictions often fail in the reactor due to unmodeled complexities like coke-induced deactivation, sintering, and mass transfer limitations.
This guide serves as a rigorous protocol for validating theoretical claims in the lab. We compare a theoretically optimized Single-Atom Alloy (SAA) candidate (RhCu) against the industry-standard Pt-Sn/Al₂O₃ , demonstrating how to translate computed energy barriers into experimentally verified Turnover Frequencies (TOF).
Comparative Analysis: The "Product" vs. The "Alternative"
The Product: RhCu Single-Atom Alloy (SAA)[1]
-
Theoretical Basis: DFT calculations suggest that isolating reactive metals (Rh) within an inert host matrix (Cu) eliminates the contiguous "ensembles" required for C-C bond scission (coking), while retaining the ability to activate C-H bonds.
-
Predicted Outcome: Near 100% selectivity and negligible deactivation.[1]
The Alternative: Commercial Pt-Sn/Al₂O₃[3]
-
Mechanism: Tin (Sn) acts as a geometric spacer and electronic modifier for Platinum (Pt).
-
Reality: While effective, it suffers from rapid coke deposition, requiring continuous regeneration (e.g., the Oleflex™ process). Side reactions (cracking to methane/ethylene) remain a persistent yield loss.
Performance Matrix: Theory vs. Reality
| Metric | Standard: Pt-Sn/Al₂O₃ (Experimental Baseline) | Novel: RhCu SAA (Theoretical Prediction) | Novel: RhCu SAA (Experimental Validation) |
| Active Site | Pt ensembles modified by Sn | Isolated Rh atom in Cu(111) | Atomically dispersed Rh |
| C-H Activation Barrier | Low (High Activity) | 0.57 eV (DFT) | High Activity (Low Light-off T) |
| C-C Scission Barrier | Moderate (Susceptible to Cracking) | Very High (Inhibited) | No C1/C2 byproducts detected |
| This compound Selectivity | ~85–90% (at 40% conversion) | 100% | >99% |
| Deactivation ( | Stable for >50 hours | ||
| Regeneration Cycle | Every few hours | N/A | Continuous operation |
Mechanistic Visualization
The following diagram illustrates the divergence in reaction pathways. The SAA design explicitly blocks the "Deep Dehydrogenation" pathway that leads to coke.
Fig 1. Kinetic Pathway Divergence: SAA catalysts (RhCu) geometrically block the red path.
Experimental Validation Protocol
To prove that the RhCu performance is due to intrinsic catalytic properties and not transport artifacts, you must enforce a Self-Validating System .
Phase 1: Establishing the Kinetic Regime (The "Trust" Pillar)
Before collecting data, you must prove you are measuring chemical kinetics, not diffusion speed.
-
Weisz-Prater Criterion (
): Ensure internal diffusion is not limiting.-
Protocol: Vary catalyst particle size (
). If conversion remains constant as decreases, internal diffusion is negligible.
-
-
Mears Criterion: Ensure external mass transfer is not limiting.
-
Protocol: Vary linear gas velocity at constant Space Velocity (WHSV). Conversion must remain invariant.
-
Phase 2: The Micro-Reactor Workflow
Objective: Measure Intrinsic Activity (TOF) and Stability.
-
Apparatus: Fixed-bed quartz micro-reactor (ID: 4–10 mm).
-
Catalyst Loading: 50 mg RhCu/SiO₂ (diluted 1:10 with SiC to prevent hotspots).
-
Feed Composition:
(High dilution mimics differential reactor conditions). -
Temperature: 550°C – 620°C.
Step-by-Step Execution:
-
Reduction: In-situ reduction at 450°C (2h) in 10%
. Crucial: SAA formation often requires specific thermal annealing to ensure atom isolation. -
Reaction: Switch to feed gas. Monitor effluent via online GC (FID/TCD).
-
Stability Test: Hold at steady state for 50 hours . (Standard Pt-Sn requires regeneration after <10h).
-
Coke Analysis: Post-reaction TPO (Temperature Programmed Oxidation) to quantify carbon deposits.
Phase 3: Characterization Loop (The "Expertise" Pillar)
You must verify that the "Single Atom" structure survived the reaction.
-
CO-DRIFTS: Probe molecule IR spectroscopy.
-
Expectation: RhCu SAA shows a sharp, distinct CO stretch band different from Rh nanoparticles (bridge vs. linear bonding).
-
-
HAADF-STEM: High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy.
-
Expectation: No bright clusters >1nm; only isolated bright dots (Rh) on the darker lattice (Cu/SiO₂).
-
Validation Workflow Diagram
This workflow ensures that experimental data feeds back into the theoretical model, creating a closed-loop discovery engine.
Fig 2. Closed-Loop Validation: Iterating between theory and experiment.
References
-
Hannagan, R. T., et al. (2021). "First-principles design of a single-atom alloy propane dehydrogenation catalyst." Science, 372(6549), 1444-1447.
-
Nawaz, Z. (2015). "Propane Dehydrogenation over PtSn/Al2O3 Catalysts: Influence of Urea to Al(NO3)3·9H2O Ratio."[2] MDPI Catalysts.
-
Bavaro, T., et al. (2023). "Reactivity of Single-Atom Alloy Nanoparticles: Modeling the Dehydrogenation of Propane." Journal of the American Chemical Society.
-
Sattler, J. J., et al. (2014). "Catalytic Dehydrogenation of Light Alkanes on Metals and Metal Oxides." Chemical Reviews, 114(20), 10613-10653.
-
Yang, M. L., et al. (2011). "DFT study of propane dehydrogenation on Pt catalyst: effects of step sites." Physical Chemistry Chemical Physics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propylene
For researchers and scientists in the fast-paced world of drug development, the meticulous management of chemical reagents is paramount. Propylene, a highly flammable gas, requires a comprehensive understanding of its properties to ensure its safe handling and disposal. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to navigate the complexities of this compound disposal in a laboratory setting. Our aim is to empower your team with the knowledge to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling: The Foundation of this compound Management
Before addressing disposal, it is crucial to establish a culture of safety around the handling and storage of this compound. This compound is an extremely flammable gas that can displace oxygen and cause rapid suffocation.[1][2] Adherence to strict safety protocols is the first line of defense against accidents.
Personal Protective Equipment (PPE)
When handling this compound cylinders, appropriate PPE is mandatory. This includes:
-
Flame-retardant clothing: To protect against flash fires.
-
Safety goggles: To shield the eyes from any potential leaks or splashes of liquefied gas.[1]
-
Thermally resistant gloves: In the event of contact with liquid this compound, which can cause frostbite.[1][3]
Cylinder Storage and Handling
Proper storage of this compound cylinders is critical to preventing leaks and ensuring a safe laboratory environment. Key storage considerations include:
-
Ventilation: Cylinders must be stored in a well-ventilated area, preferably outdoors or in a designated gas cabinet.[3][4][5]
-
Temperature Control: Protect cylinders from direct sunlight and store them in an area where the temperature will not exceed 52°C (125°F).[6][7][8]
-
Securement: Cylinders should be stored upright and firmly secured with chains or straps to prevent them from falling.[7][9]
-
Segregation: Store this compound cylinders separately from oxidizing gases, such as oxygen, and other combustible materials.[3][8][9][10] A minimum separation of 6.1 meters (20 feet) or a fire-resistant wall is recommended.[9]
-
First-In, First-Out: Implement a "first-in, first-out" inventory system to avoid storing full cylinders for extended periods.[6][8]
This compound Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for this compound depends on the quantity and the specific circumstances. It is imperative to consult your institution's environmental health and safety (EHS) department and local regulations before proceeding.
For Small, Residual Quantities (Lecture Bottles)
For small lecture bottles with minimal residual this compound, the following procedure can be followed under controlled conditions:
-
Select a Safe Location: This procedure must be conducted in a well-ventilated fume hood or outdoors, away from any ignition sources.
-
Controlled Release: Attach a regulator and a length of tubing to the cylinder. Direct the outlet of the tubing to a safe, open area, ensuring it is not pointing towards any person or equipment.
-
Slow and Steady Venting: Slowly open the cylinder valve and the regulator to allow the gas to vent at a very low flow rate. This minimizes the risk of creating a flammable mixture.
-
Monitor for Completion: The cylinder can be considered empty when the pressure gauge on the regulator reads zero and no more gas is flowing.
-
Cylinder Preparation for Disposal: Once empty, close the cylinder valve. The empty cylinder should be clearly marked as "EMPTY" and returned to the gas supplier or disposed of through your institution's hazardous waste program.
For Larger Quantities or Unused Cylinders
For larger cylinders or those that are no longer needed, direct venting is not a safe or environmentally responsible option. In these cases, the following steps should be taken:
-
Contact Your Gas Supplier: The primary and most preferred method for disposing of unused or partially used this compound cylinders is to return them to the gas supplier. They have the specialized equipment and procedures to handle and recycle the gas safely.
-
Consult Your EHS Department: If returning the cylinder to the supplier is not possible, contact your institution's EHS department. They will provide guidance on the proper procedures for disposal in accordance with local, state, and federal regulations.
-
Professional Waste Disposal Service: Your EHS department will likely coordinate with a licensed hazardous waste disposal company.[11] These companies are equipped to transport and dispose of compressed gases safely.
Emergency Procedures: Responding to a this compound Leak
In the event of a suspected this compound leak, immediate and decisive action is required to mitigate the risks of fire and explosion.
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.[12]
-
Eliminate Ignition Sources: If it is safe to do so, eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][12] Do not operate any electrical switches.
-
Ventilate the Area: Increase ventilation to the area to help disperse the gas.[12]
-
Stop the Leak (If Safe): If you are trained and it is safe to do so, attempt to stop the flow of gas. This may involve closing the cylinder valve.[12][13]
-
Leaking Cylinder Protocol: If a cylinder is leaking and cannot be stopped, move it to a safe, outdoor location away from any ignition sources and allow it to empty.[12][13]
-
Contact Emergency Services: Notify your institution's emergency response team and, if necessary, the local fire department.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.
Caption: Decision workflow for this compound disposal.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Source |
| Lower Explosive Limit (LEL) | 2.0% | [13] |
| Upper Explosive Limit (UEL) | 11.1% | [13] |
| ACGIH TLV (8-hr TWA) | 500 ppm | [13] |
| Oxygen Level for Safe Entry | > 19.5% | [13] |
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for this compound and your EHS department for guidance.
References
- Vertex AI Search. (n.d.). Proper Disposal of Used Polythis compound Tubes in Medical Labs: Guidelines and Importance.
- Guidechem. (n.d.). How to Dispose of this compound Glycol: A Comprehensive Guide.
- New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.
- Linde. (2018). This compound Safety Data Sheet.
- Chengdu Hongjin Chemical Co.,Ltd. (n.d.). This compound - Safety Data Sheet.
- Linde Gas GmbH. (2022). SAFETY DATA SHEET this compound.
- Toll Gas. (2015). This compound Safety Data Sheet.
- Airgas. (2025). SAFETY DATA SHEET this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET this compound.
- HWH Environmental. (n.d.). Guide to Glycol Disposal.
- Oregon OSHA. (n.d.). OSHA FACT SHEET Compressed Gas Safety.
- BOC Gases. (n.d.). How to handle & store your cylinders safely.
- NJ.gov. (n.d.). Hazardous Substance Fact Sheet.
- HSE. (2025). Drum / cylinder handling.
- ACS Publications. (n.d.). This compound | ACS Chemical Health & Safety.
- ACS Publications. (n.d.). Toxic tips: this compound | ACS Chemical Health & Safety.
- CCOHS. (2024). Welding - Storage and Handling of Compressed Gas Cylinders.
Sources
- 1. hess.com [hess.com]
- 2. More is on the way! | Airgas [airgas.com]
- 3. file.globalso.com [file.globalso.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. tollgas.com [tollgas.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCOHS: Welding - Storage and Handling of Compressed Gas Cylinders [ccohs.ca]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Page loading... [guidechem.com]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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